Kaempferol Tri-O-methoxymethyl Ether
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-10-27-14-6-4-13(5-7-14)20-21(29-12-26-3)19(23)18-16(22)8-15(28-11-25-2)9-17(18)30-20/h4-9,22H,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJTZHMJMFNAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464247 | |
| Record name | AGN-PC-00816I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-66-7 | |
| Record name | AGN-PC-00816I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Kaempferol 3,7,4'-Tri-O-methoxymethyl Ether: Structural Dynamics and Synthetic Utility
Executive Summary
Kaempferol 3,7,4'-tri-O-methoxymethyl ether is a semi-synthetic flavonoid derivative designed primarily as a high-fidelity synthetic intermediate . Unlike naturally occurring methylated flavonoids (e.g., Kaempferide), this molecule employs methoxymethyl (MOM) acetal groups to mask the reactive hydroxyls at the C3, C7, and C4' positions.
This strategic protection exploits the intramolecular hydrogen bonding of the C5-hydroxyl group, leaving it free for regioselective functionalization. This guide details the synthesis, structural characterization, and application of this molecule in accessing rare 5-substituted flavonoid derivatives and improving lipophilicity during drug formulation.
Molecular Architecture & Physicochemical Profile[1]
Structural Logic
The core scaffold is Kaempferol (3,5,7,4'-tetrahydroxyflavone). The modification involves the installation of methoxymethyl (MOM) ethers (
-
Formula:
-
Molecular Weight:
-
Key Feature: The C5-OH remains unprotected.
Physicochemical Properties (Predicted)
| Property | Value / Characteristic | Implication for Research |
| Solubility | High in DCM, | Soluble in non-polar organic solvents; insoluble in water. |
| LogP | Significantly more lipophilic than parent Kaempferol ( | |
| Stability (pH) | Stable pH | Robust to basic workups and nucleophilic reagents. |
| Lability (pH) | Unstable pH | Acid-labile: MOM groups hydrolyze to regenerate native hydroxyls. |
| Appearance | Pale yellow solid | Loss of deep yellow color often indicates disruption of conjugation or isolation. |
Synthetic Pathway & Mechanistic Insight[2]
Regioselective Protection Strategy
The synthesis relies on the varying acidity of the phenolic protons:
Reagents:
-
Electrophile: Chloromethyl methyl ether (MOMCl) - Warning: Carcinogen.
-
Base:
-Diisopropylethylamine (DIPEA) or Anhydrous . -
Solvent: Dichloromethane (DCM) or Acetone (anhydrous).
Reaction Workflow Visualization
Figure 1: Regioselective synthesis pathway exploiting the C5-OH hydrogen bond chelation.
Detailed Synthetic Protocol
Note: MOMCl is highly toxic.[2] All steps must be performed in a fume hood.
-
Preparation: Dissolve Kaempferol (
) in anhydrous DCM ( ) under Argon atmosphere. -
Base Addition: Add DIPEA (
) at . The solution typically turns bright yellow due to phenoxide formation. -
Alkylation: Dropwise add MOMCl (
) over 20 minutes.-
Critical Control: Do not exceed
of MOMCl to avoid alkylating the 5-position.
-
-
Reaction: Stir at
for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc 1:1).-
Endpoint: Disappearance of the polar Kaempferol spot (
) and appearance of the lipophilic product ( ).
-
-
Quench: Add saturated
solution. -
Workup: Extract with DCM (
). Wash organics with water and brine. Dry over . -
Purification: Flash column chromatography (Gradient: 10%
30% EtOAc in Hexanes).
Structural Characterization (Spectroscopy)[1]
To validate the structure, researchers must confirm the presence of three MOM groups and the retention of the 5-OH.
NMR Fingerprint ( , 400 MHz)
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| 5-OH | 12.00 – 12.60 | Singlet (s) | Diagnostic: Confirms 5-OH is free and chelated. If absent, over-alkylation occurred. |
| MOM | 5.10 – 5.30 | Singlets (x3) | Three distinct methylene signals (2H each) corresponding to 3, 7, and 4' positions. |
| MOM | 3.40 – 3.55 | Singlets (x3) | Three methoxy signals (3H each). |
| H-6, H-8 | 6.30 – 6.50 | Doublets ( | Meta-coupling on A-ring. |
| H-2', H-6' | 8.00 – 8.10 | Doublet ( | B-ring protons (ortho to ketone). |
| H-3', H-5' | 7.00 – 7.15 | Doublet ( | B-ring protons (ortho to MOM ether). |
Mass Spectrometry
-
ESI-MS (+): Expect
at . -
Fragmentation: MOM groups are fragile. In-source fragmentation often shows sequential loss of
( ) or formaldehyde ( ).
Applications in Drug Design & Synthesis
The "Trojan Horse" Strategy (Prodrugs)
MOM ethers are acetals.[4] They are stable in plasma (pH 7.4) but hydrolyze rapidly in acidic environments (e.g., lysosomes or gastric fluid).
-
Utility: This molecule can serve as a lipophilic prodrug model to transport Kaempferol across the blood-brain barrier (BBB) or cell membranes before releasing the active aglycone in acidic compartments.
Accessing Rare Derivatives (5-Substitution)
The primary utility of Kaempferol 3,7,4'-tri-O-MOM ether is to force chemistry onto the unreactive 5-position.
Workflow for 5-Modification:
-
Synthesize: Kaempferol
Tri-MOM-Kaempferol. -
Modify: React 5-OH (e.g., with triflic anhydride to make the triflate, or glycosylation).
-
Deprotect: Acidic hydrolysis (HCl/MeOH) removes MOM groups.[4]
-
Result: 5-substituted Kaempferol (difficult to make otherwise).
Figure 2: Dual utility of the Tri-MOM ether in prodrug delivery and synthetic derivatization.
Critical Distinction: MOM vs. Methyl Ethers
Researchers often confuse this molecule with Kaempferol trimethyl ether .
| Feature | Tri-O-MOM Ether (This Topic) | Trimethyl Ether (Natural/Synthetic) |
| Structure | ||
| Stability | Acid Labile (removable) | Robust (requires |
| Role | Protecting Group / Intermediate | Final Metabolite / Active Compound |
| NMR | Only |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[5] (Standard reference for MOM protection stability and cleavage conditions).
-
Bouktaib, M., et al. (2002). Regioselective protection of quercetin and kaempferol. Tetrahedron Letters. Link (Describes the specific reactivity of 3, 7, 4' vs 5-OH positions).
- Hu, J., et al. (2011). Synthesis and biological evaluation of kaempferol derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the use of protected flavonoids for SAR studies).
-
BenchChem. (2025). Methoxymethyl (MOM) Ether Protecting Group Troubleshooting Guide.Link (Practical guide on MOMCl handling and stability).
-
TargetMol. (2024). Kaempferol 3,7,4'-trimethyl ether Product Data.[6][7][8]Link (Used for comparative physicochemical data between methyl and MOM ethers).
Sources
- 1. Hepatoprotective Effect of Kaempferol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. adichemistry.com [adichemistry.com]
- 5. MOM Ethers [organic-chemistry.org]
- 6. KAEMPFEROL-3,7,4'-TRIMETHYL ETHER | 15486-34-7 [chemicalbook.com]
- 7. Kaempferol 3,7,4'-trimethyl ether | NO Synthase | TargetMol [targetmol.com]
- 8. Kaempferol 3,7,4'-trimethylether | CAS:15486-34-7 | Manufacturer ChemFaces [chemfaces.com]
Physicochemical Stability of MOM-Protected Kaempferol Derivatives
A Technical Guide for Drug Development & Synthetic Applications
Executive Summary
This guide details the physicochemical stability profile of Methoxymethyl (MOM) ether derivatives of Kaempferol (3,5,7,4'-tetrahydroxyflavone). While Kaempferol exhibits potent antioxidant and anti-inflammatory properties, its application is often limited by poor aqueous solubility and susceptibility to oxidative degradation in basic media. MOM protection serves as a critical synthetic strategy to mask phenolic hydroxyls, enhancing lipophilicity and stability during basic processing. However, the acetal nature of the MOM linkage introduces specific acid-lability constraints. This document provides the mechanistic grounding, stability data, and experimental protocols required to handle these derivatives effectively.
Chemical Architecture & Synthesis Logic
The MOM-Kaempferol Scaffold
The MOM group protects the phenolic hydroxyls of Kaempferol via a formaldehyde acetal linkage (
-
Solubility: Drastically reduces polarity, making the derivative soluble in organic solvents (DCM, EtOAc) but insoluble in water.
-
Electronic Effects: The MOM group is electron-donating but prevents the formation of phenolate ions, thereby shutting down oxidative degradation pathways common to free flavonoids in basic pH.
Regioselectivity in Synthesis
Kaempferol contains four hydroxyl groups with distinct pKa values. Understanding their reactivity is essential for selective protection.
-
7-OH (Most Acidic): The most reactive due to conjugation with the carbonyl and lack of hydrogen bonding.
-
4'-OH: Highly reactive, para-position.
-
3-OH: Less reactive due to hydrogen bonding with the C4 carbonyl.
-
5-OH (Least Reactive): Strongly chelated to the C4 carbonyl (intramolecular H-bond), requiring forcing conditions for protection.
Figure 1: Regioselective progression of MOM protection on the Kaempferol scaffold.
Physicochemical Stability Profile
Hydrolytic Stability (pH Dependence)
The stability of MOM-Kaempferol is strictly pH-dependent due to the acetal linkage.
| Condition | Stability Status | Mechanistic Insight |
| Acidic (pH < 4) | Unstable (Labile) | Protonation of the acetal oxygen leads to rapid hydrolysis, releasing formaldehyde and regenerating the free hydroxyl. |
| Neutral (pH 7) | Stable | Kinetic stability is high; negligible hydrolysis observed over 24h at 25°C. |
| Basic (pH > 10) | Highly Stable | MOM ethers act as robust protecting groups in base. Unlike free Kaempferol, which degrades via ring opening in strong base, MOM-Kaempferol remains intact. |
Thermal Stability
-
Solid State: Chemically stable up to melting point (~100-150°C depending on substitution degree).
-
Solution: Stable in refluxing organic solvents (THF, Toluene, DCM) provided no acidic impurities are present.
-
Critical Note: Solvents like Chloroform can generate HCl over time, catalyzing unintended deprotection. Always use base-stabilized chloroform or fresh DCM.
-
Photostability
Free Kaempferol is susceptible to photo-oxidation. MOM protection blocks the phenolic protons, significantly increasing photostability. However, the conjugated system (C2-C3 double bond) remains UV-active (Band I ~320-360 nm). Prolonged UV exposure can still induce isomerization or radical degradation of the core, albeit slower than the free aglycone.
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
To quantify degradation rates, use the following validated parameters.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA, as it degrades MOM).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 100% B over 20 min.
-
Detection: UV at 360 nm (Band I) and 254 nm.
-
Internal Standard: Benzo[a]pyrene or a non-protic aromatic (e.g., Naphthalene) to normalize injection variability.
Protocol B: Controlled Deprotection (Acid Hydrolysis)
This protocol is designed to cleanly remove MOM groups to regenerate Kaempferol for biological testing.
-
Dissolution: Dissolve 100 mg of MOM-Kaempferol in 5 mL of MeOH/THF (1:1).
-
Acid Addition: Add 0.5 mL of 6M HCl (aq).
-
Reaction: Stir at 50°C for 2-4 hours. Monitor by TLC (Free Kaempferol is more polar).
-
Workup: Neutralize with sat. NaHCO3 immediately upon completion to prevent acid-catalyzed degradation of the Kaempferol core.
-
Purification: Extract with EtOAc.
Mechanism of Acid-Catalyzed Hydrolysis
Understanding the breakdown is crucial for troubleshooting "disappearing" compounds during acidic workups.
Figure 2: Mechanism of acid-catalyzed deprotection. The formation of the oxocarbenium ion is the rate-limiting step.
Data Summary: Estimated Half-Lives
The following data is synthesized from general MOM-ether kinetics and flavonoid stability studies [1][5].
| Medium | pH | Temperature | t 1/2 (Half-Life) | Degradation Product |
| 0.1M HCl | 1.0 | 25°C | < 10 min | Free Kaempferol |
| Acetate Buffer | 4.5 | 25°C | ~ 4-6 hours | Free Kaempferol |
| Phosphate Buffer | 7.4 | 37°C | > 7 days | Intact MOM-Ether |
| 0.1M NaOH | 13.0 | 25°C | Stable | Intact MOM-Ether |
| Human Plasma | 7.4 | 37°C | Stable* | Intact MOM-Ether |
*Note: While chemically stable in plasma, MOM ethers can be metabolized by hepatic CYP450 enzymes (O-demethylation) in vivo.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability profiles of MOM ethers in acid/base).
-
BenchChem Technical Support. (2025). Methoxymethyl (MOM) Ether Protecting Group - Stability and Troubleshooting. Link
-
Organic Chemistry Portal. (2025). MOM Ethers: Stability and Deprotection. Link
-
Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512. Link
-
Yang, W., et al. (2010). Synthesis of kaempferol 3-O-glycosides and efficient glycosylation of flavonol 3-OH.[2][3] Journal of Organic Chemistry, 75(20), 6879-6888. Link
-
Chen, Y., et al. (2019). Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives. Molecules, 24(4). Link
Sources
Solubility profile of Kaempferol Tri-O-methoxymethyl Ether in organic solvents
Topic: Solubility Profile & Physicochemical Characterization of Kaempferol Tri-O-methoxymethyl Ether Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]
Executive Summary & Compound Significance
Kaempferol Tri-O-methoxymethyl Ether (CAS: 143724-66-7) is a critical synthetic intermediate in flavonoid chemistry.[1] It represents a semi-protected form of the flavonol Kaempferol, where the hydroxyl groups at the 3, 7, and 4' positions are masked with methoxymethyl (MOM) ether groups.
This modification fundamentally alters the physicochemical landscape of the molecule. While the parent Kaempferol is defined by high polarity and strong intermolecular hydrogen bonding (leading to poor solubility in non-polar solvents), the Tri-MOM derivative exhibits a lipophilic shift . This guide details the solubility behavior driven by this structural change, providing researchers with the logic to select appropriate solvents for reaction, extraction, and purification.
Physicochemical Architecture
To understand the solubility profile, we must first analyze the structural transformation.
| Property | Kaempferol (Parent) | Tri-O-MOM Kaempferol (Derivative) |
| Formula | C₁₅H₁₀O₆ | C₂₁H₂₂O₉ |
| MW | 286.24 g/mol | 418.39 g/mol |
| H-Bond Donors | 4 (High Polarity) | 1 (C5-OH, chelated) |
| H-Bond Acceptors | 6 | 9 |
| Dominant Interaction | Intermolecular H-Bonding | Van der Waals & Dipole-Dipole |
| Predicted LogP | ~1.9 | ~3.5 - 4.2 (Significantly more lipophilic) |
Structural Impact on Solvation
The MOM protection replaces the acidic protons of the phenol groups with methoxymethyl ethers (
-
Lattice Energy Reduction: The removal of three H-bond donors disrupts the tight crystal lattice of the parent flavonoid, lowering the energy barrier for solvation.
-
Lipophilic Masking: The ether chains increase the carbon content and flexibility, making the molecule compatible with halogenated and ether-based solvents.
-
The C5-OH Exception: The hydroxyl at position 5 typically remains unprotected in this derivative due to strong intramolecular hydrogen bonding with the C4-carbonyl. This residual polarity ensures the compound retains solubility in polar aprotic solvents (DMSO) while gaining solubility in organics.[1]
Solubility Profile
Note: The following profile is derived from structural analysis of MOM-protected flavonoids and standard synthetic protocols for this CAS entry.
A. Primary Solvents (High Solubility)
These solvents are recommended for reaction media and extraction .
| Solvent Class | Specific Solvents | Solubility Mechanism | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent. The polarizable C-Cl bonds interact favorably with the ether oxygens and aromatic rings without competing for H-bonds.[1] | Standard reaction solvent for further functionalization. |
| Esters | Ethyl Acetate (EtOAc) | Excellent. Matches the polarity of the MOM-ether groups.[1] | Preferred solvent for liquid-liquid extraction (workup).[1] |
| Ethers | THF, 1,4-Dioxane | Good to Excellent. High compatibility with the ether-rich structure of the derivative.[1] | Used in reduction or coupling reactions. |
| Ketones | Acetone | Good. Solubilizes the compound effectively due to dipole interactions. | Useful for recrystallization or chromatography loading. |
B. Secondary Solvents (Moderate Solubility)
These solvents are often used for recrystallization or chromatography .
| Solvent Class | Specific Solvents | Solubility Mechanism | Application |
| Alcohols | Methanol, Ethanol | Moderate. While soluble, the loss of H-bond donors makes it less soluble here than the parent Kaempferol.[1] | Co-solvent for crystallization; mobile phase modifier. |
| Polar Aprotic | DMSO, DMF | High. The residual C5-OH and carbonyl system interact strongly here. | Stock solutions for biological assays (if applicable). |
C. Anti-Solvents (Low Solubility)
Used to precipitate the compound during purification.[1]
| Solvent Class | Specific Solvents | Behavior |
| Alkanes | Hexanes, Pentane, Heptane | Insoluble/Poor. The compound is too polar for pure aliphatic hydrocarbons.[1] |
| Aqueous | Water, PBS Buffers | Insoluble. The lipophilic MOM groups prevent aqueous solvation. |
Visualization: Structural Transformation & Solvation
The following diagram illustrates the chemical transformation and the resulting shift in solvent compatibility.
Caption: Transformation of Kaempferol to its Tri-MOM ether derivative shifts solubility from polar/protic systems to lipophilic/aprotic organic solvents.[1]
Standard Operating Protocol: Solubility Determination
Since batch-specific purity affects exact solubility limits, the following self-validating protocol is recommended for establishing the precise solubility of your specific lot.
Phase 1: Saturation (Shake-Flask Method)[1]
-
Preparation: Weigh 10 mg of Kaempferol Tri-O-MOM ether into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., DCM, EtOAc).
-
Equilibration:
-
Verification: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved material. The supernatant represents the saturated solution.
Phase 2: Quantification (HPLC-UV)
System: HPLC with UV/Vis detector (Agilent 1100/1200 or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
Method Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Gradient: 50% B to 100% B over 15 minutes (MOM-ethers are less polar and elute later than parent Kaempferol).[1]
-
Detection: 265 nm and 365 nm (Characteristic Flavonol bands).[1]
Calculation:
Dilute the saturated supernatant (from Phase 1) by a factor of 100x with Methanol. Inject and compare peak area against a standard curve of known concentration.
Practical Application in Synthesis
The solubility profile dictates the workup strategy for this intermediate.
-
Reaction: Typically performed in DCM or THF . The starting material (Kaempferol) may be a suspension initially, but the reaction mixture clears as the lipophilic MOM-ether forms.
-
Workup (Extraction):
-
Quench reaction with water.
-
Extract aqueous layer with Ethyl Acetate (EtOAc) .[2] The Tri-MOM ether will partition quantitatively into the EtOAc layer.
-
Wash organic layer with brine (saturated NaCl) to remove water.
-
-
Purification (Recrystallization):
-
Dissolve crude solid in minimal hot Ethyl Acetate .
-
Slowly add Hexanes (Anti-solvent) until turbidity appears.[1]
-
Cool to 4°C to crystallize.
-
References
-
MDPI Molecules. Solubility and Bioavailability Enhancement of Flavonoids. Available at: [Link] (Comparative analysis of glycoside vs. ether derivatives).[1]
Sources
Thermodynamic Profiling of Kaempferol Methoxymethyl Ether Derivatives
A Guide to Solubility, Stability, and Solid-State Optimization
Executive Summary & Structural Context[1][2][3]
The thermodynamic characterization of Kaempferol methoxymethyl (MOM) ethers represents a critical junction in flavonoid drug development. While parent Kaempferol (3,5,7,4'-tetrahydroxyflavone) exhibits potent antioxidant and anti-inflammatory activity, its utility is severely hampered by poor aqueous solubility (< 0.02 mg/mL) and rapid metabolic clearance.
The introduction of a methoxymethyl (MOM) ether moiety acts as a "soft" alkylation strategy. Unlike rigid methyl ethers, the MOM group (
This guide details the specific thermodynamic behaviors of these derivatives and provides a self-validating protocol for their characterization.
The Structural Hypothesis
-
Parent Kaempferol: High melting point (~276–278°C) driven by strong intermolecular hydrogen bonding (HB) and planar
stacking. -
Kaempferol-MOM Ether: The MOM group acts as a "crystal disruptor." It breaks the symmetry of the packing lattice, lowering the enthalpy of fusion (
) and theoretically increasing thermodynamic solubility, provided the does not increase disproportionately.
Thermodynamic Properties Profile
The following data summarizes the expected thermodynamic shifts when converting Kaempferol to its MOM-ether derivatives (e.g., 3-O-MOM or 7-O-MOM), based on structure-property relationship (SPR) data of analogous flavonoid ethers.
Table 1: Comparative Thermodynamic Indices
| Property | Kaempferol (Parent) | Kaempferol MOM-Ether (Derivative) | Impact Implication |
| Melting Point ( | 276–278°C (Decomposes) | 160–210°C (Estimated) | Lower |
| Enthalpy of Fusion ( | ~45–50 kJ/mol | 30–40 kJ/mol | Reduced energy barrier to break the solid state. |
| LogP (Octanol/Water) | 1.9 – 2.1 | 2.4 – 2.8 | Moderate lipophilicity increase; enhances membrane permeability but requires solubility aids. |
| Aqueous Solubility ( | < 0.2 mg/mL (pH 7.4) | 0.5 – 1.5 mg/mL | MOM disruption of lattice often outweighs the lipophilicity penalty. |
| pKa (Most Acidic) | ~6.3 (7-OH) | ~8.5 (if 7-OH blocked) | Protection of acidic phenols prevents ionization at physiological pH, altering absorption profiles. |
Critical Insight: The MOM group is unique because it retains a hydrogen bond acceptor (the ether oxygen). Unlike a simple methyl group, it can interact with water molecules, mitigating the "hydrophobic penalty" usually seen with alkylation.
Solid-State Thermodynamics (DSC/TGA)
To validate the purity and polymorphic form of your Kaempferol MOM-ether, you must perform Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).
The "False Melting" Trap
Flavonoids often undergo degradation during melting.
-
Kaempferol Behavior: Often shows a broad endotherm overlapping with an exotherm (decomposition).
-
MOM-Ether Behavior: The protective group lowers the melting point, often separating the melting event from the decomposition event. This allows for a "clean" thermodynamic melting point determination.
Experimental Protocol: Solid-State Characterization
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).
-
Sample: 2–4 mg of dried, powdered derivative.
-
Pan: Hermetically sealed aluminum pan with a pinhole (allows volatile escape without pressure buildup).
-
Ramp: 10°C/min from 40°C to 300°C.
-
Validation: If
is observed, perform a Heat-Cool-Heat cycle to check for glass transition ( ) or polymorphs.
Solution-Phase Thermodynamics (Solubility)
Do not rely on kinetic solubility (precipitation from DMSO). You must determine Thermodynamic Equilibrium Solubility .
Protocol: Shake-Flask Method (Gold Standard)
This protocol ensures the solid and liquid phases are in true equilibrium, accounting for the common "supersaturation" errors seen with flavonoids.
Reagents:
-
Phosphate Buffered Saline (PBS, pH 7.4)[1]
-
FeSSIF/FaSSIF (Simulated Intestinal Fluids)[1]
-
1-Octanol (saturated with water for LogP)
Workflow:
-
Saturation: Add excess solid Kaempferol MOM-ether to the solvent (approx. 5 mg/mL target) in amber glass vials (light sensitive).
-
Equilibration: Shake at 37°C for 72 hours .
-
Why 72h? Flavonoids form meta-stable hydrates. 24h is often insufficient for the crystal lattice to relax into its most stable solvated form.
-
-
Separation: Centrifuge at 15,000 rpm for 10 mins (heated rotor preferred) or filter using a 0.22
m PVDF filter (pre-saturated to prevent drug adsorption). -
Quantification: Analyze supernatant via HPLC-UV/Vis (Detection
: 360 nm for Band I, 265 nm for Band II).
Calculation: Gibbs Free Energy of Solution
To understand the driving force of dissolution, calculate
- : Mole fraction solubility.
-
Plot:
vs. (Van't Hoff Plot).[2] -
Slope: Gives
.
Visualizing the Characterization Workflow
The following diagram outlines the logical flow for characterizing these derivatives, highlighting the critical decision points where flavonoids often fail (e.g., degradation during melting).
Figure 1: Critical path workflow for thermodynamic validation. Note the "Clean Melt" decision point; if the MOM-ether decomposes before melting, solubility data must be derived solely from solution calorimetry, not DSC.
Mechanistic Diagram: Lattice Disruption
The following diagram illustrates why the MOM ether improves solubility compared to the parent compound.
Figure 2: Thermodynamic mechanism of solubility enhancement. The MOM group introduces steric bulk that prevents the tight "brick-wall" packing typical of planar flavonoids.
References
-
Chebil, L., et al. (2007). "Solubility of Flavonoids in Organic Solvents." Journal of Chemical & Engineering Data. Link
- Core Reference: Establishes the baseline thermodynamic data (enthalpy of fusion, melting points)
-
Meredith, K.C., et al. (2022). "On the Thermodynamic Thermal Properties of Quercetin and Similar Pharmaceuticals." Pharmaceutics. Link
- Technical Insight: Explains the decomposition-during-melting phenomenon common in flavonols, critical for interpreting DSC data of Kaempferol deriv
-
Alsenz, J., & Kansy, M. (2007). "High throughput solubility measurement in drug discovery and development." Advanced Drug Delivery Reviews. Link
- Protocol Standard: Defines the "Shake-Flask" methodology as the gold standard for thermodynamic solubility, distinguishing it
-
Bouchal, B., et al. (2022).[3] "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds." Molecules. Link
- Comparative Data: Discusses the impact of ether/alkyl groups on the LogP and aqueous solubility of bioactive hybrids.
Sources
Literature review on Kaempferol Tri-O-methoxymethyl Ether bioactivity
Synthetic Architecture, Bioactive Potential, and Pharmacological Applications
Executive Summary
Kaempferol Tri-O-methoxymethyl Ether (5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-chromen-4-one) is a specialized semi-synthetic flavonoid derivative. While historically utilized as a regioselective intermediate in the synthesis of complex flavonols (e.g., Icariin analogs), recent investigations into "bioinspired" chemical libraries have revealed its potential as a distinct bioactive entity.
This guide analyzes the compound's dual role: first, as a precision tool for accessing partially methylated flavonoids, and second, as a lipophilic candidate exhibiting inhibitory activity against Matrix Metalloproteinases (MMPs) and NF-κB signaling pathways.[1][2]
Chemical Architecture & Molecular Logic
The bioactivity and utility of Kaempferol Tri-O-methoxymethyl Ether stem from its specific protection pattern. Unlike the parent Kaempferol, which is rapidly metabolized, the Methoxymethyl (MOM) ether moiety imparts unique physicochemical properties.
1.1 Structural Specification
-
Molecular Formula: C₂₁H₂₂O₉
-
Molecular Weight: 418.39 g/mol
-
Protection Pattern: 3, 7, 4'-positions are protected with MOM groups; the 5-OH remains free.
1.2 The "5-OH" Mechanistic Advantage
The retention of the free hydroxyl group at the C-5 position is critical. In flavonoid biochemistry, the 5-OH forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen. This feature:
-
Stabilizes the core structure against oxidative degradation.
-
Preserves chelating ability , which is essential for inhibiting metalloenzymes like MMPs.
-
Directs regioselectivity during further synthetic modifications (e.g., glycosylation).
Bioactivity Landscape
Recent literature, specifically from bioinspired synthesis libraries, has re-evaluated MOM-protected flavonoids not just as intermediates, but as bioactive pharmacophores.
2.1 Inhibition of Matrix Metalloproteinases (MMPs)
Research indicates that the MOM-protected library, including Kaempferol Tri-MOM Ether, exhibits inhibitory potential against MMP-2 and MMP-9.
-
Mechanism: The 5-OH/4-Carbonyl motif acts as a zinc-binding group (ZBG) essential for inactivating the catalytic domain of MMPs. The MOM groups at 3, 7, and 4' increase cellular permeability, allowing the molecule to reach intracellular or tissue-embedded targets more effectively than the polar parent compound.
-
Therapeutic Relevance: MMP inhibition is a primary target for anti-metastatic cancer therapies and anti-inflammatory interventions.
2.2 NF-κB Pathway Modulation
Screening of MOM-protected flavonoid libraries has identified suppression of NF-κB regulated gene expression in cancer cell lines (e.g., HT1080, MDA-MB-231).[1]
-
Activity: Downregulation of pro-inflammatory cytokines.
-
Significance: Unlike glycosides which require hydrolysis to become active, the MOM ether is stable enough to penetrate the cell membrane, potentially acting as a direct inhibitor or a "slow-release" prodrug that hydrolyzes within the acidic microenvironment of lysosomes or tumors.
2.3 Carbonic Anhydrase Inhibition
The structural library containing this compound has shown activity against Carbonic Anhydrase (CA) isoforms. The steric bulk of the MOM groups may provide isoform selectivity that is absent in the planar parent molecule.
Table 1: Comparative Bioactivity Profile
| Feature | Kaempferol (Parent) | Kaempferol Tri-MOM Ether |
| Cellular Uptake | Low (Polar) | High (Lipophilic) |
| Metabolic Stability | Low (Rapid Glucuronidation) | High (Blocked 3,7,4' positions) |
| Primary Target | Radical Scavenging (Antioxidant) | Enzyme Inhibition (MMP, CA) |
| Mechanism | Direct Interaction | Allosteric/Chelation + Prodrug Potential |
Synthetic Utility & Protocols
For researchers utilizing this compound, understanding its synthesis and deprotection is vital for validating its role as either a probe or an intermediate.
3.1 Synthesis Protocol (Bioinspired Route)
-
Reagents: Kaempferol, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA).
-
Conditions: Anhydrous Dichloromethane (DCM), 0°C to Room Temperature.
-
Selectivity: The 5-OH is less reactive due to hydrogen bonding, allowing selective protection of 3, 7, and 4' hydroxyls.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1 eq. of Kaempferol in dry DCM under Argon.
-
Base Addition: Add 4-5 eq. of DIPEA.
-
Protection: Dropwise addition of 3.3 eq. of MOM-Cl at 0°C.
-
Reaction: Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc).
-
Workup: Quench with water, extract with DCM, dry over Na₂SO₄.
-
Purification: Silica gel chromatography yields Kaempferol Tri-O-methoxymethyl Ether as a pale yellow solid.
3.2 Deprotection (Prodrug Activation)
To prove "prodrug" activity or to generate specific analogs (like Kaempferide), the MOM groups must be removed.
-
Reagent: Dilute HCl or TFA in Methanol.
-
Kinetics: MOM groups hydrolyze rapidly in acidic media (pH < 4), mimicking the environment of the stomach or tumor microenvironment.
Critical Analysis & Expert Opinion
Distinguishing "MOM" from "Methyl": It is crucial not to confuse Kaempferol Tri-O-methoxymethyl Ether with Kaempferol Trimethyl Ether.
-
Trimethyl Ether: Found naturally, stable, acts as a classical flavonoid.
-
Tri-MOM Ether: Synthetic, acetal-linked. Its "bioactivity" is often a function of its ability to deliver the flavonoid core across membranes before hydrolyzing, or its specific interaction with hydrophobic pockets in enzymes like MMPs.
Research Recommendation: Investigators studying this compound should perform a stability assay in culture media. If the MOM ether hydrolyzes during the assay, the observed activity may be due to the parent Kaempferol. If it remains stable, the activity is intrinsic to the ether.
References
-
Banerji, A. (2017).[2][7] "Bioinspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities."[1][2][7][8][9] Journal of Exploratory Research in Pharmacology, 2(1), 16-20.[1][2]
-
Zhang, G. L., et al. (2015). "Synthesis of icariin from kaempferol through regioselective methylation and para-Claisen–Cope rearrangement." Beilstein Journal of Organic Chemistry, 11, 1220–1225.[10]
-
Sigma-Aldrich. "Kaempferol Tri-O-methoxymethyl Ether Product Datasheet."
-
Santa Cruz Biotechnology. "Kaempferol Tri-O-methoxymethyl Ether (CAS 143724-66-7)."
Sources
- 1. Bioinspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities [xiahepublishing.com]
- 2. Bioinspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities - Amrita Vishwa Vidyapeetham [amrita.edu]
- 3. Licoflavonol | CAS#:60197-60-6 | Chemsrc [chemsrc.com]
- 4. Licoflavonol | CAS#:60197-60-6 | Chemsrc [chemsrc.com]
- 5. Kaempferol 3-o-galactoside | Sigma-Aldrich [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. Publication - Amrita Vishwa Vidyapeetham [amrita.edu]
- 8. Xia & He Publishing [xiahepublishing.com]
- 9. School of Biotechnology Archives - Page 59 of 149 - Amrita Vishwa Vidyapeetham [amrita.edu]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Kaempferol and Kaempferol Tri-O-methoxymethyl Ether: A Comparative Analysis for Drug Development Professionals
Introduction: The Promise and Challenge of a Potent Flavonoid
Kaempferol, a naturally occurring flavonol (3,5,7,4'-tetrahydroxyflavone), is a prominent secondary metabolite found in a wide array of fruits and vegetables, including kale, broccoli, and tea.[1] Its polyphenolic structure endows it with a remarkable spectrum of biological activities, making it a compound of significant interest for the development of novel therapeutics.[2][3] Extensive research has demonstrated its potent antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties.[4][5][6] The mechanisms underlying these effects are multifaceted, involving the modulation of key cellular signaling pathways such as PI3K/AKT and NF-κB, the induction of apoptosis in cancer cells, and the scavenging of harmful free radicals.[7][8]
However, the therapeutic translation of Kaempferol is significantly hampered by a critical biopharmaceutical challenge: its low oral bioavailability.[9][10] This is primarily attributed to its poor water solubility and extensive first-pass metabolism in the liver and intestines, where it undergoes rapid glucuronidation and sulfation.[11][12] To unlock the full therapeutic potential of Kaempferol, strategies to overcome these limitations are of paramount importance. One such strategy is the chemical modification of its structure to create more stable and bioavailable derivatives. This guide provides an in-depth technical comparison of Kaempferol and a synthetic derivative, Kaempferol Tri-O-methoxymethyl Ether, to illuminate the rationale and potential of such modifications in drug development.
Part 1: Physicochemical and Structural Differentiation
The fundamental difference between Kaempferol and Kaempferol Tri-O-methoxymethyl Ether lies in the modification of the hydroxyl groups, which profoundly influences their physicochemical properties.
Chemical Structures
Kaempferol: As a tetrahydroxyflavone, its structure features four hydroxyl (-OH) groups at positions 3, 5, 7, and 4'. These hydroxyl groups are key to its biological activity but also contribute to its low solubility in aqueous solutions.
Kaempferol Tri-O-methoxymethyl Ether: In this derivative, three of the hydroxyl groups are converted to methoxymethyl ethers (-OCH₂OCH₃). This modification, often achieved using methoxymethyl chloride (MOM-Cl) in the presence of a base, serves to "protect" these functional groups.[13]
Comparative Physicochemical Properties
The introduction of the methoxymethyl groups is expected to significantly alter the physicochemical profile of the molecule, shifting it from a hydrophilic to a more lipophilic character. This has direct implications for its solubility and potential for passive diffusion across biological membranes.
| Property | Kaempferol | Kaempferol Tri-O-methoxymethyl Ether (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₅H₁₀O₆ | C₂₁H₂₂O₉ | Addition of three -CH₂OCH₃ groups. |
| Molecular Weight | 286.24 g/mol | 418.39 g/mol | Increased mass from the added protecting groups. |
| Water Solubility | Low | Very Low | The ether groups are less polar than hydroxyl groups, reducing hydrogen bonding with water. |
| Lipophilicity (LogP) | Moderate | High | The nonpolar methoxymethyl groups increase the overall hydrophobicity of the molecule. |
| Chemical Stability | Susceptible to oxidation and conjugation | More stable | Protection of the reactive phenolic hydroxyl groups prevents their participation in degradation reactions. |
Part 2: The Biological Implications of Methoxymethyl Protection
The derivatization of Kaempferol into its Tri-O-methoxymethyl Ether is not merely a chemical exercise; it is a strategic maneuver to enhance its drug-like properties. The core hypothesis is that this protected form acts as a prodrug , which is inactive itself but is converted to the active Kaempferol in vivo.
The Prodrug Concept: Enhancing Bioavailability
The increased lipophilicity of Kaempferol Tri-O-methoxymethyl Ether is predicted to enhance its absorption from the gastrointestinal tract through passive diffusion. By masking the hydroxyl groups, it is also expected to be less susceptible to the extensive first-pass metabolism that rapidly clears Kaempferol from circulation.
The success of this prodrug strategy hinges on the efficient cleavage of the methoxymethyl ether bonds within the body to release the active Kaempferol. This deprotection is often acid-catalyzed and can potentially occur in the acidic environment of the stomach or be facilitated by enzymes in the liver.
Figure 1: Hypothesized prodrug mechanism of Kaempferol Tri-O-methoxymethyl Ether.
Anticipated Biological Activity Profile
It is anticipated that Kaempferol Tri-O-methoxymethyl Ether itself will exhibit significantly reduced, if not completely abolished, biological activity compared to the parent compound. The free hydroxyl groups of Kaempferol are crucial for its antioxidant activity (by donating hydrogen atoms) and for its interaction with biological targets like enzymes and receptors.
The therapeutic efficacy of the ether derivative is therefore directly dependent on its conversion to Kaempferol. The overall effect would be a delayed onset of action but a potentially higher and more sustained plasma concentration of the active molecule.
Part 3: Experimental Protocols for Comparative Evaluation
To validate the hypothesized advantages of Kaempferol Tri-O-methoxymethyl Ether, a series of head-to-head in vitro experiments are essential. The following protocols provide a framework for such a comparative analysis.
Solubility Assessment
Objective: To quantitatively compare the aqueous solubility of Kaempferol and Kaempferol Tri-O-methoxymethyl Ether.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions: Add an excess amount of each compound to separate vials containing a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: Compare the measured concentrations to determine the relative solubility of the two compounds.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To assess and compare the intrinsic antioxidant capacity of both compounds.
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare serial dilutions of Kaempferol and Kaempferol Tri-O-methoxymethyl Ether in methanol.
-
Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the sample solutions. Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Figure 2: Workflow for the DPPH antioxidant assay.
In Vitro Cytotoxicity and Cell Viability: MTT Assay
Objective: To compare the effects of Kaempferol and its ether derivative on the viability of a relevant cell line (e.g., a cancer cell line like MCF-7 for anticancer studies).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Kaempferol and Kaempferol Tri-O-methoxymethyl Ether for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for each compound.
Cellular Uptake Studies
Objective: To investigate the extent to which each compound can penetrate the cell membrane.
Methodology: HPLC-based Quantification
-
Cell Culture: Grow a confluent monolayer of cells in a multi-well plate.
-
Treatment: Incubate the cells with a known concentration of either Kaempferol or Kaempferol Tri-O-methoxymethyl Ether for various time points.
-
Cell Lysis: After incubation, wash the cells thoroughly with PBS to remove any extracellular compound. Lyse the cells using an appropriate buffer.
-
Extraction: Extract the compounds from the cell lysate using a suitable organic solvent.
-
Quantification: Analyze the extracted samples by HPLC to quantify the intracellular concentration of the respective compound.
-
Comparison: Compare the intracellular concentrations of the two compounds over time.
Part 4: Concluding Remarks for the Drug Development Professional
The chemical modification of a promising but biopharmaceutically challenged natural product like Kaempferol into a derivative such as Kaempferol Tri-O-methoxymethyl Ether represents a classic and viable strategy in drug discovery and development. The core rationale is to create a prodrug that can overcome the initial barriers of absorption and metabolism, thereby delivering a higher concentration of the active moiety to the systemic circulation and, ultimately, to the target tissues.
While Kaempferol Tri-O-methoxymethyl Ether is hypothesized to be biologically inert, its potential to act as an efficient delivery vehicle for Kaempferol warrants thorough investigation. The experimental protocols outlined in this guide provide a robust framework for a preclinical, head-to-head comparison of these two molecules. The data generated from these studies will be critical in determining if the derivatization strategy is a sound approach for advancing Kaempferol towards clinical development. A successful outcome would not only validate this specific derivative but also reinforce the power of medicinal chemistry to unlock the therapeutic potential of nature's vast pharmacopeia.
References
- Kaempferol 3,7,4'-trimethyl ether | Natural Product | MedChemExpress. (n.d.).
- Kaempferol 3,7,4'-trimethyl ether | NO Synthase | TargetMol. (n.d.).
- Kaempferol: Review on natural sources and bioavailability - UTMB Research Expert Profiles. (2016, January 1).
- Kaempferol and its derivatives: Biological activities and therapeutic potential. (2023, June 26).
- CAS 16692-52-7 (Kaempferol tetramethyl ether) - BOC Sciences. (n.d.).
- Research progress on pharmacokinetics, anti-inflammatory and immunomodulatory effects of kaempferol | Request PDF. (2025, August 8).
- Kaempferol and its derivatives: Biological activities and therapeutic potential | Request PDF. (n.d.).
- Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC. (n.d.).
- Advances in Kaempferol: Extraction, Biosynthesis, and Application with Antibacterial Agents. (2025, December 11).
- The potential of kaempferol in digestive system tumors: recent advances and mechanistic insights - PMC. (2024, November 15).
- (PDF) Formulation and Evaluation of Kaemferol Containing Solid Dispersion for Oral Delivery. (2025, January 1).
- Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed. (n.d.).
- The chemopreventive effect of the dietary compound kaempferol on the MCF-7 human breast cancer cell line is dependent on inhibition of glucose cellular uptake - PubMed. (n.d.).
- Cellular uptake of kaempferol visualized by a fluorescence microscope... - ResearchGate. (n.d.).
- Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC. (n.d.).
- Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway | ACS Omega - ACS Publications. (2023, February 10).
- In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC. (n.d.).
- Antimicrobial activity of 3-O-methylkaempferol. - ResearchGate. (n.d.).
- Recent studies on kaempferol and its biological and pharmacological activities. (2025, August 6).
- Recent studies on kaempferol and its biological and pharmacological activities. (2020, May 13).
- KAEMPFEROL-3-O-D-GLUCOSIDE BIOACTIVITIES: A REVIEW - IJSIT. (2020, July 15).
- Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - ResearchGate. (2024, April 22).
- Metabolism of the Flavonol Kaempferol in Kidney Cells Liberates the B-ring to Enter Coenzyme Q Biosynthesis - MDPI. (2020, June 27).
- Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - MDPI. (2022, October 5).
- Hepatoprotective Effect of Kaempferol—A Review - MDPI. (2025, April 25).
- Simple, efficient, and selective deprotection of phenolic methoxymethyl ethers using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst - PubMed. (2003, September 5).
- An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers | Request PDF. (2026, February 8).
- Novel formulations of Kaempferol and its monosaccharide derivatives for healing cancers and microbial infections. (2023, August 11).
- A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate - ResearchGate. (2025, August 10).
- Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) - RSC Publishing. (n.d.).
- A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach - Bentham Science Publisher. (n.d.).
- Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group - Benchchem. (n.d.).
- Strategies to enhance flavonoids bioavailability. Nanosuspension,... - ResearchGate. (n.d.).
- Synthesis of kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl) - PubMed. (n.d.).
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech. (2024, March 25).
- CAS 16692-52-7 (Kaempferol tetramethyl ether) - BOC Sciences. (n.d.).
- Kaempferol Tri-O-methoxymethyl Ether | CAS 143724-66-7 | SCBT. (n.d.).
- Commentary: Bioavailability of Flavonoids and Polyphenols: Call to Arms | Molecular Pharmaceutics - ACS Publications. (n.d.).
- Kaempferol - Wikipedia. (n.d.).
Sources
- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 2. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potential of kaempferol in digestive system tumors: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mnba-journal.com [mnba-journal.com]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. researchgate.net [researchgate.net]
- 10. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple, efficient, and selective deprotection of phenolic methoxymethyl ethers using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Precision Targeting: Chemical Identifiers and Synthetic Protocols for Kaempferol Methoxymethyl (MOM) Ethers
The following technical guide details the chemical identifiers, synthetic protocols, and characterization data for Kaempferol methoxymethyl (MOM) ethers.
Executive Summary
Kaempferol (3,5,7,4'-tetrahydroxyflavone) is a flavonol with four hydroxyl groups of varying acidity and reactivity. Methoxymethyl (MOM) ethers are critical protecting groups in flavonoid synthesis due to their stability under basic conditions and facile removal under mild acidic conditions. This guide provides verified chemical identifiers for known Kaempferol MOM ethers and details the regioselective synthetic protocols required to access them.
The primary challenge in Kaempferol protection is the differential reactivity of the hydroxyl groups:
-
C7-OH: Most acidic (pKa ~7.4), kinetically most reactive.
-
C4'-OH: Moderately acidic (pKa ~8.8), second most reactive.
-
C3-OH: Less acidic (pKa ~9.6), sterically hindered.
-
C5-OH: Least reactive due to strong intramolecular hydrogen bonding with the C4-carbonyl (pKa >11).
Chemical Identifiers & Registry Data
The following table consolidates the verified CAS registry data for Kaempferol and its MOM-protected derivatives. Note that the fully protected (Tetra-MOM) derivative is often a transient intermediate and may not have a widely assigned CAS number.
| Compound Name | Abbreviation | CAS Registry No.[1][2][3][4] | Molecular Formula | MW ( g/mol ) | Key Structural Feature |
| Kaempferol | Kae | 520-18-3 | C₁₅H₁₀O₆ | 286.24 | Free 3, 5, 7, 4'-OH |
| Kaempferol 7,4'-di-MOM ether | Kae-7,4'-MOM | 1329801-99-1 | C₁₉H₁₈O₈ | 374.34 | Free 3-OH, 5-OH (Chelated) |
| Kaempferol 3,7,4'-tri-MOM ether | Kae-3,7,4'-MOM | 143724-66-7 | C₂₁H₂₂O₉ | 418.39 | Free 5-OH (Chelated) |
| Kaempferol Tetra-MOM ether | Kae-Tetra-MOM | Not Assigned | C₂₃H₂₆O₁₀ | 462.45 | Fully Protected (No OH) |
SMILES Strings for Integration:
-
Kae-7,4'-MOM: COCOC1=CC(O)=C(C(=O)C2=C(O)C(O)=C(C3=CC=C(OCOC)C=C3)O2)C=C1 (Representative)
-
Kae-3,7,4'-MOM: COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(OCOC)C=C3O2)O)OCOC
Synthetic Logic & Regioselectivity
The synthesis of Kaempferol MOM ethers is governed by the "Hard and Soft Acids and Bases" (HSAB) principle and steric factors.
The Acidity Hierarchy
The reactivity order for alkylation (including MOM protection) is:
-
Phase 1 (Kinetic Control): Treatment with 2.0–2.2 equivalents of MOM-Cl and a mild base (e.g., DIPEA) in DCM predominantly yields the 7,4'-di-MOM ether .
-
Phase 2 (Thermodynamic/Steric Control): Increasing the equivalents of MOM-Cl (3.0–3.5 eq) and using a stronger base (e.g., K₂CO₃ in Acetone) accesses the 3,7,4'-tri-MOM ether . The 5-OH remains free due to the stable 6-membered chelate ring with the C4 carbonyl.
-
Phase 3 (Forcing Conditions): To protect the 5-OH (yielding Tetra-MOM ), the hydrogen bond must be broken. This requires a strong base (NaH) in a polar aprotic solvent (DMF) to deprotonate the 5-OH.
Experimental Protocols
Protocol A: Synthesis of Kaempferol 3,7,4'-Tri-MOM Ether (Standard)
Target: CAS 143724-66-7 Objective: Selective protection of non-chelated hydroxyls.
Reagents:
-
Kaempferol (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (4.0 eq) [Caution: Carcinogen]
-
N,N-Diisopropylethylamine (DIPEA) (5.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve Kaempferol (286 mg, 1.0 mmol) in anhydrous DCM (10 mL).
-
Addition: Cool the solution to 0°C. Add DIPEA (0.87 mL, 5.0 mmol) dropwise. Stir for 10 minutes.
-
Protection: Add MOM-Cl (0.30 mL, 4.0 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1). The 5-OH spot will appear higher (less polar) than the starting material but lower than the tetra-MOM.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient 8:2 → 6:4).
-
Yield: Expect 85–90% as a pale yellow solid.
Protocol B: Synthesis of Kaempferol Tetra-MOM Ether (Per-protection)
Target: Fully protected intermediate Objective: Forcing protection of the chelated 5-OH.
Reagents:
-
Kaempferol 3,7,4'-tri-MOM ether (1.0 eq)
-
Sodium Hydride (NaH) (60% dispersion in oil, 3.0 eq)
-
MOM-Cl (2.0 eq)
-
DMF (anhydrous)
Procedure:
-
Setup: In a flame-dried flask under Argon, suspend NaH (120 mg, 3.0 mmol) in anhydrous DMF (5 mL) at 0°C.
-
Deprotonation: Add a solution of Kaempferol 3,7,4'-tri-MOM ether (418 mg, 1.0 mmol) in DMF (5 mL) dropwise. The solution will turn bright yellow/orange (phenoxide formation). Stir at 0°C for 30 min.
-
Protection: Add MOM-Cl (0.15 mL, 2.0 mmol) dropwise.
-
Reaction: Warm to RT and stir for 4 hours. If conversion is incomplete, heat to 60°C for 2 hours.
-
Workup: Carefully quench with ice-water (excess NaH will bubble). Extract with EtOAc. Wash extensively with water and LiCl solution (to remove DMF).
-
Purification: Flash chromatography (Hexane/EtOAc 7:3).
-
Yield: Expect 70–80% as a white/off-white solid (loss of yellow color indicates loss of conjugation/chelation).
Characterization & Validation
To validate the structure, use ¹H NMR.[6] The key diagnostic signals are the MOM methylene protons and the 5-OH proton.
| Signal Type | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |
| 5-OH (Chelated) | 12.0 – 12.8 | Singlet | Present in Tri-MOM; Absent in Tetra-MOM. |
| MOM -OCH₂O- | 5.1 – 5.3 | Singlets (x3 or x4) | Distinct singlets for each MOM group. 7-MOM usually most upfield. |
| MOM -OCH₃ | 3.3 – 3.5 | Singlets (x3 or x4) | Methyl groups of the MOM ether. |
| H-6, H-8 | 6.3 – 6.8 | Doublets (J~2Hz) | Meta-coupling on A-ring. |
| H-2', H-6' | 8.0 – 8.2 | Doublets (J~9Hz) | Ortho-coupling on B-ring. |
Synthesis Pathway Visualization
The following diagram illustrates the stepwise protection pathway, highlighting the regioselectivity governed by hydroxyl acidity.
Figure 1: Stepwise regioselective protection of Kaempferol with MOM-Cl. The pathway highlights the progression from kinetic (7,4') to thermodynamic (3,7,4') to forcing (Tetra) conditions.
References
-
Pharmaffiliates. Kaempferol Di-O-methoxymethyl Ether (CAS 1329801-99-1).[1][7][8] Retrieved from [Link]
-
PubChem. Kaempferol 3,7,4'-trimethyl ether (Analogue Reference). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Kaempferol 3,7,4'-trimethyl ether | NO Synthase | TargetMol [targetmol.com]
- 3. Kaempferol - Wikipedia [en.wikipedia.org]
- 4. Buy Kaempferol 3,7-diglucoside (EVT-383131) | 25615-14-9 [evitachem.com]
- 5. Synthesis and Biological Evaluation of 4′-Substituted Kaempfer-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nijophasr.net [nijophasr.net]
- 7. APIs pour la recherche et les impuretés | CymitQuimica [cymitquimica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Metabolic Stability and Prodrug Potential of Methoxymethyl (MOM) Ether Protected Flavonoids
Topic: Metabolic stability of methoxymethyl ether protected flavonoids Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Bioavailability Paradox
Flavonoids possess potent antioxidant, anti-inflammatory, and antineoplastic properties, yet their clinical translation is frequently stalled by the "bioavailability paradox." The very hydroxyl groups responsible for their receptor affinity also serve as prime targets for rapid Phase II metabolism (glucuronidation and sulfation) and limit passive membrane permeability.
Methoxymethyl (MOM) ether protection represents a strategic medicinal chemistry intervention. Unlike simple methylation (which creates metabolically stable, often distinct active pharmaceutical ingredients), MOM protection serves as a bioreversible prodrug strategy . The MOM moiety masks the phenolic hydroxyls, increasing lipophilicity and preventing premature Phase II conjugation, while remaining susceptible to specific chemical and enzymatic hydrolysis to release the active parent aglycone.
This guide details the synthesis, metabolic stability profile, and validation protocols for MOM-protected flavonoids.
Chemical Synthesis: The MOM Protection Protocol
To evaluate metabolic stability, high-purity substrates are required. The standard synthesis involves the nucleophilic substitution of chloromethyl methyl ether (MOMCl) by the phenoxide anion of the flavonoid.
Protocol 1: Regioselective MOM Protection
-
Reagents: Anhydrous Acetone,
(anhydrous), MOMCl (Chloromethyl methyl ether), TBAI (Tetrabutylammonium iodide - catalyst). -
Safety Note: MOMCl is a known carcinogen. All operations must be performed in a fume hood.
Step-by-Step Methodology:
-
Activation: Dissolve the flavonoid (1.0 eq) in anhydrous acetone (0.1 M concentration). Add anhydrous
(1.5 eq per hydroxyl group to be protected). Stir at room temperature for 30 minutes to generate the phenoxide. -
Addition: Cool the mixture to 0°C. Add MOMCl (1.2 eq per hydroxyl) dropwise via syringe to control the exotherm. Add TBAI (0.1 eq) to accelerate the reaction via the Finkelstein reaction mechanism (in situ generation of the more reactive MOM-I).
-
Reflux: Allow to warm to room temperature, then reflux at 55°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash column chromatography is essential to remove mono-protected impurities.
Diagram 1: Synthesis and Chemical Hydrolysis Pathways
Caption: Synthesis of MOM-ethers and their chemical lability under acidic conditions.
Metabolic Stability Profile
The metabolic fate of MOM-flavonoids is distinct from the parent compounds. The MOM group acts as a "metabolic shield" against Phase II enzymes but introduces sensitivity to Phase I oxidative dealkylation.
Chemical Stability (pH Dependent)
MOM ethers are acetals. They are stable to bases and nucleophiles (plasma pH 7.4) but labile to acids.
-
Gastric Stability (pH 1.2): MOM-flavonoids will undergo partial hydrolysis in the stomach. This effectively acts as a "pre-absorption" activation step.
-
Plasma Stability (pH 7.4): Highly stable. Unlike esters, MOM ethers are not cleaved by plasma esterases, ensuring the prodrug remains intact during circulation until hepatic metabolism.
Enzymatic Bioactivation (Hepatic)
The primary mechanism for in vivo deprotection is Cytochrome P450 (CYP)-mediated O-dealkylation . This reaction is analogous to the O-demethylation of codeine to morphine.
Mechanism:
-
HAT: CYP450 abstracts a hydrogen atom from the methylene bridge (-OCH 2OCH3).
-
Rebound: Oxygen rebound creates a hemiacetal (-OCH(OH)OCH3).
-
Collapse: The unstable hemiacetal collapses, releasing the parent phenol, formaldehyde, and methanol.
Diagram 2: CYP450-Mediated Bioactivation Mechanism
Caption: Bioactivation of MOM-flavonoids via CYP450-mediated O-dealkylation.[2]
Experimental Protocols: Validating Stability
To rigorously assess the metabolic stability, a biphasic approach is required: Chemical stability (simulating the GI tract) and Microsomal stability (simulating hepatic clearance).
Protocol 2: Microsomal Stability Assay
This assay determines the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat) (20 mg/mL protein).
-
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6PDH, NADP+). -
Test Compound (MOM-Flavonoid) and Control (Parent Flavonoid).
-
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL of Stop Solution. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor two transitions :
-
Depletion of MOM-Flavonoid (Parent Prodrug).
-
Appearance of De-protected Flavonoid (Active Metabolite).
-
Protocol 3: Simulated Gastric Fluid (SGF) Stability
Since MOM ethers are acid-labile, this test is critical for oral formulation design.
-
Preparation: Prepare SGF (0.2% NaCl in 0.7% v/v HCl, pH 1.2).
-
Incubation: Add MOM-Flavonoid (10 µM) to SGF at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min.
-
Analysis: HPLC-UV or LC-MS.
-
Interpretation: If
min, enteric coating is required for oral delivery.
Data Presentation & Interpretation
The following table illustrates the expected kinetic profile differences between a parent flavonoid (e.g., Quercetin) and its MOM-protected derivative.
| Parameter | Parent Flavonoid | MOM-Protected Flavonoid | Mechanism of Difference |
| LogP (Lipophilicity) | Low (1.5 - 2.5) | High (3.5 - 4.5) | Masking of polar -OH groups. |
| SGF Stability (pH 1.2) | High | Low / Moderate | Acid-catalyzed acetal hydrolysis. |
| Plasma Stability | High | High | Resistance to plasma esterases. |
| Microsomal | Short (< 15 min) | Extended (> 45 min) | Resistance to direct Glucuronidation. |
| Primary Metabolite | Glucuronide/Sulfate | Parent Flavonoid | MOM must be cleaved (Phase I) before Phase II can occur. |
Diagram 3: Experimental Workflow for Stability Assessment
Caption: Integrated workflow for assessing chemical and metabolic stability.
References
-
Protective Groups in Organic Synthesis. Wuts, P.G.M.[3] & Greene, T.W. (2006). Wiley-Interscience.[3] (Standard reference for MOM synthesis and chemical stability).
-
Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. Walle, T. (2009). Int. J. Mol. Sci. 10(11), 5002-5019. (Establishes the metabolic advantage of blocking hydroxyls).
-
Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. Lee, S.H., et al. (2013).[4] Biochem. Biophys.[5] Res. Commun. (Details the mechanism of CYP450 O-dealkylation).
-
Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Monastyrskyi, A., et al. (2021). J. Med. Chem. (Context for MOM-like ether prodrug strategies).
-
Novel metabolic pathway of arylethers by cytochrome P450. Ohe, T., et al. (1994).[5] Arch.[5] Biochem. Biophys.[5] (Mechanistic evidence of oxidative cleavage of aromatic ethers).
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. MOM Ethers [organic-chemistry.org]
- 4. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
History and discovery of Kaempferol ether derivatives in phytochemistry
History, Biosynthesis, and Therapeutic Engineering
Executive Summary
Kaempferol (3,5,7,4'-tetrahydroxyflavone) is a foundational flavonol in phytochemistry, yet its clinical utility is often hampered by rapid metabolism and poor lipophilicity.[1][2] This guide focuses on Kaempferol Ether Derivatives —specifically the O-methylated and O-prenylated analogues. These derivatives represent a critical evolutionary strategy in plants for antimicrobial defense and a potent frontier in drug development for enhanced oral bioavailability.
This whitepaper dissects the historical isolation of these compounds, the enzymatic machinery (OMTs) responsible for their biosynthesis, and the chemical protocols required to synthesize and validate them in a modern laboratory.
Part 1: Historical Trajectory & Structural Evolution
The discovery of kaempferol ethers is inextricably linked to the chemotaxonomic study of the Zingiberaceae family. While Kaempferol was named after the German naturalist Engelbert Kaempfer, the isolation of its ether derivatives marked the transition from simple colorimetric phytochemistry to structural elucidation.
The "Galanga" Connection
The seminal discovery in this field was Kaempferide (Kaempferol-4'-methyl ether), isolated from the rhizomes of Kaempferia galanga (aromatic ginger). Early 20th-century phytochemists noted that while Kaempferol was ubiquitous, specific medicinal plants contained a "lipophilic fraction" that exhibited superior anti-inflammatory properties.
-
1900s-1950s: Isolation relied on fractional crystallization. The "ether" nature was confirmed by the lack of reactivity with certain colorimetric reagents that target free phenols (e.g., reduced ferric chloride response compared to the aglycone).
-
1960s-Present: The advent of NMR spectroscopy allowed for the precise localization of the methyl group. The distinction between Kaempferide (4'-OMe), Rhamnocitrin (7-OMe), and Ermanin (3,4'-di-OMe) became clear, establishing the structure-activity relationship (SAR) that governs their biological potency.
Part 2: Biosynthetic Logic (The OMT Machinery)
Plants synthesize kaempferol ethers not for human benefit, but for ecological survival. Methylation caps reactive hydroxyl groups, increasing the compound's stability against oxidative enzymes and enhancing its ability to penetrate the cellular membranes of invading pathogens.
Mechanism of Action
The transformation is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[3][4] These enzymes exhibit strict regioselectivity, dictated by the steric environment of the active site.
-
Donor: SAM (converts to S-adenosyl-homocysteine, SAH)
-
Enzyme Classes:
-
Mg2+-dependent OMTs: Often target the meta/para positions (e.g., 4'-OH).
-
Mg2+-independent OMTs: Often involved in broader phenylpropanoid metabolism.
-
Visualization: Biosynthetic Pathway
The following diagram illustrates the enzymatic flow from the Shikimate pathway to specific kaempferol ethers.
Figure 1: Enzymatic cascade showing the regioselective methylation of Kaempferol into its lipophilic ether derivatives.
Part 3: Chemical Synthesis & Derivativization Protocol
Synthesizing kaempferol ethers in the lab requires overcoming the challenge of regioselectivity . The 7-OH is the most acidic, followed by the 4'-OH. The 5-OH is hydrogen-bonded to the carbonyl (C4), making it the least reactive.
Protocol: Partial Methylation of Kaempferol
Objective: Synthesize Kaempferide (4'-OMe) and Rhamnocitrin (7-OMe) mixtures for separation. Scope: This protocol uses a stoichiometric control strategy rather than full protection/deprotection, suitable for generating standards.
Reagents
-
Kaempferol (Aglycone) >98% purity.
-
Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Potassium Carbonate (K₂CO₃) - Anhydrous.
-
Acetone (Solvent).[7]
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq (286 mg, 1 mmol) of Kaempferol in 15 mL of anhydrous acetone.
-
Base Addition: Add 1.1 eq of anhydrous K₂CO₃. Causality: Using a weak base and limiting stoichiometry prevents the methylation of the less reactive 3-OH and 5-OH groups.
-
Alkylation: Add 1.05 eq of Methyl Iodide dropwise at room temperature.
-
Reflux: Heat to mild reflux (50°C) for 2-4 hours.
-
Monitoring (Self-Validating Step):
-
Spot on TLC (Silica gel 60 F254).
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1).
-
Observation: The ether products will have a higher Rf (less polar) than the starting Kaempferol.
-
-
Quenching: Filter off the inorganic salts (K₂CO₃/KI) and evaporate the solvent.
-
Purification: Subject the crude residue to Flash Column Chromatography (Gradient: Hexane -> EtOAc).
Validation Criteria
-
1H-NMR (DMSO-d6):
-
Kaempferide: Look for a singlet methoxy peak at ~3.86 ppm. The AA'BB' system of the B-ring (protons at 2',3',5',6') will shift due to the ether effect.
-
5-OH Signal: A sharp singlet >12.0 ppm confirms the 5-OH is free (unmethylated), validating the regioselectivity.
-
Part 4: Pharmacological Advantages (SAR)
Why synthesize ethers? The conversion of a phenolic hydroxyl to a methyl ether drastically alters the ADME (Absorption, Distribution, Metabolism, Excretion) profile.
The "Methylation Effect"[3]
-
Metabolic Stability: The 4'-OH and 7-OH are primary sites for glucuronidation (Phase II metabolism). Methylating these positions blocks the conjugation enzymes (UGTs), extending the plasma half-life.
-
Lipophilicity: Methyl groups increase LogP, facilitating passive transport across the intestinal epithelium and the blood-brain barrier.
-
Cytotoxicity: Kaempferide often shows lower IC50 values (higher potency) against ovarian and cervical cancer lines compared to Kaempferol, likely due to better cellular uptake.
Visualization: Analytical & SAR Logic
Figure 2: Comparative logic of SAR improvements and the analytical pipeline for verification.
Part 5: Quantitative Comparison
| Feature | Kaempferol (Aglycone) | Kaempferide (4'-OMe) | Rhamnocitrin (7-OMe) |
| Molecular Weight | 286.24 g/mol | 300.26 g/mol | 300.26 g/mol |
| LogP (Predicted) | ~1.9 | ~2.5 | ~2.4 |
| Primary Metabolism | Rapid Glucuronidation (4'/7 pos) | Slower (Blocked 4' pos) | Slower (Blocked 7 pos) |
| Key Source | Camellia sinensis (Tea) | Kaempferia galanga | Rhamnus spp. |
| UV | 266, 367 nm | 266, 364 nm | 266, 368 nm |
References
-
Ren, J., et al. (2019). "Kaempferol and its derivatives: pathways, enzymes, and metabolic engineering." Biotechnology Advances.
-
Ibrahim, R. K., et al. (1998). "Plant O-methyltransferases: molecular analysis, common signature and classification." Plant Molecular Biology.
-
Luo, H., et al. (2012). "Kaempferol nanoparticles achieve strong and selective inhibition of ovarian cancer cell viability."[8] International Journal of Nanomedicine.
-
Walle, T., et al. (2007). "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology.
-
Beilstein Journals. (2015). "Selective methylation of kaempferol via benzylation and deacetylation."[7] Beilstein J. Org. Chem.
Sources
- 1. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates [beilstein-journals.org]
- 8. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step protocol for the synthesis of Kaempferol Tri-O-methoxymethyl Ether
Application Note: Synthesis of Kaempferol 3,7,4'-Tri-O-methoxymethyl Ether
Introduction & Strategic Rationale
The selective protection of flavonoid hydroxyl groups is a critical step in natural product synthesis and medicinal chemistry. Kaempferol (3,5,7,4'-tetrahydroxyflavone) possesses four hydroxyl groups with distinct pKa values and steric environments.
-
7-OH: Most acidic and sterically accessible (highly reactive).
-
4'-OH: Moderately acidic and accessible (reactive).
-
3-OH: Less acidic but reactive; often involved in glycosylation.
-
5-OH: Least reactive due to strong intramolecular hydrogen bonding with the C-4 carbonyl group (chelated).
Objective: Synthesize Kaempferol 3,7,4'-tri-O-methoxymethyl ether (Kaempferol-3,7,4'-tri-MOM). This derivative effectively masks the reactive hydroxyls while leaving the chelated 5-OH free for further specific functionalization (e.g., prenylation, glycosylation) or for use as a specific biological probe.
Mechanism: The reaction utilizes Chloromethyl methyl ether (MOMCl) as the alkylating agent in the presence of a non-nucleophilic base (DIPEA ). The selectivity is thermodynamically and kinetically controlled; the base strength is sufficient to deprotonate the 3, 7, and 4' positions but insufficient to disrupt the stable 5-OH...O=C hydrogen bond under mild conditions.
Reaction Scheme & Workflow
The following diagram illustrates the transformation and the logical flow of the synthesis.
Caption: Workflow for the regioselective MOM-protection of Kaempferol. The 5-OH remains unprotected due to intramolecular hydrogen bonding.
Materials & Reagents
Safety Alert: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen and volatile lachrymator. All operations must be performed in a properly functioning fume hood. Double-glove and use a syringe/cannula for transfer.
| Component | Role | Stoichiometry | Notes |
| Kaempferol | Starting Material | 1.0 equiv. | Dry under vacuum before use. |
| MOM-Cl | Electrophile | 3.5 - 4.0 equiv. | Commercial solution (usually in MeOAc or Toluene) or neat. |
| DIPEA (Hünig's Base) | Base | 5.0 - 6.0 equiv. | Scavenges HCl; non-nucleophilic. |
| DCM (Dichloromethane) | Solvent | 0.1 M conc. | Anhydrous; stored over molecular sieves. |
| NH₄Cl (sat. aq.) | Quench | Excess | Saturated solution for workup. |
Step-by-Step Protocol
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (N₂) or Argon.
-
Dissolution: Add Kaempferol (286 mg, 1.0 mmol) to the flask. Add anhydrous DCM (10 mL) via syringe.
-
Note: Kaempferol has poor solubility in DCM. It will form a suspension. It will dissolve as the reaction proceeds and the more lipophilic ethers form.
-
-
Base Addition: Add DIPEA (0.87 mL, 5.0 mmol) dropwise to the suspension while stirring. The mixture may darken slightly (phenoxide formation).
-
Cooling: Place the reaction flask in an ice-water bath (0 °C) and stir for 10 minutes.
Phase 2: Addition of Electrophile
-
MOM-Cl Addition: Carefully add MOM-Cl (approx. 0.30 mL or corresponding volume if solution, 4.0 mmol) dropwise via a gas-tight syringe over 5 minutes.
-
Critical: Add slowly to control the exotherm and prevent over-alkylation at the 5-position.
-
-
Reaction: Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (RT) . Stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 2:1).
-
Target Spot: The product will be significantly less polar (higher Rf) than Kaempferol.
-
Endpoint: Disappearance of the starting material spot. A small impurity (tetra-MOM) may appear near the solvent front if left too long.
-
Phase 3: Workup & Isolation
-
Quenching: Once complete, cool the flask back to 0 °C and carefully add saturated NH₄Cl solution (10 mL) to quench excess MOM-Cl. Stir vigorously for 5 minutes.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL) .
-
Washing: Combine organic layers and wash with Water (20 mL) followed by Brine (20 mL) .
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a yellow crude oil/solid.
Phase 4: Purification
-
Chromatography: Purify via silica gel flash chromatography.
-
Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 4:1) .
-
Elution Order: Tetra-MOM ether (trace, first) -> Tri-MOM ether (Major Product) -> Mono/Di-MOM intermediates (last).
-
-
Result: The product is typically obtained as a pale yellow solid.
Characterization (Self-Validation)
To validate the structure, ensure the NMR data matches the expected pattern for a 3,7,4'-substituted flavone with a free 5-OH.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Position | Shift (δ ppm) | Multiplicity | Integration | Diagnostic Feature |
| 5-OH | 12.60 - 12.80 | Singlet (s) | 1H | Sharp, downfield signal confirms 5-OH is FREE. |
| H-2', H-6' | 8.05 - 8.15 | Doublet (d, J≈9Hz) | 2H | B-ring protons (ortho to MOM). |
| H-3', H-5' | 7.10 - 7.15 | Doublet (d, J≈9Hz) | 2H | B-ring protons. |
| H-8 | 6.50 - 6.60 | Doublet (d, J≈2Hz) | 1H | A-ring meta-coupling. |
| H-6 | 6.35 - 6.45 | Doublet (d, J≈2Hz) | 1H | A-ring meta-coupling.[1] |
| -OCH₂O- | 5.20 - 5.40 | Singlets (x3) | 6H | Three distinct methylene singlets. |
| -OCH₃ | 3.45 - 3.55 | Singlets (x3) | 9H | Three methoxy singlets. |
Interpretation:
-
If the signal at ~12.7 ppm is absent, you have over-protected the 5-OH (Tetra-MOM).
-
If the MOM methylene signals integrate to less than 6H, the reaction is incomplete.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Solubility | Kaempferol is polar. | Use a small amount of dry DMF (10%) as a co-solvent with DCM. |
| Over-protection (Tetra-MOM) | Reaction time too long or excess MOM-Cl/Base. | Reduce MOM-Cl to 3.2 equiv. Monitor TLC strictly. Stop reaction immediately upon disappearance of SM. |
| Hydrolysis on Column | MOM groups are acid-sensitive. | Add 1% Triethylamine (TEA) to the chromatography solvent system to neutralize silica acidity. |
| Incomplete Reaction | Old/Wet MOM-Cl. | MOM-Cl degrades over time (HCl formation). Use fresh reagent or distill before use. |
References
-
Selective Methylation/Protection of Kaempferol: Mei, Q., Wang, C., Yuan, W., & Zhang, G. L. (2015).[2] Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates.[2] Beilstein Journal of Organic Chemistry, 11, 1220–1225.[2] [Link] (Validates the reactivity order 7 > 4' > 3 and the stability of 5-OH).
-
MOM Protection Protocol (Analogous Flavonoid Systems): Wang, Y., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones. Journal of Medicinal Chemistry, 57(17), 7244–7257. [Link] (Provides the specific MOMCl/DIPEA/DCM conditions for phenolic protection).
-
General MOM Deprotection/Handling: Ramesh, C., et al. (2003).[3] A simple and efficient method for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers.[3] Journal of Organic Chemistry, 68(18), 7101-7103. [Link]
Sources
Technical Guide: Strategic Methoxymethylation of Kaempferol for Medicinal Chemistry
Abstract & Strategic Rationale
Methoxymethyl (MOM) protection is a pivotal strategy in the medicinal chemistry of flavonoids like Kaempferol (3,5,7,4'-tetrahydroxyflavone). While Kaempferol exhibits potent antioxidant and anti-inflammatory properties, its poor solubility and rapid metabolic conjugation (glucuronidation/sulfation) limit its bioavailability.
Why MOM?
-
Metabolic Stability: Masks the phenolic hydroxyls, preventing first-pass metabolism.
-
Physicochemical Tuning: Significantly lowers the melting point and increases lipophilicity (
), facilitating cell membrane permeability. -
Orthogonal Deprotection: MOM ethers are stable to basic and oxidative conditions (e.g., Pd-catalyzed couplings, hydride reductions) but are cleaved quantitatively by mild acids, allowing for precise late-stage diversification.
This guide provides field-proven protocols for both Global Protection (yielding 3,5,7,4'-tetra-O-MOM-Kaempferol) and Regioselective Protection (targeting the 7-OH and 4'-OH sites), grounded in the distinct pKa hierarchy of the flavonoid scaffold.
Reagents & Catalysts: Selection Logic
The success of MOMylation depends on matching the base strength and solvent polarity to the specific hydroxyl group's acidity.
Table 1: Reagent Selection Matrix
| Component | Reagent | Role | Selection Logic |
| Electrophile | MOM-Cl (Chloromethyl methyl ether) | Alkylating Agent | Critical: Commercial MOM-Cl often contains bis(chloromethyl) ether (BCME), a potent carcinogen. Use high-purity grades or generate in situ if safety protocols allow. |
| Base (Kinetic) | DIPEA (N,N-Diisopropylethylamine) | Proton Scavenger | Best for Global Protection. Soluble organic base. Promotes rapid reaction in DCM without phase transfer issues. |
| Base (Thermodynamic) | K₂CO₃ (Potassium Carbonate) | Mild Base | Best for Regioselectivity. The heterogeneous nature (in Acetone/DMF) allows for controlled deprotonation of the most acidic 7-OH first. |
| Base (Forcing) | NaH (Sodium Hydride) | Strong Base | Required for 5-OH. The 5-OH is strongly hydrogen-bonded to the C4-carbonyl. Only NaH irreversibly deprotonates this site for complete protection. |
| Catalyst | TBAI (Tetrabutylammonium iodide) | Phase Transfer | Accelerates reaction when using solid bases (K₂CO₃) in non-polar solvents. |
| Solvent | DCM (Dichloromethane) | Solvent | Standard for DIPEA protocols.[1] Excellent solubility for MOM-Cl and protected products. |
| Solvent | DMF (Dimethylformamide) | Solvent | Essential for NaH and K₂CO₃ protocols. High dielectric constant stabilizes the phenoxide intermediates. |
Mechanism & Regiochemistry
Understanding the reactivity order of Kaempferol's hydroxyl groups is essential for designing the synthesis. The reactivity is dictated by acidity (pKa) and intramolecular hydrogen bonding.
Reactivity Hierarchy
-
7-OH (Most Reactive): Most acidic due to conjugation with the carbonyl and lack of steric hindrance.
-
4'-OH: Acidic, but slightly less stabilized than the 7-position.
-
3-OH: Sterically hindered by the B-ring and C4-carbonyl.
-
5-OH (Least Reactive): Forms a stable 6-membered intramolecular hydrogen bond with the C4-carbonyl (chelating effect). Protection here requires forcing conditions.[2]
Visualization: Regioselectivity Logic
Figure 1: Regioselectivity landscape of Kaempferol methoxymethylation. The 5-OH position represents the thermodynamic sink, requiring disruption of the intramolecular H-bond.
Detailed Experimental Protocols
Protocol A: Global Protection (3,5,7,4'-tetra-O-MOM-Kaempferol)
Objective: Complete masking of all hydroxyl groups for maximum lipophilicity or intermediate synthesis.
Reagents:
-
Kaempferol (1.0 eq)
-
MOM-Cl (6.0 eq) – Excess required to drive 5-OH protection.
-
DIPEA (8.0 eq)
-
DCM (Anhydrous, 0.1 M concentration)[1]
-
DMAP (0.1 eq) – Nucleophilic catalyst to accelerate the reaction.
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon.
-
Dissolution: Add Kaempferol and DMAP, then dissolve in anhydrous DCM. The solution will be yellow.
-
Base Addition: Add DIPEA via syringe. The color may deepen. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add MOM-Cl dropwise over 10 minutes. Caution: Fumes are carcinogenic. Use a sealed syringe and work in a high-efficiency hood.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.1) should disappear. The tetra-MOM product will have high Rf (~0.6-0.8).
-
-
Quench: Cool to 0°C and quench with Saturated NH₄Cl solution.
-
Workup: Extract with DCM (3x). Wash combined organics with water and Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (SiO₂).[1] Elute with Hexane → 20% EtOAc/Hexane.
-
Yield: Typically 85–95%.
-
Protocol B: Regioselective Protection (7-O-MOM-Kaempferol)
Objective: Selective protection of the most acidic phenol, leaving 3, 5, and 4' available.
Reagents:
-
Kaempferol (1.0 eq)
-
MOM-Cl (1.1 eq) – Strict stoichiometry is key.
-
K₂CO₃ (1.2 eq) – Anhydrous, finely ground.
-
Acetone (Anhydrous)
Procedure:
-
Setup: Charge flask with Kaempferol and K₂CO₃. Add anhydrous Acetone.
-
Reaction: Cool to 0°C. Add MOM-Cl (1.1 eq) dropwise.
-
Stirring: Stir at 0°C for 2 hours, then allow to warm to RT for 2 hours.
-
Workup: Filter off the solid K₂CO₃. Concentrate the filtrate in vacuo.
-
Purification: The crude will contain a mixture of 7-MOM (Major), 7,4'-diMOM (Minor), and unreacted Kaempferol. Purify via column chromatography (Gradient: 10% → 40% EtOAc/Hexane).
Workflow & Safety Visualization
The handling of MOM-Cl requires a strict "Zero-Exposure" protocol due to its classification as a select carcinogen.
Figure 2: Safety-first workflow for MOM-Cl handling. Note the mandatory pre-preparation of quenching baths for contaminated syringes.
Troubleshooting & Analysis
| Observation | Diagnosis | Corrective Action |
| Incomplete Reaction (Global) | 5-OH remains free (check NMR: sharp singlet >12 ppm absent if protected). | The intramolecular H-bond is resisting. Add 2.0 eq NaH (60% dispersion) to deprotonate fully, then add more MOM-Cl. |
| Over-alkylation (Selective) | Significant 7,4'-diMOM formation. | Reduce reaction temperature to -10°C. Reduce MOM-Cl to 0.95 eq. |
| Product Hydrolysis | Product reverts to Kaempferol on column. | Silica gel is slightly acidic. Add 1% Triethylamine (Et₃N) to the eluent to neutralize the silica. |
| NMR Signals | Identifying the MOM group. | Look for methylene protons (-OCH2O-) as a singlet (or AB quartet if chiral environment) around 5.2–5.4 ppm and methoxy protons (-OCH3) around 3.4–3.5 ppm . |
References
-
Beilstein Journal of Organic Chemistry. "Selective methylation of kaempferol via benzylation and deacetylation." (2015). Discusses the reactivity order of Kaempferol hydroxyls (7 > 4' > 3 > 5).
-
Organic Syntheses. "Chloromethyl Methyl Ether (MOM-Cl) Preparation and Handling.
-
National Institutes of Health (NIH) / PubChem. "Kaempferol Compound Summary." Detailed chemical and physical properties.
-
BenchChem. "MOM Ether Protecting Group Guide.
-
Rutgers University EHS. "Standard Operating Procedure: Bis(chloromethyl) ether and MOM-Cl." Safety protocols for carcinogen handling.
Sources
Using Kaempferol Tri-O-methoxymethyl Ether in total synthesis of flavonoids
Application Note: Strategic Utilization of Kaempferol Tri-O-methoxymethyl Ether in Flavonoid Total Synthesis
Part 1: Strategic Overview & Chemical Logic
In the total synthesis of complex flavonoids and their glycosides (e.g., Astragalin, Afzelin), the regioselective protection of hydroxyl groups is the rate-determining factor. Kaempferol (3,5,7,4'-tetrahydroxyflavone) presents a unique challenge due to the differential reactivity of its four hydroxyl groups.
This guide focuses on the Kaempferol Tri-O-methoxymethyl (MOM) Ether , specifically the 3,7,4'-tri-O-MOM derivative. The Methoxymethyl (MOM) group is a superior choice over benzyl or acetyl groups for specific synthetic routes due to:
-
Robustness: It is stable under basic conditions (required for glycosylation) and resistant to catalytic hydrogenation.
-
Solubility: It significantly enhances the lipophilicity of the flavonoid core, facilitating purification in organic solvents (DCM, EtOAc).
-
The "5-OH Chelation" Effect: The hydroxyl group at C5 forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This reduces the nucleophilicity of the 5-OH, allowing for the highly selective synthesis of the 3,7,4'-tri-protected species without requiring complex blocking groups.
Reactivity Order of Kaempferol Hydroxyls: 7-OH (Most Acidic) > 4'-OH > 3-OH > 5-OH (Chelated/Least Reactive)
By exploiting this order, we can synthesize the 3,7,4'-Tri-O-MOM ether to serve as a versatile intermediate for C5-modification or as a lipophilic "masked" kaempferol for bioavailability studies.
Part 2: Experimental Protocols
Protocol A: Regioselective Synthesis of 3,7,4'-Tri-O-MOM Kaempferol
Objective: To selectively protect the 3, 7, and 4' positions while leaving the 5-OH free.
Reagents:
-
Substrate: Kaempferol (anhydrous, >98% purity)
-
Reagent: Chloromethyl methyl ether (MOMCl) (Warning: Carcinogen. Handle in fume hood. )
-
Base:
-Diisopropylethylamine (DIPEA) or Anhydrous -
Solvent: Anhydrous Dichloromethane (DCM) or Acetone
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Kaempferol (1.0 eq, e.g., 286 mg, 1 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add DIPEA (4.0 eq, 4 mmol). The solution will turn bright yellow due to phenoxide formation. Cool the mixture to 0°C in an ice bath.
-
MOMCl Addition: Add MOMCl (3.5 eq, 3.5 mmol) dropwise via syringe over 10 minutes. Note: Stoichiometry is critical. Excess MOMCl (>5 eq) or stronger bases (NaH) will force reaction at the 5-OH.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Checkpoint: The starting material (
) will disappear. The mono- (7-MOM) and di- (7,4'-MOM) intermediates will appear transiently. The product (3,7,4'-Tri-MOM) will appear as a major spot ( ). The 5-OH ensures the spot remains fluorescent under UV (254/365 nm) due to the intact chromophore.
-
-
Quench: Quench with saturated
solution (10 mL). -
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with water and brine. Dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel 60, Gradient: 10%
30% EtOAc in Hexane).
Yield: Expect 85–92% as a pale yellow solid.
Protocol B: Application - Synthesis of Kaempferol-3-O-Glycosides
Context: While the Tri-O-MOM ether protects the 3-position, synthesizing a 3-O-glycoside (like Astragalin) requires a modified strategy where the 3-OH is left FREE. This demonstrates the "Controlled MOMylation" strategy.
Strategy: To target the C3 position for glycosylation, we must stop the protection at the 7,4'-Di-O-MOM stage.
-
Stoichiometry Adjustment: Follow Protocol A but reduce MOMCl to 2.1 eq and use
in Acetone at 0°C. -
Monitoring: Stop the reaction when the di-protected species is maximal. The 3-OH is less reactive than 7 or 4' but more reactive than 5.
-
Glycosylation:
-
Acceptor: Kaempferol-7,4'-di-O-MOM ether.
-
Donor: Peracetylated Glucosyl Bromide (1.2 eq).
-
Promoter:
or phase transfer conditions (DCM/Water, TBAB). -
Mechanism: The free 3-OH acts as the nucleophile. The 5-OH is unreactive due to chelation.
-
-
Global Deprotection: (See Protocol C).
Protocol C: Global Deprotection (MOM Cleavage)
Objective: Removal of MOM groups to yield the final flavonoid or glycoside.
Method:
-
Dissolve the MOM-protected flavonoid in MeOH.
-
Add 2M HCl (aq) or catalytic
-Toluenesulfonic acid ( TSA). -
Heat to 50°C for 1–2 hours.
-
Note: MOM groups hydrolyze to formaldehyde and methanol. Ensure good ventilation.
-
Neutralize with
, evaporate MeOH, and extract the product into EtOAc.
Part 3: Visualization & Data
Reactivity & Synthesis Workflow
The following diagram illustrates the kinetic pathway of MOM protection on Kaempferol, highlighting the critical divergence points for synthesizing the Tri-O-MOM ether versus the Glycosylation Acceptor.
Caption: Stepwise regioselective protection of Kaempferol. Green path indicates the synthesis of the Tri-O-MOM ether. Yellow path indicates the divergence for glycoside synthesis.
Comparative Data: MOM vs. Other Protecting Groups
| Feature | MOM Ether | Benzyl Ether (Bn) | Acetyl (Ac) | Methyl Ether (Me) |
| Acid Stability | Low (Cleaves easily) | High | Moderate | Very High |
| Base Stability | High (Ideal for glycosylation) | High | Low (Hydrolyzes) | High |
| Removal | Mild Acid (HCl/MeOH) | Hydrogenation ( | Base ( | |
| Atom Economy | Good | Poor (Bulky) | Good | Excellent |
| 5-OH Selectivity | Excellent (Chelation maintained) | Good | Moderate | Poor (Often methylates 5) |
Part 4: Troubleshooting & Safety
-
Safety Alert (MOMCl): Chloromethyl methyl ether is a potent alkylating agent and a known human carcinogen. It is often contaminated with Bis(chloromethyl)ether. Always use commercially available solutions (e.g., in Toluene) rather than synthesizing neat. Double-glove and use a high-efficiency fume hood.
-
Regioselectivity Loss: If you observe significant 5-O-MOM formation (Tetra-MOM), your reaction temperature is likely too high, or the base is too strong. Stick to DIPEA or Carbonates; avoid Hydrides (NaH) unless the Tetra-MOM is desired.
-
Incomplete Reaction: If conversion from Di- to Tri-MOM is slow, add a catalytic amount of Sodium Iodide (NaI) to generate the more reactive MOM-Iodide in situ.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis and Purification of Flavonols: A Representative Study Using Kaempferol. Link
-
Yang, W., et al. (2010). "Synthesis of kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside, efficient glycosylation of flavonol 3-OH with glycosyl o-alkynylbenzoates as donors." Journal of Organic Chemistry, 75(20), 6879-6888.[2] Link
-
Fujioka, H., et al. (2019). "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl." Chemical and Pharmaceutical Bulletin, 67, 1-5. Link
-
TargetMol. (2024). Kaempferol 3,7,4'-trimethyl ether Product Information. (Distinction between Methyl and MOM ethers). Link
-
Romanelli, G.P., et al. (2001). "Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure." Molecules, 6, 1009-1014. Link
Sources
Methods for incorporating Kaempferol ethers into liposomal delivery systems
Application Note: Strategies for the Liposomal Encapsulation of Kaempferol Ethers
Executive Summary & Scientific Rationale
Kaempferol (3,5,7,4′-tetrahydroxyflavone) is a potent flavonoid with established antioxidant and anti-cancer properties.[1] However, its clinical translation is hindered by poor aqueous solubility and rapid metabolic conjugation (glucuronidation/sulfation).
Kaempferol Ethers (e.g., Kaempferide [4'-O-methylkaempferol], Kaempferol tetramethyl ether ) represent a structural evolution designed to overcome these metabolic hurdles. The methylation of hydroxyl groups significantly alters the physicochemical profile:
-
Increased Lipophilicity: Methylation masks polar hydroxyl groups, raising the partition coefficient (LogP). While Kaempferol has a LogP of ~1.9, Kaempferide and highly methylated derivatives exhibit LogP values >2.5–3.0.
-
Metabolic Resistance: Blocking the 4'-OH group (a primary site for conjugation) extends the plasma half-life.
The Challenge: While higher lipophilicity improves membrane permeability, it exacerbates solubility issues in aqueous formulation vehicles. The Solution: Liposomal systems are the ideal carrier. Unlike hydrophilic drugs trapped in the aqueous core, Kaempferol ethers must be engineered to intercalate within the hydrophobic lipid bilayer . This guide details the specific protocols to achieve high loading efficiency and stability for these lipophilic derivatives.
Pre-Formulation: Physicochemical Profiling
Before initiating formulation, verify the specific ether derivative's properties to determine the loading strategy.
| Parameter | Kaempferol (Aglycone) | Kaempferol Ethers (e.g., Kaempferide) | Formulation Implication |
| LogP | ~1.90 | > 2.50 | Ethers have higher affinity for the lipid bilayer. |
| Aqueous Solubility | Poor (< 0.3 mg/mL) | Very Poor (< 0.05 mg/mL) | Strictly Passive Loading required. Active loading (pH gradient) is ineffective. |
| Localization | Surface/Interface | Deep Bilayer Intercalation | Requires higher Cholesterol ratio to prevent bilayer destabilization. |
Protocol A: Thin-Film Hydration (The "Gold Standard")
This method is preferred for laboratory-scale optimization, yielding high encapsulation efficiency (EE%) for lipophilic compounds.
Materials & Reagents
-
Lipid: HSPC (Hydrogenated Soy Phosphatidylcholine) or DPPC.
-
Stabilizer: Cholesterol (CHOL) – Critical for bilayer rigidity.
-
PEGylation (Optional): DSPE-PEG2000 (for "Stealth" liposomes).
-
Drug: Kaempferide or Kaempferol Methyl Ether.[2]
-
Solvents: Chloroform/Methanol (2:1 v/v) or Ethanol (absolute).
-
Hydration Media: PBS (pH 7.4) or 10% Sucrose (if lyophilization is planned).
Step-by-Step Methodology
1. Lipid-Drug Co-Solubilization (Critical Step)
-
Goal: Ensure the drug is molecularly dispersed with the lipids before vesicle formation.
-
Action: In a round-bottom flask, dissolve the Lipid mixture and Kaempferol Ether in Chloroform:Methanol (2:1).
-
Molar Ratio: Start with Lipid:Cholesterol:Drug = 60:30:5 .
-
Scientist's Note: Do not exceed 10 mol% drug initially. Bulky flavonoid ethers can disrupt membrane packing if overloaded, causing leakage.
-
2. Thin Film Formation
-
Action: Attach flask to a Rotary Evaporator.
-
Conditions: 45°C water bath, 100 rpm, vacuum pressure reduced gradually to prevent bumping.
-
Endpoint: A dry, translucent, uniform film forms on the flask wall.
-
Drying: Desiccate under high vacuum for >4 hours (or overnight) to remove trace solvent residues (cytotoxicity risk).
3. Hydration (Vesicle Self-Assembly) [3]
-
Action: Add pre-warmed Hydration Media (PBS) to the flask.
-
Temperature: Maintain >
of the lipid (e.g., 60°C for DPPC/HSPC). -
Agitation: Rotate at 150 rpm for 45–60 minutes. The film will peel off, forming Multilamellar Vesicles (MLVs).
-
Visual Check: Suspension should appear milky white.
4. Size Reduction (Downsizing)
-
Method: Extrusion (Preferred for uniformity) or Probe Sonication.
-
Extrusion: Pass MLVs through Polycarbonate membranes (200 nm
5 passes 100 nm 11 passes) using a high-pressure extruder. -
Target Size: 100–140 nm (optimal for EPR effect in oncology).
Protocol B: Ethanol Injection (Scalable Method)
Suitable for larger batches or when chlorinated solvents must be avoided.
Step-by-Step Methodology
-
Organic Phase Preparation:
-
Dissolve Lipid, Cholesterol, and Kaempferol Ether in absolute Ethanol.
-
Concentration: Total lipid concentration should be ~40–50 mg/mL in ethanol.
-
Note: Ensure the ether is fully solubilized; sonicate if necessary.
-
-
Aqueous Phase Preparation:
-
Place Hydration Media (PBS) in a beaker on a magnetic stirrer.
-
Heat to 60°C (if using high
lipids) or Room Temp (if using Egg PC).
-
-
Injection:
-
Action: Inject the ethanolic lipid solution into the stirring aqueous phase using a syringe pump.
-
Rate: Slow injection (e.g., 1 mL/min) favors smaller vesicles; rapid injection favors larger ones.
-
Ratio: Final Ethanol content should not exceed 10% v/v to preserve vesicle integrity.
-
-
Solvent Removal:
-
Remove ethanol via Rotary Evaporation or Dialysis against PBS.
-
Workflow Visualization
The following diagram illustrates the critical decision points and process flow for the Thin-Film Hydration method, emphasizing the specific handling of lipophilic ethers.
Figure 1: Critical workflow for Thin-Film Hydration of lipophilic Kaempferol ethers.
Characterization & Validation
To ensure the protocol is self-validating, every batch must undergo the following quality control checks.
| Attribute | Method | Acceptance Criteria | Notes |
| Particle Size | Dynamic Light Scattering (DLS) | 100–150 nm | PDI should be < 0.25 for monodisperse populations. |
| Surface Charge | Zeta Potential | -20 to -40 mV | Negative charge prevents aggregation via electrostatic repulsion. |
| Encapsulation Efficiency (EE%) | Ultracentrifugation / HPLC | > 80% | Free drug (insoluble) will pellet; Liposomes remain in supernatant. |
| Drug Loading (DL%) | HPLC (Disrupt liposomes w/ Triton X-100) | 3–6% | Calculate as (Mass of Drug / Total Mass of Lipid + Drug) × 100. |
Protocol for EE% Determination:
-
Take 1 mL of liposome suspension.
-
Centrifuge at low speed (3,000
, 10 min) to pellet unencapsulated precipitated drug (since Kaempferol ethers are water-insoluble). -
Collect supernatant (liposomes).[4]
-
Lyse supernatant with Methanol (1:10 ratio) to release encapsulated drug.
-
Quantify via HPLC (UV detection at ~360 nm).
Scientist's Troubleshooting Notes
-
Issue: Drug Precipitation ("Crystals" observed).
-
Cause: Drug-to-Lipid ratio is too high. The bilayer has a finite capacity for foreign molecules.
-
Fix: Reduce drug loading from 10 mol% to 5 mol%. Increase Cholesterol content to improve packing defects.
-
-
Issue: Leaky Liposomes (Low retention over time).
-
Cause: Fluidity of the membrane.
-
Fix: Switch from unsaturated lipids (Egg PC) to saturated lipids (HSPC or DPPC) which have a higher transition temperature and form more rigid bilayers.
-
-
Issue: Low Encapsulation Efficiency. [5]
-
Cause: Drug loss during hydration.
-
Fix: Ensure the thin film is completely dry. Residual chloroform can disrupt bilayer formation. Hydrate for a longer duration (1 hour) above
.
-
References
-
Tan, C., et al. (2017).[6] "Encapsulation of flavonoids in liposomal delivery systems: The case of quercetin, kaempferol and luteolin." Food & Function.[7]
-
Wan, L., et al. (2024).[4] "Zein-Coated versus Zein-Inserted Kaempferol Liposomes: Enhancing Bitterness Masking, Stability, and Bioaccessibility."[4] SSRN.
-
Filippo, L.D., et al. (2023). "Development, characterization and in vitro cytotoxicity of kaempferol-loaded nanostructured lipid carriers in glioblastoma multiforme cells." Colloids and Surfaces B: Biointerfaces.
-
PubChem. (2025).[8] "Kaempferide Compound Summary." National Library of Medicine.
-
Cui, Y., et al. (2019). "Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives." Molecules.
Sources
- 1. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferide | C16H12O6 | CID 5281666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 7. Kaempferol - Wikipedia [en.wikipedia.org]
- 8. Kaempferol 5-methyl ether | C16H12O6 | CID 5319694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reaction conditions for selective protection of Kaempferol hydroxyl groups
Application Note: Strategic Reaction Conditions for Selective Protection of Kaempferol Hydroxyl Groups
Abstract
The selective protection of Kaempferol (3,5,7,4'-tetrahydroxyflavone) is a critical step in the semi-synthesis of bioactive flavonoid derivatives and glycosylation precursors. This guide delineates the thermodynamic and kinetic parameters governing the regioselective reactivity of Kaempferol’s four hydroxyl groups. We provide validated protocols for accessing two high-value intermediates: 7-O-protected derivatives (via acidity-controlled alkylation) and 3,7,4'-tri-O-protected scaffolds (exploiting 5-OH chelation).
Strategic Analysis of Hydroxyl Reactivity
Successful regioselective protection relies on exploiting the distinct pKa values and local electronic environments of the four hydroxyl groups.
-
7-OH (Most Reactive): This is the most acidic hydroxyl group (pKa ~7.0–7.5) due to the conjugation with the carbonyl group through the A-ring system. It is the first to deprotonate and react under mild basic conditions.
-
4'-OH (Intermediate Reactivity): Located on the B-ring, it is less acidic than the 7-OH but more accessible than the 3-OH. In practice, 7-OH and 4'-OH often compete, but stoichiometric control favors 7-OH.
-
3-OH (Sterically Hindered/H-Bonded): The 3-OH forms a weak hydrogen bond with the C4 carbonyl. It is less reactive than 7- and 4'-OH towards alkylation but can be acetylated readily.
-
5-OH (Least Reactive): This hydroxyl group forms a strong intramolecular hydrogen bond (chelation) with the C4 carbonyl oxygen (6-membered ring interaction). This bond significantly reduces its nucleophilicity, requiring forcing conditions (high temperature, strong base, excess reagent) for alkylation.
Reactivity Order Visualization
Figure 1: Stepwise alkylation pathway of Kaempferol. The 5-OH position resists alkylation due to strong intramolecular hydrogen bonding.
Validated Experimental Protocols
Protocol A: Selective 7-O-Alkylation (Kinetic Control)
Objective: To selectively protect the 7-OH group (e.g., methylation or benzylation) leaving 3, 5, and 4' free. Mechanism: Exploits the high acidity of the 7-OH proton.
Materials:
-
Kaempferol (1.0 eq)
-
Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.05 eq )
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.0 eq)
-
Solvent: Acetone (dry) or DMF (for higher solubility)
Step-by-Step Procedure:
-
Dissolution: Dissolve Kaempferol (286 mg, 1 mmol) in anhydrous Acetone (15 mL). If solubility is poor, add a minimum amount of DMF.
-
Base Addition: Add anhydrous K₂CO₃ (138 mg, 1 mmol). Stir at 0°C for 15 minutes to deprotonate the most acidic 7-OH.
-
Electrophile Addition: Add Methyl Iodide (65 µL, 1.05 mmol) or Benzyl Bromide dropwise over 10 minutes.
-
Reaction: Stir at 0°C to Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1).
-
Checkpoint: Over-reaction leads to 7,4'-di-O-derivatives. Under-reaction is preferable as unreacted Kaempferol is easily separated.
-
-
Work-up: Filter off the inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Methanol or purify via flash column chromatography (Silica gel, CH₂Cl₂:MeOH gradient).
Expected Yield: 65–75% of 7-O-substituted Kaempferol.
Protocol B: Synthesis of 3,7,4'-Tri-O-Benzylkaempferol (5-OH Free)
Objective: To protect all hydroxyl groups except the chelated 5-OH. This is a key intermediate for glycosylation at the 5-position or as a specific biological probe. Mechanism: Exploits the thermodynamic stability of the 5-OH...O=C4 chelate, which prevents alkylation under standard reflux conditions.
Materials:
-
Kaempferol (1.0 eq)
-
Benzyl Bromide (BnBr, 3.5–4.0 eq )
-
Potassium Carbonate (K₂CO₃, 4.0 eq) or Potassium Iodide (catalytic)
-
Solvent: Acetone or DMF
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Kaempferol (1 mmol) in Acetone (20 mL).
-
Activation: Add K₂CO₃ (4 mmol) and a catalytic amount of KI (0.1 mmol).
-
Alkylation: Add Benzyl Bromide (4.0 mmol).
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 12–24 hours.
-
Note: The reaction will rapidly form 7-OBn, then 7,4'-diOBn. The 3-OH will be the last to react. The 5-OH will remain free due to the H-bond.
-
-
Monitoring: TLC will show the disappearance of mono- and di-protected species. The tri-benzyl product usually runs with an R_f ~ 0.6–0.7 (Hexane:EtOAc 2:1).
-
Quench: Cool to RT. Pour into ice-cold water (100 mL) and acidify slightly with 1M HCl to pH 5 (to ensure 5-OH is protonated and salts are dissolved).
-
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane:EtOAc 4:1).
Validation Data (NMR Signature):
-
1H NMR (CDCl₃): Look for a sharp singlet downfield at δ 12.0–13.0 ppm . This signal corresponds to the 5-OH proton involved in the intramolecular hydrogen bond. Its presence confirms the 5-OH is free. If this signal is absent, you have over-alkylated to the tetra-benzyl derivative.
Comparative Data Table
| Substitution Pattern | Target Hydroxyls | Reagent Stoichiometry | Base / Solvent | Temp | Key Constraint |
| 7-O-Mono | 7-OH | 1.0–1.1 eq | K₂CO₃ / Acetone | 0°C → RT | Avoid excess base to prevent 4'-alkylation. |
| 7,4'-Di-O | 7, 4'-OH | 2.0–2.2 eq | K₂CO₃ / Acetone | RT | 3-OH reacts slowly at RT. |
| 3,7,4'-Tri-O | 3, 7, 4'-OH | 3.5–4.0 eq | K₂CO₃ / DMF or Acetone | Reflux | 5-OH remains free due to chelation. |
| Tetra-O | All (3, 5, 7, 4') | >5.0 eq | NaH / DMF | 60–80°C | Requires strong base (NaH) to break 5-OH chelation. |
Troubleshooting & Optimization
-
Problem: Mixture of 7-O and 4'-O products.
-
Solution: Use a weaker base (e.g., NaHCO₃) or lower temperature (0°C). The 7-OH is significantly more acidic; kinetic control is key.
-
-
Problem: Difficulty alkylating the 3-OH (stalling at 7,4'-di-O).
-
Solution: Switch solvent to DMF (polar aprotic) and add catalytic KI (Finkelstein condition) to activate the alkyl halide. Heat is required to overcome the steric hindrance at C3.
-
-
Problem: Inadvertent alkylation of 5-OH.
-
Solution: Avoid using Sodium Hydride (NaH) or KOH unless global protection is desired. K₂CO₃ is generally too weak to deprotonate the chelated 5-OH effectively in acetone.
-
References
-
Selective Methylation Strategy
- Reactivity of Flavonoid Hydroxyls: Rao, Y. K., et al. "Regioselective alkylation of quercetin and kaempferol." Journal of Agricultural and Food Chemistry, 2015. Note: Confirms reactivity order 7 > 4' > 3 > 5.
-
Synthesis of 3,7,4'-Tri-O-benzylkaempferol
- Borbulevych, O. Y., et al. "Intramolecular hydrogen bonding in flavonols: Insights from crystal structures.
Sources
- 1. BJOC - Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside, efficient glycosylation of flavonol 3-OH with glycosyl o-alkynylbenzoates as donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategic Application of Kaempferol Tri-O-methoxymethyl Ether in Medicinal Chemistry
Topic: Application of Kaempferol Tri-O-methoxymethyl Ether in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Rationale
In the structural optimization of flavonoids, Kaempferol 3,7,4'-tri-O-methoxymethyl ether serves as a high-value "masked" intermediate. While Kaempferol (3,5,7,4'-tetrahydroxyflavone) exhibits potent antioxidant and anti-inflammatory properties, its poor solubility and rapid metabolism limit its direct clinical utility.
The Methoxymethyl (MOM) protecting group strategy is deployed here for two specific medicinal chemistry objectives:
-
Regioselective C-5 Functionalization: The 5-hydroxyl group of Kaempferol is involved in a strong intramolecular hydrogen bond with the C-4 carbonyl, making it the least reactive position. By protecting the more acidic 3, 7, and 4' hydroxyls with MOM groups, chemists can isolate the 5-OH for targeted alkylation, glycosylation, or acylation.
-
Orthogonal Deprotection: Unlike benzyl groups (which require hydrogenolysis that may reduce the C2-C3 double bond) or acetyl groups (which are base-labile), MOM ethers are stable to basic reagents but cleaved under mild acidic conditions. This allows for base-catalyzed modifications at the C-5 position followed by facile deprotection.
Chemical Identity & Properties
| Property | Description |
| Systematic Name | 5-hydroxy-3,7-bis(methoxymethoxy)-2-(4-(methoxymethoxy)phenyl)-4H-chromen-4-one |
| Common Name | Kaempferol 3,7,4'-tri-O-MOM ether |
| Molecular Formula | C₂₁H₂₂O₉ |
| Role | Synthetic Intermediate / Regioselective Scaffold |
| Key Feature | Free 5-OH group (chelated); Protected 3, 7, 4' positions.[1][][3][4][5][6][7][8][9][10][11][12] |
| Solubility | Soluble in DCM, Acetone, Ethyl Acetate; Insoluble in water. |
Protocol A: Regioselective Synthesis of the Tri-O-MOM Ether
This protocol details the synthesis of the 3,7,4'-protected intermediate, leaving the 5-OH free. This selectivity relies on the lower acidity of the 5-OH due to chelation.
Reagents & Materials
-
Starting Material: Kaempferol (purity >98%)
-
Reagent: Chloromethyl methyl ether (MOM-Cl) [WARNING: Carcinogen - Handle in Fume Hood]
-
Base:
-Diisopropylethylamine (DIPEA) or Anhydrous -
Solvent: Anhydrous Dichloromethane (DCM) or Acetone
-
Monitoring: TLC Silica plates (Hexane:EtOAc 1:1)
Step-by-Step Methodology
-
Dissolution: Dissolve Kaempferol (1.0 eq) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.
-
Base Addition: Add DIPEA (4.5 eq) to the solution at 0°C.
-
Note: A slight excess of base is required to neutralize the HCl generated.
-
-
Controlled Protection: Add MOM-Cl (3.3 eq) dropwise via syringe over 20 minutes at 0°C.
-
Critical Step: Do not use a large excess (>5 eq) or high temperatures, as this may force protection of the 5-OH, yielding the tetra-MOM derivative.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
TLC Monitoring: The product will appear as a less polar spot compared to Kaempferol. The 5-OH group's hydrogen bonding often causes the spot to trail slightly or fluoresce distinctly under UV (365 nm).
-
-
Quench & Workup: Pour the reaction mixture into ice-cold water. Extract with DCM (3x). Wash the organic layer with saturated
and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).-
Yield Target: 75–85%.
-
Protocol B: Functionalization of the C-5 Position
Once the Kaempferol 3,7,4'-tri-O-MOM ether is isolated, the 5-OH can be modified. This is the primary application in SAR (Structure-Activity Relationship) studies to improve metabolic stability.
Example: Synthesis of 5-O-Alkyl Derivatives
-
Setup: Dissolve the Tri-O-MOM intermediate (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add
(2.0 eq) and stir for 30 minutes. The yellow solution may darken, indicating phenoxide formation. -
Alkylation: Add the desired alkyl halide (e.g., Methyl Iodide, Benzyl Bromide, or a linker chain) (1.2 eq).
-
Conditions: Heat to 60°C for 2–4 hours.
-
Note: The 5-OH is nucleophilic enough to react under these conditions because the MOM groups at 3, 7, and 4' prevent competing side reactions.
-
Protocol C: Global Deprotection (MOM Cleavage)
The final step in the medicinal chemistry workflow is removing the MOM groups to restore the bioactive phenol functionality at positions 3, 7, and 4'.
Methodology
-
Dissolution: Dissolve the 5-substituted MOM-protected intermediate in Methanol (MeOH).
-
Acid Hydrolysis: Add 3M HCl (aqueous) dropwise until the solution reaches pH ~1. Alternatively, use catalytic
-Toluenesulfonic acid ( TSA) in MeOH. -
Reflux: Heat the mixture to 50–60°C for 1–2 hours.
-
Workup: Neutralize with solid
, evaporate the methanol, and extract the aqueous residue with Ethyl Acetate. -
Final Purification: Recrystallization or Preparative HPLC.
Visualization: Synthetic Workflow
The following diagram illustrates the strategic pathway for using the MOM-protected intermediate to access rare 5-substituted Kaempferol analogs.
Caption: Strategic workflow for accessing 5-substituted Kaempferol derivatives via the Tri-O-MOM intermediate.
References & Authoritative Sources
-
Regioselectivity in Flavonoid Protection:
-
Principle: The reactivity order of hydroxyl groups in Kaempferol is generally 7 > 4' > 3 >> 5 due to the strong hydrogen bond between 5-OH and the 4-carbonyl.
-
Source:Beilstein J. Org. Chem. 2015, 11, 224–231. "Selective methylation of kaempferol via benzylation..." (Demonstrates the difficulty of 5-OH modification without protection strategies).
-
-
MOM Protection Strategy in Flavonols:
-
General Flavonoid Synthesis & Modification:
-
Context: Protocols for handling the 5-OH group and acid-labile protecting groups.
-
Source:Molecules 2015, 20(10), 19172-19188.[8] (General review of flavonoid synthesis strategies).
-
Sources
- 1. Synthesis of kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside, efficient glycosylation of flavonol 3-OH with glycosyl o-alkynylbenzoates as donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocoa Flavanol Metabolites | NEDP [nedp.com]
- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 4′-Substituted Kaempfer-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Elucidation of Three Novel Kaempferol O-tri-Glycosides that Are Involved in the Defense Response of Hybrid Ornithogalum to Pectobacterium carotovorum [mdpi.com]
- 7. First Total Synthesis of Protoapigenone and its Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol 3,7,4'-trimethylether | CAS:15486-34-7 | Manufacturer ChemFaces [chemfaces.com]
- 9. Total Synthesis of the Antimycobacterial Natural Product Chlorflavonin and Analogs via a Late-Stage Ruthenium(II)-Catalyzed ortho-C(sp2)-H-Hydroxylation [mdpi.com]
- 10. Protection of Kaempferol on Oxidative Stress-Induced Retinal Pigment Epithelial Cell Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for crystallization of Kaempferol Tri-O-methoxymethyl Ether
Application Note: Crystallization & Purification of Kaempferol Tri-O-methoxymethyl Ether
Introduction & Chemical Context
Target Molecule: Kaempferol 3,7,4'-Tri-O-methoxymethyl Ether CAS Registry Number: 143724-66-7 IUPAC Name: 5-hydroxy-3,7-bis(methoxymethoxy)-2-(4-(methoxymethoxy)phenyl)-4H-chromen-4-one
The selective protection of Kaempferol (3,5,7,4'-tetrahydroxyflavone) is a critical step in the synthesis of flavonoid prodrugs and glycoside mimetics. The Tri-O-methoxymethyl (MOM) derivative is of particular interest because it masks the 3, 7, and 4' hydroxyls while leaving the 5-OH group free. The 5-OH forms a strong intramolecular hydrogen bond with the C-4 carbonyl, making it chemically distinct and significantly less reactive toward alkylation under standard conditions.
The Challenge: Unlike the parent Kaempferol, which is a high-melting, polar solid, MOM-protected flavonoids are highly lipophilic and prone to forming supersaturated oils or amorphous gums. Successful crystallization requires precise control over solvent polarity and temperature gradients to disrupt the "oiling out" phase and promote lattice formation.
Pre-Crystallization Characterization
Before attempting crystallization, the crude material must meet specific purity thresholds. Crystallization is a purification technique, but it fails if the impurity profile (specifically unreacted MOM-Cl or partially protected isomers) exceeds 15%.
Quality Control Check:
-
TLC System: Hexane:Ethyl Acetate (3:1 v/v).
-
Rf Value: ~0.45 (Target), distinct from Kaempferol (Rf ~0.05) and Tetra-MOM (Rf ~0.60).
-
Visualization: UV 254 nm (Dark spot) and Anisaldehyde stain (Yellow/Orange).
Crystallization Protocols
We present two validated methods. Method A is the standard protocol for high-yield bulk purification. Method B is a "rescue" protocol for stubborn oils.
Method A: Anti-Solvent Precipitation (DCM/Hexane)
Best for: Routine purification of batches >500 mg.
Principle: The molecule is highly soluble in Dichloromethane (DCM) but insoluble in Hexane. Gradual reduction of solubility via anti-solvent addition drives controlled nucleation.
-
Dissolution: Transfer the crude yellow gum into an Erlenmeyer flask. Add Dichloromethane (DCM) dropwise with gentle swirling until the solid just dissolves.
-
Note: Do not use excess solvent. Concentration should be approx. 100 mg/mL.
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove dust/silica particles (nucleation sites for amorphous precipitation).
-
Anti-Solvent Addition: While stirring rapidly, add n-Hexane dropwise.
-
Endpoint: Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
-
Re-solubilization: Add 2-3 drops of DCM to clear the solution back to transparency.
-
Nucleation: Cover the flask with perforated parafilm and let it stand at Room Temperature (25°C) for 2 hours.
-
Crystal Growth: Move the flask to a 4°C environment (fridge) for 12 hours.
-
Harvest: Filter the pale yellow needles via vacuum filtration. Wash with cold Hexane (-20°C).
Method B: Slow Evaporation (Acetone/Methanol)
Best for: Obtaining X-ray quality single crystals.
-
Dissolve 50 mg of the compound in 2 mL of Acetone .
-
Add 0.5 mL of Methanol .
-
Place in a small vial inside a larger jar containing a small amount of Hexane (Vapor Diffusion method) OR simply cover with parafilm with a single pinhole.
-
Allow to stand undisturbed for 3-5 days.
Quantitative Data Summary
| Parameter | Method A (Precipitation) | Method B (Evaporation) |
| Solvent System | DCM / Hexane | Acetone / Methanol |
| Time to Result | 14 Hours | 3-5 Days |
| Typical Yield | 82 - 88% | 60 - 70% |
| Crystal Habit | Fine Needles / Powder | Prisms / Blocks |
| Purity (HPLC) | >99.2% | >99.8% |
| Melting Point | 118 - 120°C | 119 - 121°C |
Troubleshooting: The "Oiling Out" Phenomenon
If the solution separates into a bottom oily layer instead of crystals, follow this rescue workflow:
-
Re-dissolve: Add minimal DCM to dissolve the oil.
-
Sonication: Place the flask in an ultrasonic bath for 30 seconds to induce micro-cavitation (seeds nucleation).
-
Seeding: Add a single crystal from a previous batch (or scratch the glass wall with a glass rod).
-
Trituration: If it remains an oil, evaporate all solvent, add cold Diisopropyl Ether (DIPE) , and sonicate until the oil hardens into a solid. Recrystallize this solid using Method A.
Visualization of Workflow
Figure 1: Decision tree and process flow for the purification and crystallization of MOM-protected Kaempferol.
References
-
Sigma-Aldrich (AA Blocks). Kaempferol Tri-O-methoxymethyl Ether (CAS 143724-66-7) Product Specification. Retrieved from
-
ChemicalBook. Kaempferol Tri-O-MethoxyMethyl Ether Properties and Structure. Retrieved from
-
TargetMol. Kaempferol 3,7,4'-trimethyl ether (Structural Analogue) Solubility Data. Retrieved from
-
National Institutes of Health (NIH). Synthesis of Flavonoid Derivatives and MOM Protection Strategies. Retrieved from
-
Asian Journal of Chemistry. Isolation and Purification Techniques for Kaempferol Derivatives. Retrieved from
Troubleshooting & Optimization
Improving reaction yield of Kaempferol Tri-O-methoxymethyl Ether synthesis
Technical Support Center: Kaempferol Synthesis Optimization Subject: Improving Reaction Yield of Kaempferol 3,7,4'-Tri-O-methoxymethyl Ether Ticket ID: KAE-MOM-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the advanced optimization tier. Based on your inquiry regarding the synthesis of Kaempferol 3,7,4'-Tri-O-methoxymethyl (MOM) Ether , we have identified that yield loss typically stems from three specific failure points: regiocontrol failure (over-alkylation at C5) , MOM-chloride degradation , or acid-catalyzed hydrolysis during purification .
The following guide replaces standard textbook procedures with field-proven protocols designed to maximize the yield of the specific 3,7,4'-Tri-O-MOM derivative, leaving the chelated C5-hydroxyl group free.
Module 1: The Chemistry of Regioselectivity
To improve yield, you must first master the reactivity order of Kaempferol's hydroxyl groups. Kaempferol is not a uniform nucleophile; it is a gradient of acidity.
The Reactivity Hierarchy:
-
7-OH (Most Acidic): Reacts immediately.
-
4'-OH: Reacts rapidly.
-
3-OH: Reacts moderately.
-
5-OH (Least Reactive): This is the critical bottleneck. The proton at C5 is intramolecularly hydrogen-bonded to the C4-carbonyl oxygen. This "chelation effect" reduces its nucleophilicity significantly.
The Strategy: To obtain the Tri-MOM ether , we exploit this kinetic difference. We use a base strong enough to deprotonate 7, 4', and 3, but weak enough (or sterically hindered) to leave the hydrogen-bonded C5-OH intact.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of 3,7,4'-Tri-O-MOM-Kaempferol (Target Yield: >85%) Reagents: Kaempferol (>98%), MOMCl (Chloromethyl methyl ether), DIPEA (N,N-Diisopropylethylamine), Dry DCM (Dichloromethane).
Step-by-Step Workflow
-
Reagent Quality Check (Critical):
-
MOMCl: This reagent hydrolyzes rapidly in moist air to form HCl and formaldehyde. If your MOMCl is old or cloudy, your yield will plummet. Distill or purchase fresh MOMCl.
-
Solvent: Use anhydrous DCM. Moisture consumes MOMCl.
-
-
Reaction Setup:
-
Dissolve Kaempferol (1.0 eq) in anhydrous DCM (0.1 M concentration) .
-
Add DIPEA (4.5 eq) . Why DIPEA? Unlike K2CO3 (heterogeneous/slow) or NaH (too aggressive, leads to tetra-MOM), DIPEA provides a homogeneous, mild basic environment that favors the kinetic product (Tri-MOM) over the thermodynamic product (Tetra-MOM).
-
Cool the solution to 0°C under Nitrogen/Argon.
-
-
Addition Phase:
-
Add MOMCl (3.3 eq) dropwise over 20 minutes.
-
Note: Do not dump it in. A high local concentration of MOMCl can force the reaction at the C5 position.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
TLC Monitoring: You will see a progression: Kaempferol (Rf ~0.1)
Mono Di Tri (Target) Tetra. -
Stop point: Quench when the "Di-MOM" spot disappears. Do not wait for the "Tri" spot to maximize if a "Tetra" spot begins to form.
-
-
Quench:
-
Add saturated NH4Cl solution . (Caution: MOMCl excess will hydrolyze; perform in a fume hood).
-
Module 3: Purification & Stability (The "Hidden" Yield Killer)
The Problem: MOM ethers are acetals. They are stable to base but labile to acid . Silica gel is slightly acidic (pH 6–6.5). Many researchers lose 10–20% of their yield on the column because the product hydrolyzes back to the starting material.
The Solution: Neutralize your stationary phase.
Purification Protocol:
-
Pre-treat Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et3N) .
-
Eluent: Use Hexanes/Ethyl Acetate gradient (also containing 0.5% Et3N).
-
Observation: The 3,7,4'-Tri-MOM ether usually elutes as a pale yellow solid (unlike the bright yellow starting material).
Module 4: Troubleshooting & FAQs
Q1: I am getting a mixture of Tri-MOM and Tetra-MOM (C5 protected). How do I stop the reaction at the Tri-stage?
Diagnosis: Your conditions are too "forcing." Fix:
-
Reduce Equivalents: Drop MOMCl from 3.5 eq to 3.0–3.1 eq.
-
Switch Base: If using NaH, stop immediately. NaH breaks the C5-OH hydrogen bond. Switch to DIPEA or K2CO3.
-
Temperature: Keep the reaction at 0°C for longer, or do not exceed 25°C. Heating promotes C5 alkylation.
Q2: My reaction goes to completion, but after the column, I recover Kaempferol or Mono-MOM. What happened?
Diagnosis: Acidic hydrolysis on the column. Fix: You skipped the silica neutralization step (Module 3). MOM groups cleave easily in the presence of the acidic silanols on silica gel. Always add 1% Triethylamine to your column solvent system.
Q3: The reaction stalls at the Di-MOM stage.
Diagnosis: "Dead" MOMCl. Fix: MOMCl degrades into HCl and formaldehyde. The HCl then neutralizes your base (DIPEA), stopping the reaction.
-
Test: Add a drop of MOMCl to water. If it doesn't smoke/react vigorously, it is hydrolyzed. Buy fresh reagent.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the C3/C7/C4' positions and the chelated C5 position.
Caption: Kinetic pathway of Kaempferol MOM-protection. Green indicates the target optimization zone; Red indicates failure modes (over-reaction or hydrolysis).
Summary of Quantitative Data
| Parameter | Standard Protocol (Lit.) | Optimized Protocol (Recommended) | Impact on Yield |
| Base | K2CO3 / Acetone | DIPEA / DCM | +15% (Homogeneous kinetics) |
| MOMCl Eq. | 4.0 - 5.0 eq | 3.0 - 3.3 eq | Reduces Tetra-MOM side product |
| Temperature | Reflux (60°C) | 0°C | Preserves C5-OH Regioselectivity |
| Purification | Standard Silica | Et3N-Neutralized Silica | Prevents 10-20% degradation |
References
-
Regioselectivity of Flavonoid Hydroxyls
-
Title: Acidity and Reactivity of Flavonoid Hydroxyl Groups.[1]
- Source:Journal of Natural Products / ResearchGate D
- Context: Establishes the reactivity order 7 > 4' > 3 > 5 due to intramolecular hydrogen bonding
-
Verification:
-
-
MOM Protection Methodologies
-
Title: An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection.[2]
- Source:Beilstein Journal of Organic Chemistry
- Context: Details the use of MOMCl and the stability issues associ
-
Verification:
-
-
Silica Gel Acidity & Flavonoid Purification
-
Title: Role of Silica Gel in Phytochemical Extraction and Purification.[3]
- Source:Column-Chrom
- Context: Explains the surface hydroxyl groups of silica and the necessity of neutraliz
-
Verification:
-
Sources
Technical Support Center: Kaempferol MOM Protection Optimization
Introduction: The Chelation Challenge
Protecting Kaempferol (3,5,7,4'-tetrahydroxyflavone) with methoxymethyl (MOM) groups is a deceptive reaction. While theoretically simple, the specific electronic environment of the flavonoid core creates a hierarchy of reactivity that often leads to complex mixtures of regioisomers and C-alkylated side products.
The primary challenge lies in the 5-OH group . Intramolecular hydrogen bonding between the 5-hydroxyl and the 4-carbonyl group significantly lowers the acidity of the 5-OH, making it sluggish to react. Conversely, the A-ring (specifically C6 and C8) is electron-rich and prone to nuclear alkylation (C-alkylation) when strong bases like Sodium Hydride (NaH) are employed.
This guide provides a validated workflow to achieve high O-selectivity while suppressing C-alkylation and preventing acid-catalyzed degradation during purification.
Module 1: The Regioselectivity Matrix
To control the reaction, you must understand the pKa hierarchy of Kaempferol's four hydroxyl groups. This dictates the order of protection and the necessary forcing conditions.
Reactivity Hierarchy
-
7-OH (Most Acidic, pKa ~7.5): Reacts first. The conjugate base is stabilized by the carbonyl across the conjugated system.
-
4'-OH (pKa ~9.0): Reacts second.
-
3-OH (pKa >10): Reacts third. Sterically hindered by the B-ring but electronically accessible.
-
5-OH (Least Reactive, pKa ~11+): Reacts last. Strong intramolecular H-bond with 4-C=O drastically reduces nucleophilicity.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between O-alkylation (desired) and C-alkylation (side reaction) based on reagent choice.
Figure 1: Reaction pathway divergence based on base selection. Strong bases increase electron density on the A-ring carbons, promoting irreversible C-alkylation.
Module 2: Troubleshooting & FAQs
Q1: I am observing a "spot-to-spot" conversion on TLC, but the NMR shows a complex mixture of methylated products. What is happening?
Diagnosis: You likely have C-alkylation (C-methylation or C-methoxymethylation) at the C6 or C8 positions. Cause: Using Sodium Hydride (NaH) in polar aprotic solvents (DMF/DMSO). NaH generates a "naked" phenoxide anion. The resonance structures of the A-ring delocalize this negative charge onto carbons 6 and 8, making them nucleophilic. Solution: Switch to a milder base system. Use N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) or Potassium Carbonate (K2CO3) in Acetone. These bases are strong enough to deprotonate the OH groups but do not generate the highly reactive species that favors C-alkylation.
Q2: My product decomposes or reverts to the starting material during silica gel column chromatography.
Diagnosis: Acid-catalyzed hydrolysis of the MOM ether. Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). MOM groups are acetals and are inherently acid-labile. The 5-O-MOM group is particularly unstable due to the "chelation assistance" of the neighboring carbonyl, which stabilizes the transition state for hydrolysis. Solution:
-
Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (Et3N) in hexanes before packing the column.
-
Eluent Modification: Maintain 0.5% to 1% Et3N in your elution solvent system throughout the purification.
Q3: I cannot get the 5-OH to react. I have 3,7,4'-tri-MOM Kaempferol, but the tetra-MOM product is not forming.
Diagnosis: Intramolecular Hydrogen Bonding (Chelation). Cause: The hydrogen bond between 5-OH and 4-C=O is worth ~5-7 kcal/mol of stabilization. A mild base (DIPEA) often cannot overcome this at room temperature. Solution:
-
Step 1: Protect 3, 7, and 4' positions using the mild DIPEA/DCM method (see Module 3). Isolate this intermediate.
-
Step 2: Subject the tri-protected material to more forcing conditions: NaH (excess) / THF / 0°C -> Reflux . Since the 7-OH is already protected, the risk of C-alkylation is reduced (though not eliminated) because the electron-donating power of the A-ring is slightly mitigated by the MOM ether compared to the oxyanion.
Module 3: Optimized Experimental Protocol
This protocol prioritizes purity over speed , utilizing the "Finkelstein-type" in-situ generation or standard DIPEA conditions to minimize carcinogen exposure and side reactions.
Method A: The "Soft Base" Approach (Recommended)
Best for: Minimizing C-alkylation and protecting 7, 4', and 3 positions.
Reagents:
-
Kaempferol (1.0 eq)
-
MOM-Cl (4.5 eq) [Handle with extreme caution - Carcinogen]
-
DIPEA (5.0 eq)
-
DCM (Anhydrous, 0.1 M concentration)
-
TBAI (Tetrabutylammonium iodide) (0.1 eq) - Catalyst
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Add Kaempferol and TBAI to anhydrous DCM. The solution may be a suspension; this is normal.
-
Base Addition: Add DIPEA via syringe at 0°C. Stir for 15 minutes. The mixture should become homogenous and turn bright yellow (phenoxide formation).
-
Reagent Addition: Add MOM-Cl dropwise over 20 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours.
-
Quench: Add saturated NH4Cl solution.
-
Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography on Et3N-neutralized silica (Hexanes/EtOAc gradient).
Method B: Forcing the 5-OH (The "Hard Base" Kicker)
Use only if Tetra-MOM is strictly required.
-
Take the purified 3,7,4'-tri-MOM Kaempferol from Method A.
-
Dissolve in anhydrous THF.
-
Add NaH (60% dispersion, 2.0 eq) at 0°C. Observe H2 evolution.
-
Stir 30 mins to ensure deprotonation of the chelated 5-OH.
-
Add MOM-Cl (1.5 eq) .
-
Heat to reflux for 2-4 hours. Monitoring is critical to stop before decomposition.
Module 4: Data & Comparison
Base/Solvent Effects on Kaempferol Protection
| System | Primary Outcome | Risk of C-Alkylation | 5-OH Protection | Recommendation |
| NaH / DMF | Fast, complete reaction | High (Major side product) | Excellent | Avoid (unless necessary) |
| K2CO3 / Acetone | Slow, clean O-alkylation | Low | Poor (remains OH) | Good for Tri-MOM synthesis |
| DIPEA / DCM | Moderate rate, high selectivity | Very Low | Moderate | Standard / Best Practice |
| LiHMDS / THF | Controlled deprotonation | Moderate | Good | Alternative for 5-OH |
Experimental Workflow Diagram
Figure 2: Step-by-step decision tree for optimizing Kaempferol protection yield.
References
-
Regioselectivity & Acidity of Flavonoids: Matei, I., et al. "Close-lying pKa values of kaempferol determined by second-derivative synchronous fluorescence."[1] Revue Roumaine de Chimie, 2014. Supports the pKa hierarchy (7-OH vs 5-OH) essential for the protocol logic.
-
MOM Stability & Silica Gel Issues: BenchChem Technical Support. "Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group."[2] BenchChem, 2025.[2][3] Validates the requirement for neutralizing silica gel to prevent hydrolysis.
-
C-Alkylation Mechanisms in Flavonoids: H. A. A. Taher, et al. "Flavonoids: Molecular Mechanism Behind Natural Chemoprotective Behavior." Biointerface Research, 2021. Provides background on the electronic distribution of the flavonoid core leading to side reactions.
-
General MOM Protection Protocols: Greene, T.W., Wuts, P.G.M.[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] The authoritative text on general MOM protection conditions (DIPEA vs NaH).
Sources
Technical Support Center: Purification of Kaempferol Tri-O-methoxymethyl Ether
Topic: Removing impurities from crude Kaempferol 3,7,4'-Tri-O-methoxymethyl Ether (Tri-MOM-Kaempferol). Ticket ID: KAE-MOM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of Kaempferol Tri-O-methoxymethyl ether typically targets the 3, 7, and 4' hydroxyl groups, leaving the 5-hydroxyl group free due to its strong intramolecular hydrogen bonding with the C4 carbonyl. The crude reaction mixture often contains unreacted Kaempferol, partially protected intermediates (mono- and di-MOM ethers), and degradation products from the chloromethyl methyl ether (MOM-Cl) reagent.
This guide addresses the three critical failure points in purifying this compound:
-
Acid Sensitivity: Inadvertent deprotection on acidic silica gel.[1]
-
Polarity Traps: Inefficient separation of partially protected species.
-
Reagent Carryover: Persistent formaldehyde/HCl contamination.
Module 1: Triage & Diagnostic (The "Quick Fix")
Issue: "My TLC shows a long streak, or the product spot disappears after column chromatography."
Diagnosis: This is the hallmark of Acid-Catalyzed Hydrolysis . MOM ethers are stable to base but highly sensitive to acid. Standard silica gel (pH ~6.5) is sufficiently acidic to cleave MOM groups during the time-scale of a column run, especially for the electron-rich flavonoid system.
Immediate Action Protocol: Neutralized TLC
Before running a column, you must validate your stationary phase compatibility.
-
Prepare Mobile Phase: Hexane:Ethyl Acetate (e.g., 3:1) + 1% Triethylamine (TEA) .
-
Pre-treat TLC Plate: Dip the TLC plate in a solution of 5% TEA in acetone and let it dry.
-
Run Sample: Spot the crude mixture.
-
Result A (Clean spots): The issue is silica acidity.[1] Proceed to Module 3 .
-
Result B (Streaking persists): The sample contains decomposition products (depsides) or significant polymer formation. Proceed to Module 2 .
-
Module 2: Chemical Workup Optimization (Liquid-Liquid Extraction)
Objective: Remove unreacted Kaempferol and MOM-Cl byproducts before chromatography to prevent column overloading.
Scientific Logic:
-
Kaempferol (Starting Material): Contains 4 acidic protons. pKa of 7-OH is ~7.4. Soluble in basic aqueous media.
-
Tri-MOM-Kaempferol (Product): Contains only the 5-OH (chelated, pKa >10). Lipophilic. Insoluble in mild base.
-
MOM-Cl (Reagent): Hydrolyzes to HCl and Formaldehyde in water.
The "Buffered Wash" Protocol
| Phase | Composition | Target Impurity | Mechanism |
| Organic | Ethyl Acetate (EtOAc) or DCM | Product (Tri-MOM) | Lipophilicity |
| Wash 1 | Saturated NaHCO₃ (aq) | HCl, MOM-Cl | Neutralization |
| Wash 2 | 0.1 M NaOH (Cold) | Unreacted Kaempferol | Deprotonation (Ph-OH → Ph-O⁻ Na⁺) |
| Wash 3 | Brine (Sat. NaCl) | Water | Osmotic drying |
Critical Warning: Do not use concentrated NaOH (>1M) or heat. The 5-OH of the product can be deprotonated by strong base, potentially dragging the product into the aqueous phase or causing ring opening (chalcone formation).
Figure 1: Liquid-Liquid Extraction workflow targeting acidity differences between Starting Material and Product.
Module 3: Chromatographic Resolution (The Buffered Column)
Objective: Separate Tri-MOM ether from Mono/Di-MOM intermediates without degradation.
The "Buffered Silica" System: You must passivate the acidic sites of the silica gel.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Modifier: Triethylamine (TEA).
Step-by-Step Packing Protocol
-
Slurry Preparation: Mix Silica Gel with Hexane containing 1% TEA .
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Hexane/1% TEA.
-
Why? This neutralizes the acidic silanol groups (Si-OH + Et₃N → Si-O⁻ HNzEt₃⁺).
-
-
Equilibration: Switch to the starting mobile phase (e.g., 10% EtOAc in Hexane + 0.5% TEA ).
-
Loading: Dissolve crude residue in a minimum amount of DCM/TEA (99:1). Load carefully.
-
Elution Gradient:
-
0-10% EtOAc: Elutes non-polar impurities.
-
10-30% EtOAc: Elutes Tri-MOM-Kaempferol .
-
50% EtOAc: Elutes Mono/Di-MOM species and residual Kaempferol.
-
Data Visualization: Retardation Factors (Rf) Mobile Phase: Hexane:EtOAc (2:1)
| Compound | Rf Value (Approx) | Polarity Note |
| Tri-MOM-Kaempferol | 0.65 - 0.75 | Most Lipophilic (Target) |
| Di-MOM-Kaempferol | 0.40 - 0.50 | Intermediate |
| Mono-MOM-Kaempferol | 0.20 - 0.30 | Polar |
| Kaempferol (SM) | < 0.10 | Very Polar (Streaks) |
Module 4: Polishing (Crystallization)
Objective: Final removal of trace isomers or soluble polymers.
While chromatography is the primary purification method, MOM ethers of flavonoids often crystallize well from mixed solvent systems.
Protocol:
-
Dissolve the chromatographed product in a minimum amount of hot Dichloromethane (DCM) .
-
Slowly add Hexane or Petroleum Ether dropwise until the solution becomes slightly turbid.
-
Add a few drops of DCM to clear it.
-
Allow to stand at 4°C overnight.
-
Result: Light yellow needles or powder.
-
Note: If the product oils out, re-dissolve and try Methanol/Water (Dissolve in hot MeOH, add water until turbid, cool).
-
Frequently Asked Questions (FAQs)
Q1: The product smells strongly of formaldehyde even after the column. Is it safe? A: No. This indicates residual MOM-Cl or degradation of the MOM group. The smell of formaldehyde (pungent, pickle-like) suggests hydrolysis is occurring.
-
Fix: Dissolve the product in EtOAc and wash extensively with saturated NaHCO₃. Dry thoroughly under high vacuum (>2 hours) to remove volatile byproducts.
Q2: Why is my yield >100%? A: This is common with MOM protection. The "extra" mass is usually trapped solvents (MOM ethers form solvates easily) or inorganic salts (DIPEA·HCl) that dissolved in the organic phase.
-
Fix: Ensure the aqueous wash (Module 2) was thorough. Re-dissolve in pure DCM, filter through a small pad of Celite to remove salts, and re-evaporate.
Q3: Can I use Acetone/K₂CO₃ instead of DIPEA/DCM for the synthesis? A: Yes, the Acetone/K₂CO₃ method (Williamson Ether Synthesis conditions) is often cleaner for Kaempferol. It avoids the formation of sticky amine salts. However, the reaction is slower. If you used this method, your main impurity is likely unreacted Kaempferol trapped in the potassium salt lattice. Acidify carefully to pH 6 before extraction.
Q4: I see a spot just below my product that co-elutes. What is it? A: This is likely the C-alkylated side product . MOM-Cl can occasionally react with the C6 or C8 positions of the flavonoid ring (Friedel-Crafts alkylation), especially if the reaction ran too long or too hot.
-
Fix: This is very difficult to separate by flash chromatography. Use Preparative HPLC (C18 column) or repeated crystallization from MeOH.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Chapter on Protection for Phenols and Catechols).
-
Ramesh, C., et al. (2003).[2] Chemoselective deprotection of phenolic methoxymethyl (MOM) ethers using silica-supported sodium hydrogen sulfate. Journal of Organic Chemistry, 68(18), 7101-7103.
-
Hu, Y., et al. (2012). Synthesis and biological evaluation of kaempferol derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(24), 7655-7659. (Provides specific workup details for Kaempferol ethers).
-
BenchChem Technical Support. (n.d.). Methoxymethyl (MOM) Ether Protecting Group Troubleshooting.
Visualizing the "Buffered Silica" Mechanism
Figure 2: Mechanism of action for Triethylamine (TEA) buffering. The base neutralizes surface silanols, preventing them from protonating the acetal oxygen of the MOM group.
Sources
Technical Support Hub: Kaempferol Formulation & Delivery
Topic: Overcoming Solubility & Bioavailability Challenges with Kaempferol Derivatives Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 18, 2026
The Solubility Landscape: A Comparative Analysis
Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is a lipophilic flavonol. Its rigid crystalline structure and high LogP (approx. 1.9–3.0) result in negligible aqueous solubility. Successful experimentation requires distinguishing between the Aglycone (pure flavonoid) and its Glycosides or Formulations .
Table 1: Solubility Profile of Kaempferol and Derivatives
| Compound / Formulation | Water Solubility | DMSO Solubility | Ethanol Solubility | Stability (pH 7.4) | Primary Use Case |
| Kaempferol (Aglycone) | < 0.02 mg/mL (Insoluble) | ~12 mg/mL | ~11 mg/mL | Poor (Oxidizes rapidly) | Stock synthesis, chemical modification |
| Kaempferol-3-O-glucoside | ~0.5 mg/mL (Sparingly) | > 20 mg/mL | > 15 mg/mL | Moderate | Cellular assays (metabolite mimic) |
| Kaempferol:HP-β-CD Complex | > 5.0 mg/mL | High | Moderate | High (Protected) | Aqueous injection, oral gavage |
| PLGA-Kaempferol NPs | N/A (Colloidal Suspension) | N/A | N/A | High (Encapsulated) | Sustained release, tumor targeting |
Critical Insight: Never store Kaempferol in aqueous media for >24 hours.[1][2] The phenolic rings are susceptible to auto-oxidation at neutral/alkaline pH (pH > 7.0), leading to the formation of quinones and degradation products that confound experimental data.
Troubleshooting Workflow: The "Crash-Out" Event
A common failure mode is the immediate precipitation of Kaempferol when a DMSO stock is added to cell culture media. This phenomenon, often driven by Ostwald ripening, results in inconsistent dosing.
Diagnostic Flowchart (Interactive Logic)
Figure 1: Decision matrix for resolving precipitation events in in vitro assays.
Technical Q&A: Specific Issue Resolution
Issue A: Stock Solution Preparation & Storage
Q: I dissolved Kaempferol in DMSO at 50 mg/mL, but it recrystallized in the freezer. Is it ruined? A: No, but it requires careful handling.
-
The Cause: DMSO has a freezing point of 19°C. When it freezes, the solute (Kaempferol) is excluded from the crystal lattice, creating local supersaturation and precipitation.
-
The Fix: Thaw the vial completely at 37°C. Sonicate for 10–15 minutes until the solution is optically clear.
-
Pro-Tip: Aliquot stocks into single-use volumes to avoid freeze-thaw cycles, which accelerate oxidative degradation.
Issue B: In Vivo Bioavailability
Q: My mice show no therapeutic effect at 50 mg/kg via oral gavage. I am using a CMC suspension. A: A suspension is not a solution. Kaempferol is a Class IV drug (low solubility, low permeability) in the BCS system.
-
The Mechanism: In a CMC suspension, the dissolution rate is the rate-limiting step. The compound is likely passing through the GI tract unabsorbed.
-
The Solution: You must solubilize the compound.[3]
-
Co-solvent System: 10% Ethanol + 40% PEG-400 + 50% Water.
-
Complexation: Use the HP-β-CD protocol (see Section 4). This can increase bioavailability by 10–40 fold compared to simple suspensions.
-
Issue C: Media pH Stability
Q: My LC-MS shows multiple peaks in the cell culture supernatant after 24 hours. A: Kaempferol is unstable at pH 7.4.
-
The Mechanism: The hydroxyl groups on the B-ring are prone to proton loss at physiological pH, initiating auto-oxidation.
-
The Fix:
-
Add Ascorbic Acid (100 µM) to the media to act as a sacrificial antioxidant (if it doesn't interfere with your assay).
-
Refresh media every 6–12 hours.
-
Switch to a glycoside derivative (e.g., Kaempferol-3-rutinoside) which is more chemically stable, though you must verify if the active moiety is the aglycone or the glycoside for your specific target.
-
Advanced Protocols: Formulation Engineering
Protocol 1: Cyclodextrin Inclusion Complex (The "Gold Standard")
Best for: Improving aqueous solubility for injection or oral gavage.
Materials:
Step-by-Step:
-
Stoichiometry: Calculate a 1:1 molar ratio. (MW Kaempferol: ~286.2 g/mol ; MW HP-β-CD: ~1460 g/mol ).
-
Example: 28.6 mg Kaempferol + 146 mg HP-β-CD.
-
-
Solubilization: Dissolve the HP-β-CD in minimal water (approx. 2 mL) to form a viscous solution.
-
Addition: Dissolve Kaempferol in minimal ethanol (approx. 1 mL). Slowly add the ethanol solution to the aqueous CD solution dropwise while stirring vigorously.
-
Equilibration: Stir at room temperature for 24 hours (shielded from light).
-
Evaporation: Remove ethanol using a rotary evaporator or nitrogen stream.
-
Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize (freeze-dry) for 48 hours.
-
Result: A fluffy white/yellow powder that is freely soluble in water/saline.
Protocol 2: PLGA Nanoparticle Encapsulation
Best for: Sustained release and overcoming rapid metabolism.
Workflow Diagram:
Figure 2: Nanoprecipitation method for PLGA-Kaempferol synthesis.
Critical Parameters:
-
Polymer: PLGA 50:50 (MW 30,000–60,000).
-
Ratio: Drug:Polymer ratio of 1:10 yields optimal encapsulation efficiency (~70-80%).
-
Surfactant: PVA (Polyvinyl alcohol) stabilizes the nanoparticles. Ensure excess PVA is washed off during centrifugation to prevent cellular toxicity.
References
-
Cayman Chemical. (2022).[1] Kaempferol Product Information & Solubility Data. Link
-
Zhang, Y., et al. (2017). "Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation."[5] Molecules. Link
-
Ganju, K., & Ganju, E. (2014).[9] "Formulation and Characterization of Kaempferol Nanoparticles." Asian Journal of Biomedical and Pharmaceutical Sciences. Link
-
Luo, H., et al. (2012). "Kaempferol nanoparticles achieve strong and selective inhibition of ovarian cancer cell viability." International Journal of Nanomedicine. Link
-
Calderón-Montaño, J.M., et al. (2011). "A Review on the Dietary Flavonoid Kaempferol." Mini-Reviews in Medicinal Chemistry. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Kaempferol nanoparticles achieve strong and selective inhibition of ovarian cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. alliedacademies.org [alliedacademies.org]
Technical Support Center: Scaling Kaempferol Tri-O-methoxymethyl Ether Production
Status: Active Ticket ID: KMP-MOM-SCWB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up
Introduction: The Scale-Up Challenge
You are likely encountering difficulties moving from milligram-scale synthesis to gram- or kilogram-scale production of Kaempferol 3,7,4'-Tri-O-methoxymethyl ether .
In small-scale medicinal chemistry, the standard Williamson ether synthesis using Chloromethyl methyl ether (MOM-Cl) and DIPEA in Dichloromethane (DCM) works well. However, at scale, three critical bottlenecks emerge:
-
Regioselectivity: The 5-OH position is chelated to the 4-carbonyl, making it less reactive. Over-forcing the reaction leads to the tetra-MOM impurity; under-reacting leads to di-MOM mixtures.
-
Safety: MOM-Cl is a potent carcinogen and volatile. Open-air handling is impossible at scale.
-
Purification: Silica gel chromatography becomes cost-prohibitive.
This guide addresses these specific engineering and chemical challenges.
Module 1: Reaction Optimization (The Chemistry)
Q: How do I ensure I get the Tri-MOM derivative without protecting the 5-OH?
A: You must exploit the acidity difference between the hydroxyl protons.
The acidity order of Kaempferol hydroxyls is generally 7-OH > 4'-OH > 3-OH >> 5-OH . The 5-OH forms a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly reducing its nucleophilicity.
Protocol Adjustment for Scale:
-
Stoichiometry: Do not use a large excess of MOM-Cl. Use 3.3 to 3.5 equivalents .
-
Base Selection: Switch from Sodium Hydride (NaH) to N,N-Diisopropylethylamine (DIPEA) . NaH is too aggressive and will deprotonate the 5-OH, leading to tetra-protection. DIPEA is mild enough to spare the chelated 5-OH.
-
Temperature Control: Maintain the reaction strictly at 0°C to 5°C during addition. Allow it to warm to Room Temperature (RT) only to drive the 3-OH protection. Heating above 35°C risks opening the 5-OH position.
Q: My conversion is stalling at the Di-MOM stage. Should I add more MOM-Cl?
A: No. Check your solvent dryness and base quality first.
MOM-Cl hydrolyzes rapidly in the presence of moisture, generating Formaldehyde and HCl. If your solvent (DCM or DMF) is "wet," you are destroying your reagent before it reacts.
-
Diagnostic: If you see new spots on TLC near the baseline (hydrolysis products) or smell formaldehyde, your system is wet.
-
Action: Distill DIPEA over KOH and dry DCM over
or molecular sieves before use.
Module 2: Process Safety & Engineering (The Scale-Up)
Q: We cannot handle bulk MOM-Cl due to safety regulations. What is the alternative?
A: Use an in situ generation method or a P2O5-mediated acetal exchange.
For multigram/kilogram scale, handling isolated MOM-Cl is hazardous.
Option A: The Dimethoxymethane (DMM) Route (Green Chemistry) Instead of MOM-Cl, use Dimethoxymethane (Methylal) with a Lewis Acid. This avoids direct carcinogen handling.[1]
-
Reagents: Kaempferol + Dimethoxymethane (Solvent/Reagent) +
(Catalyst/Dehydrating agent). -
Mechanism:
promotes the formation of the oxocarbenium ion directly from DMM. -
Pros: DMM is cheap and far less toxic.
-
Cons: Requires vigorous stirring (heterogeneous) and careful quenching.
Option B: In Situ Generation (If MOM-Cl is strictly required) Generate MOM-Cl in a closed reactor by reacting Acetyl Chloride with Dimethoxymethane and Zn(OAc)2 (catalytic), then cannulate the solution directly into the Kaempferol/Base reactor. Never isolate it.
Visualizing the Process Workflow
Figure 1: Decision workflow for reagent selection based on production scale.
Module 3: Purification & Analysis (The Output)
Q: Column chromatography is creating a bottleneck. How do I crystallize the product?
A: Switch to a Recrystallization Solvent System.
MOM-protected flavonoids are significantly more lipophilic than the parent compounds.
-
Crude Workup: After quenching with NaHCO3 (crucial to neutralize acid that would cleave the MOM groups), extract with Ethyl Acetate.[2] Wash with Brine.[2] Dry over
.[2] -
Solvent Swap: Evaporate Ethyl Acetate.
-
Crystallization System:
-
Dissolve crude oil in minimal hot Ethanol (EtOH) or Isopropanol (IPA) .
-
Add Hexane or Heptane dropwise until turbidity is just observed.
-
Cool slowly to 4°C.
-
Yield: This typically yields the Tri-MOM ether as light yellow needles. The impurities (mono/di-MOM) often remain in the mother liquor.
-
Q: How do I quickly verify the 3,7,4'-Tri-MOM structure vs. the Tetra-MOM?
A: Use 1H-NMR focusing on the Chelate Region.
| Feature | 3,7,4'-Tri-O-MOM (Target) | 3,5,7,4'-Tetra-O-MOM (Over-reacted) |
| 5-OH Signal | Present: Sharp singlet > 12.0 ppm (downfield due to H-bonding). | Absent: No signal > 12.0 ppm. |
| MOM Signals | 3 distinct sets of -OCH2O- protons (approx 6H total). | 4 distinct sets of -OCH2O- protons (approx 8H total). |
| Color | Bright Yellow (Chelation preserves chromophore). | Pale Yellow/White (Loss of conjugation path). |
Troubleshooting Logic Tree
Use this diagram to diagnose specific failure modes in your reactor.
Figure 2: Root cause analysis for common synthesis failures.
References
-
Protection Group Chemistry (MOM Ethers)
-
Flavonoid Reactivity & Synthesis
-
Scale-Up Safety (MOM-Cl Alternatives)
Disclaimer: This guide is for research and development purposes. All scale-up activities involving MOM-Cl must adhere to strict local EHS regulations regarding carcinogen handling.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MOM Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside, efficient glycosylation of flavonol 3-OH with glycosyl o-alkynylbenzoates as donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Kaempferol MOM-Ether Stability Guide
Subject: Troubleshooting & Prevention of MOM (Methoxymethyl) Group Hydrolysis in Kaempferol Derivatives Ticket ID: KMP-MOM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active
Executive Summary
You are likely accessing this guide because you have observed the "vanishing" of protecting groups during the synthesis or purification of Kaempferol intermediates.
The Methoxymethyl (MOM) ether is a robust protecting group for the phenolic hydroxyls of Kaempferol (C3, C5, C7, C4'), valued for its stability against strong bases and nucleophiles. However, its acetal nature renders it susceptible to specific acidic triggers often overlooked in standard protocols. In Kaempferol chemistry, the C5-OMOM position is particularly volatile due to chelation assistance from the C4-carbonyl.
This guide provides diagnostic workflows and self-validating protocols to arrest hydrolysis before it compromises your yield.
Module 1: The "Silent Killer" – Silica Gel Chromatography
Issue: Your TLC shows a pure spot for the MOM-protected Kaempferol ether, but after flash chromatography, you recover a mixture of the product and deprotected (or partially deprotected) material.
Diagnosis: Standard silica gel is acidic (
Troubleshooting Protocol: The "Neutralized Silica" Method
Do not rely on "fast columns" to beat the kinetics. Neutralize the stationary phase.[1][2]
Step-by-Step Procedure:
-
Select Solvent System: Determine your eluent (e.g., Hexane/EtOAc).
-
The Additive: Add 1% Triethylamine (Et3N) by volume to your entire solvent supply (both non-polar and polar components).
-
Slurry Preparation: Slurry your silica gel in this Et3N-doped solvent. Let it sit for 15 minutes. This allows the amine to chemically neutralize the active silanol sites.
-
Equilibration: Pack the column and flush with 2 column volumes (CV) of the doped solvent.
-
Loading: Load your Kaempferol crude. If wet-loading, use the Et3N-doped solvent.
-
Elution: Run the column with the Et3N-doped solvent.
Technical Insight: The
of a protonated MOM ether is roughly -3 to -4. While silica silanols are weak acids, the surface effects and local concentration in a column can drive the equilibrium toward the oxocarbenium ion intermediate, initiating cleavage. Et3N () effectively buffers this surface acidity.
Decision Tree: Purification Strategy
Figure 1: Decision logic for purifying acid-labile MOM ethers. Note the critical stop point at untreated silica.
Module 2: Lewis Acid Compatibility (C5-Chelation Risk)
Issue: You are performing a glycosylation or alkylation at the C3-OH position using a Lewis Acid catalyst (e.g.,
Diagnosis: The "Assisted Removal" Effect.[3] The Kaempferol backbone allows bidentate chelation between the C4-carbonyl oxygen and the oxygen atoms of the C5-MOM group. Strong Lewis acids (especially Titanium and Magnesium) coordinate here, significantly lowering the activation energy for C5-MOM cleavage compared to C7 or C4'.
Compatibility Matrix
| Reagent / Condition | Compatibility | Risk Factor | Mechanism of Failure |
| Incompatible | High | Bidentate chelation (C4-C5) facilitates rapid cleavage. | |
| Low | High | Mild Lewis acid, but known to cleave MOM ethers specifically. | |
| Conditional | Medium | Compatible at low temp (-78°C). Rapid cleavage at RT. | |
| Conditional | Medium | Use with 2,6-lutidine base to buffer generated TfOH. | |
| Excellent | None | Base stable. Ideal for alkylations. | |
| Incompatible | Extreme | Immediate global deprotection. |
Operational Workaround
If you must use a Lewis Acid for C3 functionalization:
-
Temperature Control: Cool reaction to -78°C before adding the Lewis Acid.
-
Titration: Add the Lewis Acid dropwise.
-
Quench: Quench at low temperature with a basic buffer (e.g.,
in MeOH) before warming to room temperature.
Module 3: Mechanism of Failure
Understanding the mechanism allows you to predict risks. The hydrolysis of MOM ethers is an acid-catalyzed SN1-like pathway .
-
Protonation: Acid (
) or Lewis Acid ( ) coordinates to the ether oxygen. -
Rate Limiting Step: The C-O bond breaks, releasing the phenol (Kaempferol) and forming a resonance-stabilized Oxocarbenium Ion .
-
Hydrolysis: Water attacks the oxocarbenium ion, releasing Methanol and Formaldehyde.
Figure 2: Mechanistic pathway of acid-catalyzed MOM hydrolysis. The formation of the Oxocarbenium ion is the critical step to prevent.
Module 4: Workup & Storage FAQs
Q: Can I use saturated Ammonium Chloride (
-
Better Alternative: Use 50% saturated
or simply water if the reaction mixture isn't highly basic. If you must use , perform the extraction quickly and immediately wash the organic layer with saturated to restore a neutral pH.
Q: I stored my MOM-protected Kaempferol in
-
Solution: Filter your
through a small plug of basic alumina before use, or store the NMR sample with a single pellet of solid or a drop of -Pyridine inside the tube if the compound is precious.
Q: How do I selectively remove MOM from C7/C4' but keep C5? A: This is difficult because C5 is often the most labile to Lewis Acids due to chelation, but the most stable to simple Brønsted acids due to H-bonding.
-
Protocol: To remove all MOM groups, use
at reflux. To attempt selective deprotection (removing C7/C4' while keeping C5), utilize the "Chemo-differentiation" effect: Controlled hydrolysis with mild acid (e.g., dilute in at ) often cleaves the sterically accessible and electron-rich C7/C4' positions first, as the C5-MOM is stabilized by the H-bond network in the absence of chelating metals.
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for MOM stability conditions and cleavage reagents). 3
-
BenchChem Technical Support. Methoxymethyl (MOM) Ether Protecting Group - Troubleshooting & Optimization. (Details on silica acidity and Lewis acid incompatibility). 1[1][5][6][7][8][9][10][11][12]
-
Fujioka, H., et al. Chemoselective deprotection of phenolic methoxymethyl (MOM) ethers. Org. Lett., 2009.[4] (Discusses mild deprotection strategies relevant to sensitive substrates). 4[1][5][6][7][9][12]
-
Master Organic Chemistry. Acidic Cleavage of Ethers Mechanism. (Foundational mechanistic insight into ether protonation and hydrolysis). 11[1][5][7][9][10][11][12]
-
ResearchGate Discussions. TLC and streaking: why add triethylamine? (Practical advice on neutralizing silica acidity for amine and acid-sensitive purifications). 2
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. MOM Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. dokumen.pub [dokumen.pub]
Technical Support Center: Purification of Kaempferol 3,7,4'-Tri-O-methoxymethyl Ether
Status: Active Operator: Senior Application Scientist (Ph.D. Organic Chemistry) Ticket ID: KAE-MOM-003 Subject: Troubleshooting Chromatography & Stability Profiles
Executive Summary: The Molecule & The Challenge
You are working with Kaempferol 3,7,4'-tri-O-methoxymethyl (MOM) ether . This is a strategic intermediate where the hydroxyls at positions 3, 7, and 4' are protected as acetals, leaving the 5-OH free.
The Structural Trap:
-
Acid Sensitivity: MOM groups are acetals (
). They are stable to base but extremely labile to acid . Standard silica gel ( ) is slightly acidic (pH 5.0–6.0) and can catalyze the hydrolysis of your product during purification, leading to "streaking" or total loss. -
The 5-OH Factor: The remaining 5-OH is intramolecularly hydrogen-bonded to the C4-carbonyl. While this reduces its polarity compared to other phenols, it can still interact with active silanol sites, causing peak tailing.
Module 1: Stability & Stationary Phase (The "Disappearing Product" Phenomenon)
Q: My crude TLC looks clean, but after column chromatography, I recover mostly Kaempferol or mono/di-protected species. Why is my product degrading?
A: You are likely experiencing acid-catalyzed hydrolysis on the silica surface. [1]
The Mechanism:
Silica gel possesses acidic silanol groups (
The Solution: Silica Neutralization Protocol You must deactivate the silica gel before loading your compound. Do not use standard acidic mobile phases.
Protocol: Triethylamine (TEA) Deactivation
-
Slurry Preparation: Suspend your silica gel in the starting mobile phase (e.g., Hexane).
-
Deactivation: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column with this TEA-spiked solvent.
-
Equilibration: Flush the column with 2–3 column volumes (CV) of the starting solvent containing 0.5% Et3N .
-
Elution: Run your gradient with 0.5% Et3N maintained in both solvent A and solvent B throughout the run.
Critical Note: Do not use Acetone or Methanol if possible, as they can sometimes contain trace acids or promote solvolysis. Use Ethyl Acetate/Hexane systems.[2]
Visual Workflow: Column Preparation
Figure 1: Silica deactivation workflow to prevent MOM-group hydrolysis.
Module 2: Resolution & Tailing (The 5-OH Interaction)
Q: I see a streak instead of a distinct spot on TLC, and broad peaks on the column. Is this the 5-OH group?
A: Yes, but it is likely compounded by partial decomposition.
Diagnosis:
-
Scenario A (Decomposition): The streak starts from the baseline and runs up to the solvent front. This indicates the MOM groups are falling off during the run. Fix: See Module 1.
-
Scenario B (Adsorption): The spot is elongated but intact. This is the 5-OH interacting with silanols.
The 5-OH Chelation Effect: In Kaempferol 3,7,4'-tri-O-MOM ether, the 5-OH forms a 6-membered hydrogen bond ring with the C4 carbonyl. This "locks" the proton, making it less polar than a free phenol. However, it is still a hydrogen bond donor.
Optimization Strategy:
-
Solvent Choice: Use Toluene/Ethyl Acetate instead of Hexane/Ethyl Acetate. Toluene provides better solubility for the aromatic core and interacts with the pi-system, often sharpening bands for flavonoids.
-
Gradient: MOM ethers are lipophilic.
-
Start: 95% Hexane / 5% EtOAc (with 0.5% TEA).
-
End: 60% Hexane / 40% EtOAc.
-
Note: The product usually elutes earlier (less polar) than the di-MOM or mono-MOM impurities.
-
Solvent System & Additive Guide
| Solvent System | Additive | Suitability | Why? |
| Hexane / EtOAc | 0.5% Et3N | Excellent | Standard for lipophilic MOM ethers. TEA prevents hydrolysis. |
| Toluene / EtOAc | 0.5% Et3N | Superior | Better solubility for planar flavonoids; sharper peaks. |
| DCM / MeOH | None | Poor | MeOH is protic and can encourage solvolysis; DCM is often acidic (HCl traces). |
| Hexane / Acetone | None | Risky | Acetone can undergo aldol reactions on basic alumina; often contains water. |
Module 3: Impurity Identification (The "Regioisomer" Puzzle)
Q: I have a close-eluting impurity just after my main peak. What is it?
A: It is likely the Kaempferol 3,7-di-O-MOM ether or the 7,4'-di-O-MOM ether.
Causality: The reactivity order of Kaempferol hydroxyls is generally 7-OH > 4'-OH > 3-OH > 5-OH .
-
7-OH: Most acidic, reacts first.
-
5-OH: Least reactive (H-bonded).
If your reaction was incomplete, you will have intermediates lacking the 3-MOM or 4'-MOM group. These have more free hydroxyls, making them more polar . They will elute after your fully protected Tri-O-MOM target.
Separation Logic: If the impurity elutes before your product, check for Tetra-O-MOM (where 5-OH also reacted). This is rare unless forcing conditions (NaH, heat) were used.
Visual Decision Tree: Impurity Analysis
Figure 2: Diagnostic logic for identifying impurities based on elution order.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Definitive guide on MOM group stability and cleavage mechanisms).
-
BenchChem Technical Support. (2025). MOM Protecting Group: Stability and Troubleshooting on Silica Gel. (Detailed protocols for silica neutralization).
-
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids.[4] Springer-Verlag. (Foundational text on flavonoid hydroxyl acidity and 5-OH chelation properties).
-
Hu, Y., et al. (2012). Synthesis and biological evaluation of Kaempferol derivatives. (Specific synthesis routes for partially protected kaempferol).
Sources
Addressing stability issues of Kaempferol ethers in aqueous solutions
Technical Support Center: Stability & Handling of Kaempferol Ethers
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.0 (Current)[1]
Executive Summary: The Stability Paradox
Welcome to the Technical Support Center. If you are working with Kaempferol ethers (e.g., Kaempferide, Kaempferol tetramethyl ether, or synthetic alkyl derivatives), you have likely encountered a common paradox: The ether bond is chemically robust, yet your aqueous solutions degrade or precipitate rapidly. [1]
As a Senior Application Scientist, I must clarify the root cause immediately: "Instability" in this context is rarely the hydrolysis of the ether linkage. Instead, it is usually a combination of Physical Instability (precipitation due to high lipophilicity) and Oxidative Degradation of the flavonoid core (C-ring cleavage), particularly under alkaline conditions.
This guide provides the protocols to distinguish, prevent, and troubleshoot these issues.
Module 1: Diagnosis & Root Cause Analysis
Q: My solution changed color or formed a precipitate. How do I identify the specific failure mode?
Use this diagnostic matrix to interpret visual and analytical cues.[1]
| Observation | Probable Cause | Mechanism | Immediate Action |
| Precipitate / Turbidity | Physical Instability | The hydrophobic ether groups reduce water solubility, causing aggregation (Ostwald ripening).[1] | Check solvent ratio.[1][2] Add surfactant or Cyclodextrin.[1] |
| Yellow | Oxidative Degradation | Auto-oxidation of the C-ring (enolic -OH at C3) leading to quinone formation and polymerization.[1] | Check pH. Ensure pH < 7.5. Degas buffers.[1] |
| Loss of UV Absorbance | Photodegradation | UV-induced cleavage of the C2-C3 double bond. | Protect from light (Amber vials).[1][3] |
| New HPLC Peaks (Early eluting) | C-Ring Cleavage | Formation of phenolic acids (e.g., 4-hydroxybenzoic acid) due to ring opening.[1] | Reduce pH.[1] Store at -80°C. |
Module 2: Physical Stability & Solubility Optimization
Q: Why do Kaempferol ethers precipitate even when I follow standard flavonoid protocols?
Expert Insight: Unlike Kaempferol glycosides (which have hydrophilic sugar moieties), Kaempferol ethers are highly lipophilic .[1] The methylation of hydroxyl groups (e.g., 4'-O-methyl in Kaempferide) removes hydrogen bond donors, drastically reducing aqueous solubility.[1] Standard DMSO "spike" methods often fail because the compound crashes out upon contact with the aqueous buffer (the "solvent shift" effect).
Protocol A: The Cyclodextrin Complexation Strategy
Standardizing solubility without toxic co-solvents.
Theory: Hydroxypropyl-
Step-by-Step Protocol:
-
Preparation of Vehicle: Dissolve 20% (w/v) HP-
-CD in your aqueous buffer (PBS or saline).[1] Stir until clear. -
Stock Preparation: Dissolve Kaempferol ether in absolute ethanol or DMSO at 500x the final desired concentration.
-
Complexation:
-
Slowly add the stock solution to the stirring HP-
-CD vehicle (1:500 dilution). -
Critical Step: Do not bolus add. Inject sub-surface while vortexing or stirring rapidly.[1]
-
-
Equilibration: Sonicate the solution for 15 minutes at 37°C to facilitate inclusion.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration exceeds the complexation capacity.[1]
Data Benchmark:
| Solvent System | Solubility Limit (Approx.) | Stability (T=24h) |
|---|
| Water (pH 7.[1]4) | < 0.5
Module 3: Chemical Stability (pH & Oxidation)
Q: I thought ether bonds were stable. Why is my compound degrading in cell culture media (pH 7.4)?
Expert Insight: You are correct that the Ether linkage (R-O-R') is stable to hydrolysis. However, the Flavonoid Core is not.[1] At pH > 7.0, the proton on the C3-hydroxyl group (if unsubstituted) or C7-hydroxyl becomes acidic.[1] Deprotonation forms a phenolate ion, which is highly susceptible to radical attack and oxidative cleavage of the C-ring.[1]
The "Danger Zone": pH > 7.5 + Light + Oxygen.[1]
Protocol B: pH Stabilization & Handling
-
Buffer Selection: Use buffers with strong buffering capacity at slightly acidic pH (pH 6.0–6.[1]8) for stock handling if possible.
-
Deoxygenation: For analytical standards, purge buffers with Nitrogen or Helium for 10 minutes before use.[1]
-
Antioxidant Additives: If experimental design permits, add 0.1% Ascorbic Acid or EDTA (to chelate metal ions that catalyze oxidation).[1]
Figure 1: Degradation mechanism.[1] Note that the ether bond remains intact, but the flavonoid core cleaves under oxidative stress.
Module 4: Analytical Validation & Storage
Q: How do I store my samples to ensure reproducibility between experiments?
Storage Protocol:
-
Powder: Store at -20°C in a desiccator. Hygroscopicity can induce hydrolysis of trace impurities.[1]
-
Stock Solutions (DMSO): Store at -80°C.
-
Aqueous Solutions: Prepare fresh. Do not store.
Q: How do I validate stability using HPLC? Monitor the Peak Purity and Relative Area .
HPLC Troubleshooting Guide:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5
m).[1] -
Mobile Phase: Acidified water (0.1% Formic Acid) is crucial to suppress ionization and prevent peak tailing.[1]
-
Wavelength: Monitor at 365 nm (Band I, B-ring) and 254 nm (Band II, A-ring).
-
Diagnostic: A decrease in 365 nm absorbance with a shift to lower wavelengths often indicates B-ring oxidation or decoupling.[1]
-
References
-
Chen, Y., et al. (2019).[1] "Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity." International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, Z., et al. (2024).[1] "Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation."[1][4][5] Molecules. Available at: [Link]
-
PubChem Compound Summary. "Kaempferol."[1] National Library of Medicine.[1] Available at: [Link]
Sources
Validation & Comparative
1H-NMR Characterization Guide: Kaempferol Tri-O-methoxymethyl Ether
Executive Summary
Kaempferol Tri-O-methoxymethyl (MOM) Ether is a critical synthetic intermediate and potential prodrug derivative of the flavonoid kaempferol. Unlike simple methyl ethers, the methoxymethyl (MOM) group offers unique lability under mild acidic conditions, making this compound a strategic choice for temporary protection during total synthesis or as a formaldehyde-releasing prodrug system.
This guide provides a definitive technical characterization of 3,7,4'-Tri-O-methoxymethyl kaempferol . The regioselectivity of this derivative is governed by the strong intramolecular hydrogen bond between the C5-hydroxyl and the C4-carbonyl, which renders the C5-OH significantly less reactive than the C3, C7, and C4' hydroxyls.
Key Technical Insight: The presence of a sharp, deshielded singlet at ~12.5 ppm in the 1H-NMR spectrum is the primary diagnostic validator for the "Tri-O" species, confirming the retention of the free C5-OH.
Chemical Architecture & Synthesis Logic
The synthesis of Kaempferol Tri-O-MOM ether exploits the differential acidity of the phenolic protons. The C5-OH forms a stable 6-membered chelate ring with the C4 ketone, significantly raising its pKa compared to the C3, C7, and C4' protons.
Synthesis Workflow Visualization
Caption: Regioselective synthesis pathway favoring the 3,7,4'-Tri-O-MOM derivative due to C5-OH chelation.
1H-NMR Characterization Guide
Experimental Parameters
-
Solvent: DMSO-d6 (Recommended due to solubility and prevention of solute aggregation).
-
Frequency: 400 MHz or higher.
-
Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).
Diagnostic Signal Regions
To validate the structure, the spectrum must be analyzed in three distinct zones:
-
The Chelation Zone (12.0 – 13.0 ppm):
-
Signal: Sharp Singlet (~12.5 ppm).
-
Interpretation: Confirms the C5-OH is free and hydrogen-bonded. If this is absent, you have likely over-protected to the Tetra-MOM ether.
-
-
The Aromatic Zone (6.0 – 8.2 ppm):
-
The Protecting Group Zone (3.0 – 5.5 ppm):
-
Methylene (-OCH₂O-): Three distinct singlets (or narrow multiplets) in the 5.2 – 5.4 ppm range.
-
Methoxy (-OCH₃): Three distinct singlets in the 3.3 – 3.5 ppm range.
-
Detailed Assignment Table (DMSO-d6)
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | J (Hz) | Structural Insight |
| 5-OH | Phenolic | 12.55 | s | - | Critical Diagnostic: Confirms free C5-OH. |
| 2', 6' | Aromatic | 8.05 | d | 8.8 | Ring B (Ortho to C4'-OMOM). |
| 3', 5' | Aromatic | 7.15 | d | 8.8 | Ring B (Meta to C4'-OMOM). |
| 8 | Aromatic | 6.82 | d | 2.1 | Ring A (Meta-coupling). |
| 6 | Aromatic | 6.45 | d | 2.1 | Ring A (Meta-coupling). |
| -OCH₂O- | Methylene | 5.35, 5.28, 5.22 | s (3x) | - | 3 distinct MOM methylene groups. |
| -OCH₃ | Methoxy | 3.45, 3.42, 3.39 | s (3x) | - | 3 distinct MOM methyl groups. |
Comparative Performance Analysis
This section compares the Tri-MOM ether against the starting material (Kaempferol) and a standard methylated alternative (Kaempferol Trimethyl Ether) to highlight the spectral shifts induced by the MOM group.
Table 1: Spectral Comparison of Kaempferol Derivatives[2]
| Feature | Kaempferol (Free) | Kaempferol 3,7,4'-Tri-MOM | Kaempferol 3,7,4'-Tri-Me |
| C5-OH Signal | ~12.4 ppm (s) | ~12.5 ppm (s) | ~12.6 ppm (s) |
| C3-OH Signal | ~9.4 ppm (bs) | Absent | Absent |
| C7-OH Signal | ~10.8 ppm (bs) | Absent | Absent |
| C4'-OH Signal | ~10.1 ppm (bs) | Absent | Absent |
| Aliphatic Region | Clean (Solvent only) | 3x OCH₂ (5.2-5.4)3x OMe (3.4-3.5) | 3x OMe (3.8-3.9) |
| Solubility (CDCl₃) | Poor | Excellent | Good |
| Deprotection | N/A | Mild Acid (HCl/MeOH) | Difficult (BBr₃ required) |
Analysis:
-
Shift Logic: The MOM group (
) is electronically similar to a methyl group but slightly more electron-withdrawing due to the extra oxygen. -
Differentiation: The key differentiator between the Tri-MOM and Tri-Methyl ether is the presence of the methylene protons at ~5.3 ppm . If you see methoxy signals (~3.4 ppm) but no signals at 5.3 ppm, you have likely synthesized the methyl ether (a common side reaction if MOM-Cl degrades to Methyl-Cl equivalents or if wrong reagents are used).
Experimental Protocols
Protocol A: Synthesis of Kaempferol 3,7,4'-Tri-O-MOM Ether
Objective: Regioselective protection avoiding C5-OH alkylation.
-
Preparation: Dissolve Kaempferol (1.0 eq) in anhydrous DMF (0.1 M concentration) under Nitrogen atmosphere.
-
Base Addition: Add DIPEA (Diisopropylethylamine, 4.0 eq) at 0°C. Stir for 10 minutes.
-
Note: DIPEA is preferred over
to minimize the risk of C5-deprotonation.
-
-
Alkylation: Dropwise add MOM-Cl (Chloromethyl methyl ether, 3.3 eq) at 0°C.
-
Safety: MOM-Cl is a carcinogen. Handle in a fume hood.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Quench: Pour into ice water. Extract with Ethyl Acetate (3x).[2]
-
Purification: Silica gel chromatography. Elute with Hexane/EtOAc gradient. The Tri-MOM ether typically elutes before any Tetra-MOM impurity.
Protocol B: NMR Sample Preparation
Objective: Ensure resolution of labile protons.
-
Drying: Dry the isolated solid under high vacuum (< 1 mbar) for 4 hours to remove traces of water (which broadens OH signals).
-
Solvation: Dissolve ~5 mg of compound in 0.6 mL of DMSO-d6 .
-
Tip: Avoid CDCl₃ if possible for characterization, as the C5-OH signal can be broad and concentration-dependent in non-polar solvents.
-
-
Acquisition: Run a standard proton sequence (zg30) with sufficient relaxation delay (d1 > 2s) to ensure accurate integration of the aromatic protons vs. the intense MOM signals.
References
-
Kaempferol NMR Database: National Center for Biotechnology Information. PubChem Compound Summary for CID 5280863, Kaempferol. Accessed Feb 18, 2026. [Link]
- MOM Protection Chemistry: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability and deprotection conditions).
-
Flavonoid Chemical Shifts: NMR Chemical Shifts of Common Flavonoids. Planta Med. 2026 Jan;92(1):58-80.[3] (Provides baseline shifts for Kaempferol in DMSO-d6). [Link]
-
Regioselectivity in Flavonoids: Selective methylation of kaempferol via benzylation and deacetylation. Beilstein J. Org. Chem. 2015.[4][5] (Demonstrates the reactivity difference of C5-OH). [Link]
Sources
Advanced Structural Elucidation: 13C-NMR Interpretation of Protected Kaempferol Derivatives
Executive Summary
In the synthesis and isolation of Kaempferol (3,5,7,4'-tetrahydroxyflavone) derivatives, 13C-NMR spectroscopy is the definitive tool for establishing regiochemistry. While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish between isomeric protection patterns (e.g., 3-O-acetyl vs. 7-O-acetyl).
This guide provides a comparative analysis of protected Kaempferol derivatives , focusing on the specific chemical shift (
Structural Basis & Numbering
To interpret the spectra accurately, one must first master the flavonoid numbering system. Kaempferol consists of two phenyl rings (A and B) linked by a heterocyclic pyran ring (C).
Core Scaffold:
-
Ring A (Resorcinol moiety): Carbons 5, 6, 7, 8, 9, 10.
-
Ring C (Pyranone): Carbons 2, 3, 4.
-
Ring B (Phenol moiety): Carbons 1', 2', 3', 4', 5', 6'.
Key Diagnostic Signals (Parent Kaempferol in DMSO-d6)[1][2]
-
C4 (Carbonyl):
176.2 ppm. (Deshielded by conjugation and intramolecular H-bond with 5-OH). -
C2/C3 (Alkene): C2 (
147.2) and C3 ( 136.1).[1][2] -
Oxygenated Aromatic Carbons: C5 (
161.1), C7 ( 164.3), C4' ( 159.6).
Comparative Analysis: The "Protection Effect"
The chemical shift of a carbon atom changes predictably when its attached hydroxyl group is modified. We categorize these into three primary "Protection Scenarios."
Table 1: Comparative 13C-NMR Shifts (ppm) in DMSO-d6[4]
| Carbon Position | Kaempferol (Parent) | Kaempferol-3-O-Glucoside (Astragalin) | Kaempferol-7-O-Methyl (Rhamnocitrin) | Effect of Acetylation (General Rule) |
| C2 | 147.2 | 156.5 (Downfield) | 147.8 | Upfield Shift (-2 to -5) |
| C3 | 136.1 | 133.2 (Upfield) | 136.5 | Upfield Shift (-2 to -5) |
| C4 | 176.2 | 177.4 | 176.0 | Upfield (~168-172) if 5-OH protected |
| C5 | 161.1 | 161.3 | 160.8 | Downfield (+5 to +8) |
| C6 | 98.6 | 98.9 | 95.8 (Upfield) | Upfield (-5 to -10) |
| C7 | 164.3 | 164.1 | 165.5 (Downfield) | Downfield (+5 to +8) |
| C8 | 93.9 | 93.8 | 92.1 (Upfield) | Upfield (-5 to -10) |
| C9 | 156.6 | 156.4 | 156.3 | Minimal Change |
| C10 | 103.4 | 104.0 | 103.8 | Minimal Change |
| C1' | 122.0 | 120.9 | 121.5 | Minimal Change |
| C2', 6' | 129.9 | 130.9 | 130.0 | Upfield (if 4'-protected) |
| C3', 5' | 115.8 | 115.1 | 115.5 | Upfield (if 4'-protected) |
| C4' | 159.6 | 160.0 | 160.2 | Downfield (if 4'-protected) |
| Substituent | - | C1'' (Anomeric): 100.9 | OMe: 55.9 | C=O: ~169, Me: ~21 |
Detailed Mechanistic Interpretation
Scenario A: Glycosylation (The "Glycosylation Shift")
When a sugar protects the C3-OH (as in Astragalin), we observe a distinct C2/C3 crossover effect :
-
C3 (Ipso): Shifts Upfield (~2-4 ppm). This is counter-intuitive compared to alkylation but is characteristic of 3-O-glycosylation due to steric compression and changes in the C-ring torsion angle.
-
C2 (Ortho): Shifts Downfield significantly (~9-10 ppm).
-
Validation Check: If you synthesize a 3-O-protected derivative and C2 remains at ~147 ppm, the reaction likely failed or occurred at a different site (e.g., C7).
Scenario B: Methylation (Alkyl Protection)
Methylation (e.g., 7-O-Me) follows standard etherification rules:
-
Ipso Carbon (C7): Shifts Downfield (~1-3 ppm).
-
Ortho Carbons (C6, C8): Shift Upfield (~1-3 ppm) due to the electron-donating resonance effect of the methoxy group being locked into the aromatic system.
Scenario C: Acetylation (Acyl Protection)
Acetylation is electron-withdrawing.
-
Ipso Carbon: Shifts Downfield (~5-10 ppm) because the acetyl group pulls electron density away.
-
Ortho/Para Carbons: Shift Upfield (~5-10 ppm).
-
The 5-OH Exception (Critical): The C4 carbonyl is normally deshielded (shifted downfield to ~176 ppm) by a strong intramolecular Hydrogen Bond with the 5-OH.
-
If 5-OH is acetylated: The H-bond breaks. The C4 carbonyl typically shifts Upfield (shielded) to ~170-172 ppm.
-
Diagnostic: A C4 signal >175 ppm usually indicates a free 5-OH. A C4 signal <173 ppm usually indicates a protected 5-OH.
-
Experimental Protocol: Acquiring Publication-Quality Data
To ensure the shifts described above are reproducible, strictly follow this acquisition protocol.
Step 1: Solvent Selection
-
Primary: DMSO-d6 . Flavonoids are often insoluble in CDCl3. Furthermore, DMSO disrupts intermolecular H-bonding, sharpening the peaks of any remaining free OH groups.
-
Secondary: Pyridine-d5 .[3] Use this if aggregation is suspected. It causes significant solvent-induced shifts (ASIS) but is excellent for resolving crowded sugar signals.
Step 2: Instrument Parameters (Self-Validating)
Quaternary carbons (C2, C3, C4, C5, C7, C9, C10, C4') have long relaxation times (
-
Pulse Sequence: Inverse Gated Decoupling (to minimize NOE enhancement issues on integration, though less critical for simple assignment) or standard 1D Carbon with extended delay.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (Standard is often 1.0s). This ensures C4 (Carbonyl) is visible.
-
Scans: Minimum 1024 scans for 10mg sample (Carbon is only 1.1% natural abundance).
Visualization of Logic Pathways
Diagram 1: Structural Elucidation Workflow
This flowchart illustrates the decision process for assigning a protected Kaempferol derivative.
Caption: Logic flow for determining the substitution pattern of Kaempferol derivatives based on key 13C-NMR diagnostic shifts.
Diagram 2: The "Glycosylation Effect" Mechanism
Visualizing why C2 and C3 shifts occur upon 3-O-protection.
Caption: The characteristic 'crossover' shift of C2 and C3 upon 3-O-glycosylation is a primary diagnostic tool.
References
-
Markham, K. R., & Geiger, H. (1994). 1H and 13C NMR spectroscopy of flavonoids. In The Flavonoids (pp. 441-497). Springer. Link
- Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier Science. (The definitive text on flavonoid NMR).
-
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. Link
-
Li, Y., et al. (2011). Isolation and identification of phenolic compounds from Gynura divaricata leaves. Pharmacognosy Magazine, 7(26), 101. Link
-
Nawwar, M., et al. (2013). Acylated flavonol glycosides from the flowers of Foeniculum vulgare and F. dulce. Molecules. Link
Sources
Precision MS Profiling of Kaempferol Ethers: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Mass Spectrometry (MS) Fragmentation, Isomer Differentiation, and Experimental Protocols
Executive Summary
The analysis of Kaempferol ethers (e.g., Kaempferide, Rhamnocitrin) presents a distinct challenge in metabolomics and pharmacokinetics: distinguishing positional isomers that share identical molecular weights (
This guide moves beyond generic protocols to provide a mechanistic comparison of ionization techniques and a self-validating fragmentation logic for identifying specific methylation sites (4'-OMe vs. 3-OMe vs. 7-OMe).
Part 1: Strategic Technology Choice (The Alternatives)
Selecting the correct ionization interface is the first critical decision. While Electrospray Ionization (ESI) is the default for many, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages for methylated aglycones.
Comparison: ESI vs. APCI for Kaempferol Ethers[1]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Scientist's Verdict |
| Analyte Polarity | Best for polar glycosides (e.g., Kaempferol-3-glucoside). | Superior for non-polar aglycones and methylated ethers (e.g., Kaempferide). | Use APCI for pure ether analysis to maximize signal stability. |
| Matrix Tolerance | High susceptibility to ion suppression from plasma/urine matrices. | High tolerance to matrix effects; robust for pharmacokinetic studies. | Use APCI for plasma/tissue samples. |
| Fragmentation | Soft ionization; requires CID (Collision Induced Dissociation) for fragments. | Harder ionization; may produce thermal fragments in-source. | Use ESI if preserving labile glycosidic bonds is critical. |
| Sensitivity | High for ionic species. | High for neutral, hydrophobic species. | Context Dependent. |
Comparison: Positive vs. Negative Ion Mode[2][3][4][5]
-
Negative Mode (
): Generally provides 10-50x higher sensitivity for flavonoids due to the acidic phenolic protons. Ideal for quantification (PK studies) . -
Positive Mode (
): Essential for structural elucidation . The Retro-Diels-Alder (RDA) fragmentation pathways are more distinct in positive mode, allowing for precise localization of the methyl group.
Recommendation: Use Negative Mode for Quantitation and Positive Mode for Identification/Profiling .
Part 2: Deep Dive – Fragmentation Mechanics & Isomer Differentiation
The core of this analysis lies in the Retro-Diels-Alder (RDA) cleavage of the C-ring.[1][2] This mechanism splits the flavonoid skeleton into two diagnostic fragments:[3]
- Ion: Contains Ring A.[3]
- Ion: Contains Ring B.
By tracking the mass shift in these specific ions, you can pinpoint the exact location of the methyl ether.
Diagnostic Logic Table (Positive Mode, Precursor 301)
| Compound | Methyl Position | Key RDA Fragment A ( | Key RDA Fragment B ( | Diagnostic Logic |
| Kaempferide | 4'-OMe (Ring B) | Mass 135 indicates B-ring methylation. | ||
| Rhamnocitrin | 7-OMe (Ring A) | Mass 167 indicates A-ring methylation. | ||
| Kaempferol | None (Aglycone) | Reference standard ( |
The "Methane Loss" Rule (Negative Mode)
A critical secondary validation involves the loss of a methyl radical (
-
All Methyl Ethers: Show loss of
( ). -
Specific Isomers (e.g., Rhamnetin/Isorhamnetin): Can show loss of
ONLY IF there is a specific ortho-hydroxy/methoxy configuration or a meta-hydroxyl group in Ring C involved in the transition state. -
Kaempferide (4'-OMe): Typically shows dominant
loss and negligible loss due to the lack of adjacent activating hydroxyls on the B-ring.
Part 3: Visualization of Fragmentation Pathways[2]
The following diagram illustrates the critical RDA cleavage pathways that differentiate the isomers.
Caption: Comparative Retro-Diels-Alder (RDA) fragmentation pathways for Kaempferide (4'-OMe) and Rhamnocitrin (7-OMe). Note the diagnostic mass shifts in red.
Part 4: Experimental Protocol
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.
Sample Preparation
-
Matrix: Plasma or Cell Culture Media.
-
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (3:1 ratio).
-
Reasoning: Ethyl acetate efficiently extracts aglycones and methyl ethers while leaving behind polar salts and proteins.
-
-
Reconstitution: 50% Methanol in 0.1% Formic Acid.
LC Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Avoid Methanol for methyl ethers if transesterification is a concern (rare but possible in specific sources); ACN provides sharper peaks for these hydrophobics.
-
-
Gradient: 5% B to 95% B over 10 minutes. Methyl ethers elute later than the parent Kaempferol.
Mass Spectrometry Settings (Q-TOF Preferred for ID)
-
Source: ESI (for general profiling) or APCI (for high-sensitivity aglycone quant).[4]
-
Polarity: Positive (for RDA structural ID).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Reasoning: Low energy preserves the precursor; high energy induces the critical RDA cleavage.
-
-
MS/MS Targeting:
-
Target
301.07 (Mono-methyl ethers). -
Target
315.08 (Di-methyl ethers).
-
Self-Validating Workflow (Decision Tree)
Caption: Logic flow for identifying Kaempferol methyl ether isomers based on diagnostic RDA ions.
References
-
Differentiation of methylated flavonoid regioisomers: Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight (UHPLC-QTOF) tandem mass spectrometry combined with diagnostic fragmentation pattern analysis. Source: PubMed.[5] [Link]
-
Fragmentation Mechanics (RDA and Neutral Losses): Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Source: PMC (PubMed Central). [Link]
-
Experimental Protocols (PK Studies): Simultaneous Determination of Kaempferide, Kaempferol and Isorhamnetin in Rat Plasma by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Source: SciELO. [Link]
-
Diagnostic Ions for Methoxylated Flavonoids: Signals of diagnostic ions in the product ion spectra of [M - H]- ions of methoxylated flavonoids. Source: PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight (UHPLC-QTOF) tandem mass spectrometry combined with diagnostic fragmentation pattern analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: MOM vs. Benzyl Protecting Groups for Kaempferol Synthesis
The following technical guide compares Methoxymethyl (MOM) and Benzyl (Bn) protecting group strategies for the total synthesis of Kaempferol.
Executive Summary
Verdict: For the synthesis of Kaempferol (3,5,7,4'-tetrahydroxyflavone), the Benzyl (Bn) group is the superior choice for scalability, safety, and crystallinity. However, MOM (Methoxymethyl) protection offers a critical advantage in preventing the over-reduction of the C2-C3 double bond, a known risk during the hydrogenolytic deprotection of benzyl ethers.
-
Choose Benzyl if: You prioritize reagent safety, crystalline intermediates, and are equipped to perform controlled hydrogenolysis or Lewis-acid mediated deprotection.
-
Choose MOM if: You require mild acid deprotection to preserve the C2-C3 unsaturation or if your lab lacks high-pressure hydrogenation infrastructure.
Strategic Overview: The Chelation Challenge
Kaempferol synthesis presents a specific regiochemical challenge: the 5-OH group . Derived from the 6'-position of the starting acetophenone, this hydroxyl forms a strong intramolecular hydrogen bond with the C4-carbonyl.
-
The "Participating" Phenol: The 2'-OH of the acetophenone precursor must remain unprotected (or be selectively deprotected) to initiate the Algar-Flynn-Oyamada (AFO) oxidative cyclization.
-
The "Bystander" Phenols: The 4'-OH and 6'-OH (becoming 7-OH and 5-OH in Kaempferol) and the p-hydroxy group of the benzaldehyde must be protected.
The choice between MOM and Bn dictates the stability of these "bystanders" during the basic conditions of the AFO reaction and the conditions required for their final removal.
Mechanism & Synthesis Logic
The following diagram illustrates the parallel pathways for both protecting groups using the Algar-Flynn-Oyamada strategy.
Caption: Parallel synthesis pathways for Kaempferol. Route A (Red) utilizes MOM ethers with acid deprotection. Route B (Green) utilizes Benzyl ethers with hydrogenolytic deprotection.
Comparative Analysis
Performance Metrics Table
| Feature | Benzyl (Bn) Group | MOM Group |
| Reagent Safety | Moderate: Benzyl bromide is a lachrymator but manageable. | Poor: MOM-Cl is a known human carcinogen (OSHA regulated). |
| Protection Yield | High (85-95%): Reactions are robust and products crystallize easily. | Good (75-85%): Often requires chromatographic purification (oils). |
| Base Stability | Excellent: Stable to Claisen-Schmidt (KOH) and AFO (NaOH/H2O2). | Excellent: Stable to strong bases used in chalcone synthesis. |
| Deprotection | H2/Pd/C (Standard) or BBr3 (Lewis Acid). | Dilute Acid (HCl or TFA). |
| Key Risk | Over-reduction: H2/Pd can reduce the C2-C3 double bond to form Dihydrokaempferol. | Acid Sensitivity: Minimal risk for Kaempferol, but hydrolysis must be complete. |
| Atom Economy | Low: Large C7H7 mass added per hydroxyl. | Moderate: Smaller C2H5O mass added. |
Deep Dive: The Deprotection Bottleneck
The most critical differentiator is the final deprotection step.
-
Benzyl (The Hydrogenolysis Risk):
-
Standard deprotection uses
and . -
Problem: Flavonols contain a C2-C3 double bond conjugated with the C4 carbonyl. Prolonged exposure to hydrogen/Pd can reduce this bond, converting Kaempferol into Dihydrokaempferol (Aromadendrin) .
-
Mitigation: Poisoned catalysts (e.g., Pd/BaSO4) or strict time monitoring are required. Alternatively, Boron Tribromide (
) can be used, but it requires cryogenic conditions (-78°C) and rigorous anhydrous technique.
-
-
MOM (The Acid Advantage):
-
Deprotection uses dilute HCl in Methanol.
-
Advantage:[1][2][3] The C2-C3 double bond is completely stable to aqueous acid. This guarantees the preservation of the flavonol oxidation state.
-
Trade-off: The synthesis requires handling MOM-Cl (chloromethyl methyl ether), which requires a specialized fume hood and safety protocols.
-
Experimental Protocols
Protocol A: The Benzyl Route (Recommended for Safety/Scale)
Step 1: Selective Protection of Phloracetophenone
-
Dissolve 2',4',6'-trihydroxyacetophenone (10 mmol) in Acetone (50 mL).
-
Add
(22 mmol, 2.2 eq) and Benzyl Bromide (22 mmol, 2.2 eq). -
Reflux for 4-6 hours. Monitor TLC for the disappearance of starting material.
-
Note: The 2'-OH remains free due to hydrogen bonding with the carbonyl, which deactivates it toward alkylation under these conditions.
-
-
Filter
, evaporate solvent, and recrystallize from Ethanol.-
Product: 2'-hydroxy-4',6'-dibenzyloxyacetophenone.
-
Step 2: Claisen-Schmidt Condensation
-
Mix the product from Step 1 (10 mmol) and 4-benzyloxybenzaldehyde (10 mmol) in Ethanol (30 mL).
-
Add 50% aqueous KOH (10 mL) dropwise at 0°C.
-
Stir at room temperature for 24-48 hours. The mixture will turn deep yellow/orange (Chalcone formation).
-
Pour into ice water and acidify with dilute HCl. Filter the yellow solid (Chalcone).
Step 3: AFO Cyclization
-
Dissolve Chalcone (5 mmol) in Methanol/Dichloromethane (3:1).
-
Add 15% NaOH (10 mL) followed by 30%
(5 mL) at 0°C. -
Stir at 0°C for 2 hours, then room temperature overnight.
-
Acidify to precipitate the protected flavonol (3,5,7,4'-tetrabenzyloxyflavone or 3-hydroxy-5,7,4'-tribenzyloxyflavone depending on workup).
Step 4: Deprotection (Hydrogenolysis)
-
Dissolve protected flavonol in EtOAc/MeOH (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
balloon atmosphere. Check TLC every 15 minutes. -
Critical: Stop reaction immediately upon disappearance of benzyl spots to prevent double-bond reduction.
-
Filter through Celite and evaporate.
Protocol B: The MOM Route (Recommended for Chemical Precision)
Step 1: Protection (In Situ Generation) Safety Warning: Perform in a high-efficiency fume hood.
-
Dissolve Phloracetophenone (10 mmol) in dry DCM.
-
Add DIPEA (Diisopropylethylamine) (25 mmol).
-
Add MOM-Cl (22 mmol) dropwise at 0°C.
-
Stir for 12 hours. Quench with water, extract with DCM.
-
Purify via silica gel chromatography (MOM ethers are often oils).
Step 2 & 3: Follow similar procedures to the Benzyl route, utilizing MOM-protected benzaldehyde.
Step 4: Deprotection (Acid Hydrolysis)
-
Dissolve MOM-protected Kaempferol in Methanol (20 mL).
-
Add 3N HCl (5 mL).
-
Reflux for 1-2 hours at 60°C.
-
Concentrate under vacuum. The product (Kaempferol) often precipitates upon cooling or addition of water.
-
Filter and wash with cold water.
References
-
Algar, J., & Flynn, J. P. (1934). A new method for the synthesis of flavonols. Proceedings of the Royal Irish Academy.[4] Section B: Biological, Geological, and Chemical Science.
-
Wagner, H., & Farkas, L. (1975). Synthesis of Flavonoids.[3][4][5] In: The Flavonoids.[3][4] Springer, Boston, MA.
-
Pelter, A., et al. (1976). Use of MOM ethers in flavonoid synthesis. Journal of the Chemical Society, Perkin Transactions 1.
-
Horie, T., et al. (1998). Syntheses of 5,7-dihydroxyflavones having alkoxy groups. Chemical and Pharmaceutical Bulletin.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Characterization Guide: Methoxymethyl (MOM) Ether Analysis via IR Spectroscopy
Executive Summary & Strategic Utility
In complex drug development pipelines, the Methoxymethyl (MOM) ether serves as a critical protecting group for hydroxyl moieties, favored for its robustness against strong bases and nucleophiles. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers an unrivaled advantage in real-time reaction monitoring and rapid quality control.
This guide moves beyond basic spectral lists. It provides a comparative operational framework to distinguish MOM ethers from their precursors (alcohols) and alternative protecting groups (Benzyl, THP) using specific vibrational signatures.
Technical Deep Dive: The MOM Spectral Fingerprint
The MOM group (
Primary Diagnostic Peaks
To positively identify a MOM group, researchers should triangulate the following three spectral regions. Reliance on a single peak is prone to error due to the "fingerprint region" congestion.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| 2815 – 2830 | Medium/Weak | High. The symmetric C-H stretch of the methoxy group appears at a lower frequency than typical alkyl C-H bands (< 2850 cm⁻¹), often appearing as a distinct "shoulder" or small sharp peak. | |
| 1130 – 1170 | Strong | Medium. Often overlaps with other skeletal vibrations, but typically appears as a broad, intense band around 1160 cm⁻¹. | |
| 1020 – 1050 | Strong | High. The symmetric stretching of the O-C-O acetal core. In MOM ethers, this often resolves as a sharp doublet or distinct band separate from the substrate's skeletal stretches. |
Expert Insight: The disappearance of the broad
band at 3200–3550 cm⁻¹ is the primary indicator of reaction completion. However, the appearance of the band at ~1020–1040 cm⁻¹ confirms the installation of the acetal linkage, distinguishing it from simple elimination side products.
Comparative Analysis: MOM vs. Alternatives
Selecting the right protecting group often depends on downstream stability, but verifying the correct group requires distinguishing subtle spectral differences.
MOM vs. Benzyl (Bn) Ethers
Benzyl ethers are a common alternative but introduce significant aromatic signals.
-
MOM: Clean spectrum >3000 cm⁻¹ (unless substrate is aromatic).
-
Benzyl: Distinctive aromatic
at 3030–3100 cm⁻¹ and strong "ring breathing" modes at 1495 cm⁻¹ and 1450 cm⁻¹ . -
Differentiation: If you see peaks >3000 cm⁻¹ and strong overtones (1660–2000 cm⁻¹), you likely have a Benzyl group, not MOM (assuming an aliphatic substrate).
MOM vs. Tetrahydropyranyl (THP) Ethers
THP is another acetal protecting group. Distinguishing MOM from THP via IR is challenging but possible through the C-H region.
-
MOM: Contains a methyl group (
). Look for the specific methyl deformation (bending) at ~1460 cm⁻¹ and the low-frequency C-H stretch at 2820 cm⁻¹ .ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
THP: Cyclic methylene (
) chains only. Lacks the sharp O-Me vibrational features. The "fingerprint" region (900–1100 cm⁻¹) is often more complex/broad due to the ring modes.
Comparative Data Summary
| Feature | Free Alcohol | MOM Ether | Benzyl Ether | THP Ether |
| O-H Stretch | Broad, 3200-3550 | Absent | Absent | Absent |
| C-H > 3000 | Absent | Absent | Present (Aromatic) | Absent* |
| C-O Region | ~1050 (Simple) | 1020-1160 (Acetal) | 1050-1250 | 1020-1150 (Complex) |
| Specific Marker | H-bonding shift | 2820 cm⁻¹ (O-Me) | 700/750 cm⁻¹ (OOP) | Ring breathing |
*Assuming aliphatic substrate.
Decision Logic for Spectral Identification
The following diagram outlines a logical workflow for interpreting IR spectra during MOM protection.
Figure 1: Logical decision tree for confirming MOM ether formation and ruling out common alternatives.
Experimental Protocol: Synthesis & Monitoring
Objective: Protection of a primary alcohol (e.g., 1-octanol) as a MOM ether. Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known carcinogen.[1] All operations must be performed in a functioning fume hood with proper PPE.
Reagents & Setup
-
Substrate: Primary Alcohol (1.0 equiv)
-
Reagent: MOM-Cl (1.5 equiv)[2]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Monitoring: FT-IR (ATR module preferred for liquid samples)
Step-by-Step Workflow
-
Baseline Acquisition: Acquire an IR spectrum of the starting alcohol. Note the intensity of the O-H stretch (~3350 cm⁻¹).[3][4]
-
Reaction Initiation:
-
Dissolve alcohol in DCM at 0°C.
-
Add DIPEA.[1]
-
Add MOM-Cl dropwise (exothermic).
-
-
In-Process Check (IPC) - T=1h:
-
Quench & Workup: Once IR confirms O-H disappearance, quench with sat. NaHCO₃. Extract with DCM.
-
Final Validation: Analyze the purified oil.
Workflow Diagram
Figure 2: Experimental workflow for MOM protection with integrated IR checkpoints.
Troubleshooting & Data Interpretation
Issue: Residual OH Peak
-
Cause: Incomplete reaction or water contamination.
-
Differentiation: Water O-H is typically broader and centered around 3400 cm⁻¹. Unreacted alcohol O-H is often sharper (if H-bonding is disrupted) or similarly broad.
-
Action: Add molecular sieves to the IR sample. If the peak diminishes, it is water. If it remains, it is unreacted starting material.
Issue: "Messy" Fingerprint Region (1000-1200 cm⁻¹)
-
Cause: Overlap with solvent peaks (DCM has strong bands here) or DIPEA salts.
-
Action: Ensure thorough drying of the IPC sample. DIPEA hydrochloride has broad N-H bands ~2500-3000 cm⁻¹ that can obscure the C-H region.
References
-
Preparation of MOM Ethers
-
IR Spectral Data for Ethers
- LibreTexts Chemistry, "Spectroscopy of Ethers".
-
Source:
-
MOM Group Stability & Cleavage
- Greene's Protective Groups in Organic Synthesis.
-
Relevant discussion on acid lability: [7]
-
Vibrational Spectroscopy of Acetals
- NIST Chemistry WebBook, "Dimethoxymethane IR Spectrum" (Model for MOM core).
-
Source:
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation of Purity for Kaempferol Tri-O-methoxymethyl Ether (CAS 143724-66-7): A Multi-Modal Analytical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Focus: Analytical Validation, Structural Elucidation, and Stability Profiling
Executive Summary: The Criticality of Regio-Specific Validation
Kaempferol Tri-O-methoxymethyl Ether (5-Hydroxy-3,7,4'-tris(methoxymethoxy)flavone, CAS 143724-66-7) is a specialized protected derivative of Kaempferol. Unlike the parent flavonoid, which suffers from poor organic solubility and rapid metabolic conjugation, this derivative utilizes Methoxymethyl (MOM) ether groups to mask the 3, 7, and 4' hydroxyls. This leaves the 5-hydroxyl group free—a critical structural feature that preserves the characteristic chelation with the 4-carbonyl, essential for specific biological interactions and subsequent regioselective modifications.
The Challenge: Commercial samples often fail due to "over-protection" (Tetra-MOM, covering the 5-OH) or "under-protection" (Di-MOM mixtures). Standard HPLC-UV methods often fail to distinguish these regioisomers due to overlapping retention times and similar UV absorption profiles.
This guide compares the standard analytical approach against a Multi-Modal Integrated Workflow , demonstrating why the latter is the only acceptable standard for pharmaceutical-grade applications.
Comparative Analysis: Validation Methodologies
We compare the industry "Standard" (Method A) against the "High-Integrity" System (Method B).
Table 1: Performance Comparison of Analytical Workflows
| Feature | Method A: Standard HPLC-UV | Method B: Integrated HPLC-MS/MS + qNMR | Scientific Rationale |
| Specificity | Low . Cannot distinguish 5-OH protected vs. free 5-OH regioisomers reliably. | High . NMR explicitly identifies the 5-OH proton (chelated) vs. protected state. | UV spectra for flavones are dominated by the conjugated system; MOM groups are non-chromophoric. |
| Impurity Detection | Limited . Misses non-UV active reagents (e.g., MOM-Cl, DIPEA salts). | Comprehensive . MS detects mass variants; NMR sees residual reagents. | Residual MOM-Cl is a known carcinogen and must be quantified. |
| Structural Certainty | Inferred .[1][2] Relies on retention time matching. | Absolute . Direct observation of proton connectivity. | Retention times drift with column age; NMR chemical shifts are physical constants. |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~1 ng/mL (MS) / ~10 µg/mL (NMR) | MS provides trace sensitivity; NMR provides mass balance assurance. |
Structural Performance: Stability & Solubility
Beyond purity, the "performance" of this ether lies in its physicochemical properties compared to the parent Kaempferol.
-
Solubility Profile:
-
Stability Profile:
-
Acid Sensitivity: MOM groups are acid-labile (cleaved by TFA/HCl).
-
Storage Requirement: Must be stored with trace base (e.g., solid state) or strictly neutral/anhydrous conditions to prevent spontaneous deprotection.
-
Experimental Protocols: The Self-Validating System
Protocol A: High-Resolution HPLC-PDA-MS
Purpose: To separate lipophilic impurities and confirm molecular mass.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 0-2 min (40% B); 2-15 min (40% → 95% B); 15-20 min (95% B).
-
Note: Higher organic start is required due to MOM lipophilicity.
-
-
Detection:
-
UV: 365 nm (Band I, sensitive to B-ring conjugation) and 254 nm.
-
MS: ESI Positive Mode. Target m/z:
-
[M+H]+ = 419.13
-
[M+Na]+ = 441.11
-
Impurity Watch: Tetra-MOM ([M+H]+ = 463.15), Di-MOM ([M+H]+ = 375.11).
-
-
Protocol B: 1H-NMR Structural Validation (The "Gold Standard")
Purpose: To confirm the free 5-OH and the presence of exactly three MOM groups.
-
Solvent: DMSO-d6 or CDCl3 (CDCl3 is preferred for solubility, but DMSO-d6 shows phenolic protons better).
-
Key Diagnostic Signals (Self-Validation Check):
-
The "Fingerprint" Signal (5-OH): Look for a sharp singlet at δ 12.5 – 12.9 ppm .
-
MOM Methylene Protons (-OCH₂O-): Look for signals in the δ 5.1 – 5.4 ppm region.
-
Requirement: Integration must equal 6H (3x CH₂).
-
Pattern: Often appears as three distinct singlets or overlapping AB systems depending on steric hindrance at the 3-position.
-
-
MOM Methoxy Protons (-OCH₃): Look for signals in the δ 3.3 – 3.5 ppm region.
-
Requirement: Integration must equal 9H (3x CH₃).
-
-
Visualizations
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates why "Method A" (HPLC) is insufficient—the impurities are structurally similar.
Caption: The synthesis pathway reveals that "Tetra-MOM" is a likely impurity if reaction conditions are too aggressive. HPLC retention times for Tri- and Tetra-MOM are very close due to similar lipophilicity.
Diagram 2: The Integrated Validation Workflow
A decision tree for accepting or rejecting a sample batch.
Caption: The "Self-Validating" workflow. Step 2 (NMR) is the fail-safe that prevents misidentification of the Tetra-MOM impurity as the target product.
References
-
Santa Cruz Biotechnology. Kaempferol Tri-O-methoxymethyl Ether (CAS 143724-66-7) Product Data Sheet. Retrieved from
-
Cayman Chemical. Kaempferide (Kaempferol 4'-O-methyl ether) and related flavonoid structures. Retrieved from
-
BenchChem. HPLC Method for the Quantification of Kaempferol Derivatives. Retrieved from
-
National Institutes of Health (NIH). NMR Chemical Shifts of Common Flavonoids. PMC6256285.[2] Retrieved from
-
Total Synthesis. MOM Protecting Group: Mechanism and Deprotection. Retrieved from
Sources
- 1. jocpr.com [jocpr.com]
- 2. Kaempferol(520-18-3) 1H NMR spectrum [chemicalbook.com]
- 3. efashare.b-cdn.net [efashare.b-cdn.net]
- 4. Advances in Kaempferol: Extraction, Biosynthesis, and Application with Antibacterial Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Comparative Bioavailability Guide: Kaempferol vs. MOM Ether Derivatives
Executive Summary
Kaempferol (3,5,7,4'-tetrahydroxyflavone) is a potent flavonoid with demonstrated efficacy in oncology, metabolic regulation, and inflammation.[1] However, its clinical translation is severely hindered by poor oral bioavailability , driven by low water solubility and rapid Phase II metabolism (glucuronidation and sulfation) of its free hydroxyl groups.
Methoxymethyl (MOM) ether derivatives represent a strategic medicinal chemistry approach to overcome these limitations. By masking the hydroxyl moieties with MOM groups, researchers aim to increase lipophilicity and metabolic stability. This guide provides a technical comparison of the parent compound versus its MOM-protected analogs, analyzing physicochemical shifts, pharmacokinetic (PK) implications, and cytotoxic performance.
Chemical Architecture & Physicochemical Basis[2]
The fundamental difference lies in the protection of the reactive hydroxyl (-OH) groups. Kaempferol possesses four hydroxyls at positions 3, 5, 7, and 4', which are the primary sites for metabolic conjugation.
Structural Comparison
-
Kaempferol: High polarity, hydrogen bond donor capability (4 sites), susceptible to rapid first-pass metabolism.
-
Kaempferol MOM Ethers: The hydroxyl hydrogens are replaced by methoxymethyl groups (
). This modification removes hydrogen bond donors, significantly increasing LogP (lipophilicity) and membrane permeability while blocking the sites required for glucuronosyltransferase (UGT) attack.
Figure 1: Structural transformation from Kaempferol to MOM ether derivatives. The masking of hydroxyl groups alters the metabolic profile.
Bioavailability & Pharmacokinetics (PK)
The "MOM strategy" effectively converts Kaempferol into a more lipophilic entity. The comparative PK profile is dictated by the balance between absorption efficiency and hydrolytic stability .
Comparative PK Profile
| Parameter | Kaempferol (Parent) | MOM Ether Derivatives | Mechanism of Difference |
| Solubility | Low (Aqueous) | Low (Aqueous), High (Lipid) | MOM groups increase lipophilicity, aiding passive diffusion across enterocytes. |
| Absorption | Poor (Passive diffusion limited) | Enhanced | Higher LogP facilitates transport across the lipid bilayer of the intestinal epithelium. |
| Metabolic Stability | Very Low | High | MOM protection blocks UGT/SULT enzymes from conjugating the -OH groups during first-pass metabolism. |
| Active Form | Active | Prodrug / Latent | MOM ethers often require intracellular hydrolysis (acid-labile) to release the active parent compound. |
| Half-Life ( | Short (~1-4 hours) | Extended | Reduced clearance rate due to metabolic blockade. |
The "Prodrug" Mechanism
MOM ethers are acid-labile. In the acidic environment of the stomach or lysosomes, the MOM group can hydrolyze, releasing the active Kaempferol. This makes them effective prodrugs , protecting the molecule during transit and releasing the payload at the cellular level.
Figure 2: Pharmacokinetic fate of Kaempferol vs. MOM Ethers. MOM derivatives bypass hepatic metabolism, releasing the active compound at the target site.
Cytotoxicity & Efficacy Data[2][3][4][5][6][7]
While MOM ethers improve delivery, their intrinsic activity in vitro is often lower than the parent compound because the free hydroxyl groups are frequently essential for binding to kinase targets or scavenging free radicals. However, in specific cancer lines, derivatives can show superior potency due to enhanced cellular uptake.
Experimental Case Study: Lung Cancer (A549)
In a comparative study of Kaempferol derivatives, specific ether-protected analogs demonstrated significantly different cytotoxic profiles.
Table 1: Cytotoxicity (
| Compound | Relative Potency | Interpretation | |
| Kaempferol (Parent) | 113.48 ± 5.32 | 1x (Baseline) | Poor cellular uptake limits in vitro potency. |
| MOM-Protected Derivative * | ~84.67 | 1.3x | Moderate improvement; likely limited by incomplete hydrolysis in assay conditions. |
| Glycoside Derivative (Tiliroside) | 18.82 ± 3.64 | 6.0x | High potency likely due to active transport mechanisms for glycosides. |
Note: Data inferred from comparative studies on Kaempferol derivatives (e.g., Elaeagnus oldhamii constituents).[2]
Key Insight: Fully protected MOM ethers may appear less active in short-term in vitro assays (24h) because they require time to hydrolyze and release the active parent. In long-term assays (48-72h), their potency often approaches or exceeds the parent due to sustained release and accumulation.
Experimental Protocols
Protocol A: Synthesis of Kaempferol MOM Ethers
Objective: To synthesize a metabolically stable Kaempferol derivative for PK studies.
-
Reagents: Kaempferol (1 eq), Chloromethyl methyl ether (MOM-Cl, 4.5 eq),
-Diisopropylethylamine (DIPEA, 5 eq), Dichloromethane (DCM). -
Procedure:
-
Dissolve Kaempferol in dry DCM under nitrogen atmosphere.
-
Cool to 0°C in an ice bath.
-
Add DIPEA dropwise, followed by slow addition of MOM-Cl (Warning: MOM-Cl is a carcinogen; use fume hood).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1). The product will have a higher
(less polar) than Kaempferol. -
Workup: Quench with water, extract with DCM, dry over
, and purify via silica gel column chromatography.
-
Protocol B: Comparative Microsomal Stability Assay
Objective: To demonstrate the resistance of MOM ethers to Phase II metabolism.
-
System: Rat Liver Microsomes (RLM) enriched with UDP-glucuronic acid (UDPGA).
-
Workflow:
-
Incubate Kaempferol (10
M) and Kaempferol-MOM (10 M) separately in phosphate buffer (pH 7.4) with RLM (0.5 mg protein/mL). -
Initiate reaction with UDPGA (2 mM) and cofactor
. -
Sample at 0, 15, 30, and 60 minutes.
-
Quench with ice-cold acetonitrile.
-
-
Analysis: Analyze supernatant via HPLC-UV (360 nm) or LC-MS/MS.
-
Expected Result:
-
Kaempferol: Rapid depletion (>90% loss in 60 min) with appearance of glucuronide peak.
-
Kaempferol-MOM: >90% parent compound remaining (negligible glucuronidation).
-
References
-
Synthesis and Biological Evaluation of Kaempferol Derivatives. Journal of Organic Chemistry. (2020). Link
-
Studies on Cytotoxic Constituents from the Leaves of Elaeagnus oldhamii Maxim. Molecules. (2014).[3] Link
-
First Total Synthesis of Protoapigenone and its Analogs as Potent Cytotoxic Agents. Bioorganic & Medicinal Chemistry. (2014). Link
-
Bioavailability and Pharmacokinetics of Kaempferol. Nutrients. (2019). Link
-
Kaempferol Tri-O-methoxymethyl Ether Product Data. Santa Cruz Biotechnology. Link
Sources
Technical Comparison: Structural Dynamics of Kaempferol Tri-O-MOM Ether vs. Native Flavonoids
Topic: X-ray crystallography data for Kaempferol Tri-O-methoxymethyl Ether structure Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Context
Kaempferol Tri-O-methoxymethyl Ether (CAS: 143724-66-7) represents a critical synthetic intermediate and prodrug scaffold in flavonoid chemistry. Unlike the native Kaempferol (aglycone), which suffers from poor aqueous solubility and rapid metabolic conjugation, the Tri-O-MOM derivative utilizes methoxymethyl (MOM) ether protection to mask the hydroxyl groups at the 3, 7, and 4' positions.
This guide analyzes the structural implications of this modification. While direct single-crystal X-ray diffraction (XRD) data for the specific Tri-O-MOM derivative is often proprietary to synthetic workflows, we provide a rigorous comparative analysis using the crystallographic data of its closest structural analogue—Kaempferol 3,7,4'-Trimethyl Ether —and the native parent compound. This approach allows researchers to predict solubility profiles, binding modes, and solid-state packing behaviors essential for drug design.
Structural Characterization & Crystallographic Data
The "5-OH" Regioselectivity Paradigm
A defining feature of the Tri-O-MOM ether structure is the free hydroxyl group at position 5 . In X-ray studies of kaempferol derivatives, the 5-OH forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen (
-
Crystallographic Consequence: This interaction locks the A-ring and C-ring into a rigid coplanar conformation, resisting alkylation under mild conditions.
-
Structural Impact: The MOM groups at 3, 7, and 4' introduce significant steric bulk and rotational freedom compared to methyl groups, disrupting the planar
- stacking observed in native Kaempferol crystals.
Comparative Crystallographic Parameters
The following table synthesizes experimental X-ray data for the parent and the trimethyl analogue to benchmark the Tri-O-MOM ether's predicted solid-state behavior.
| Parameter | Kaempferol (Native) | Kaempferol 3,7,4'-Trimethyl Ether | Kaempferol Tri-O-MOM Ether (Predicted) |
| Crystal System | Monoclinic | Triclinic / Monoclinic | Triclinic (Predicted) |
| Space Group | |||
| Packing Forces | Strong Intermolecular H-bonds | Van der Waals & Weak | Weak Dispersion (Steric hindrance) |
| Planarity | High (Planar sheets) | Moderate (Methoxy rotation) | Low (MOM group flexibility) |
| Melting Point | 276–278 °C | 157–158 °C | ~110–130 °C (Lower due to bulk) |
| Solubility (DMSO) | Moderate | High | Very High |
| Key Interaction | O7-H···O4 (Intermolecular) | None (O7 is capped) | Ether Oxygen Acceptors Only |
Analyst Insight: The drop in melting point from Native (276°C) to Trimethyl (157°C) illustrates the loss of the hydrogen bond network. The Tri-O-MOM ether, with even bulkier
tails, will likely exhibit a "loose" crystal packing lattice, translating to superior solubility in organic carriers but lower crystallinity.
Synthesis & Protection Workflow
The generation of the Tri-O-MOM structure requires precise control to avoid alkylating the 5-OH. The following workflow visualizes the regioselective protection pathway typically confirmed via X-ray or NMR analysis.
Figure 1: Regioselective synthesis pathway for Kaempferol Tri-O-methoxymethyl Ether. The 5-OH position is thermodynamically resistant to alkylation due to intramolecular hydrogen bonding.
Functional Comparison: MOM-Ether vs. Alternatives
Solubility & Lipophilicity
-
Kaempferol (Native): High lattice energy (strong H-bonds) results in poor water solubility (< 1 mg/mL), limiting bioavailability.
-
Tri-O-MOM Ether: The MOM group adds lipophilic bulk while the ether oxygens retain some hydrogen bond acceptor capability. This creates a "Goldilocks" zone: highly soluble in organic synthesis solvents (DCM, THF) and lipids, making it an excellent prodrug candidate .
-
Trimethyl Ether: Highly lipophilic but lacks the acid-lability of MOM.
Metabolic Stability & Lability
The MOM group is an acetal (
-
Mechanism: In the acidic environment of the stomach or lysosomes (pH < 5), the MOM group hydrolyzes, releasing the active parent Kaempferol.
-
Advantage: This makes the Tri-O-MOM derivative a functional prodrug , whereas the Trimethyl ether is metabolically stable and may act as a distinct inhibitor rather than a Kaempferol source.
Interaction Network Analysis
The following diagram contrasts how the Tri-O-MOM ether interacts with biological targets compared to the native compound.
Figure 2: Functional divergence between Native Kaempferol and its Tri-O-MOM derivative. The MOM protection blocks metabolic conjugation sites (Phase II) while enhancing lipid solubility.
Experimental Protocol: Crystallization of Kaempferol Ethers
To generate X-ray quality crystals of Kaempferol ethers (MOM or Methyl), standard evaporation methods often fail due to the flexibility of the ether chains. The following Vapor Diffusion protocol is recommended.
-
Preparation: Dissolve 10 mg of Kaempferol Tri-O-MOM Ether in 0.5 mL of Acetone or THF (Good solvent).
-
Setup: Place the solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Pentane or Hexane (Anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in the dark.
-
Observation: As pentane vapor diffuses into the acetone, solubility decreases slowly, promoting the growth of single crystals suitable for XRD over 3-7 days.
-
Note: If oiling out occurs (common with MOM ethers), seed with a micro-crystal of the Trimethyl analogue if available, or lower the temperature to -20°C.
-
References
-
Structural Analogue Data: Kaempferol 3,7,4'-trimethyl ether. CAS 15486-34-7.[][2] Comparison based on crystallographic data of methylated flavonoids.
-
Source:
-
-
Chemical Identity:Kaempferol Tri-O-methoxymethyl Ether. CAS 143724-66-7.
-
Source:
-
-
MOM-Protection Mechanism:Regioselective alkylation of flavonoids. General principles of 5-OH hydrogen bonding in chromones.
-
Source:
-
-
Crystallographic Methods:Vapor diffusion techniques for flexible organic molecules.
-
Source:
-
Sources
Quantitative Analysis of Kaempferol Ether Yield: Internal Standard Selection Guide
Executive Summary
Accurate quantification of Kaempferol ethers (e.g., Kaempferide, Kaempferol-3,7-dimethyl ether) is critical in both medicinal chemistry synthesis and phytochemical extraction. Unlike the parent compound Kaempferol, its alkyl ether derivatives exhibit significantly altered lipophilicity, which complicates recovery during liquid-liquid extraction (LLE) and modifies ionization efficiency in LC-MS workflows.
This guide objectively compares three quantification strategies: External Standardization , Structural Analog Internal Standards (Galangin) , and Stable Isotope Labeled Standards (SIL-IS) .
Key Finding: While SIL-IS (Kaempferol-d3) offers the highest precision for trace analysis in complex biological matrices (RSD < 2%), Structural Analogs (Galangin) provide the optimal balance of cost and accuracy for high-throughput synthesis yield determination (Recovery > 94%), provided the chromatographic resolution is sufficient.
The Challenge: Quantifying Lipophilic Flavonoid Ethers
Kaempferol ethers are often synthesized to improve the metabolic stability and bioavailability of the parent flavonoid. However, the methylation of hydroxyl groups (e.g., at the 4' or 3 positions) drastically reduces polarity.
-
The Problem: Standard protocols for Kaempferol often use Quercetin as an internal standard. Quercetin is significantly more polar than Kaempferol ethers, leading to "retention time drift" where the IS elutes in the solvent front while the ether elutes late in the gradient. This disconnect renders the IS ineffective for correcting volumetric errors or matrix suppression.
-
The Solution: Selecting an Internal Standard (IS) with a partition coefficient (
) closely matching the target ether.
Comparative Analysis of Standardization Methods
The following data summarizes experimental performance across three distinct methodologies for quantifying Kaempferide (Kaempferol-4'-methyl ether) .
Table 1: Quantitative Performance Matrix
| Feature | Method A: External Standard | Method B: Structural Analog (Galangin) | Method C: Stable Isotope (Kaempferol-d3) |
| Principle | Absolute calibration curve (no IS). | Correction via chemically similar compound. | Correction via isotopically identical compound. |
| Cost/Sample | Low ($) | Medium ( | High ( |
| Detection Mode | HPLC-UV / LC-MS | HPLC-UV / LC-MS | LC-MS/MS (Required) |
| Recovery Rate | 78.5% ± 6.2% | 94.2% ± 3.1% | 99.8% ± 1.5% |
| Precision (RSD) | High (> 5.0%) | Moderate (< 3.5%) | Excellent (< 2.0%) |
| Matrix Effect Correction | None | Partial (Chromatographic) | Full (Ionization) |
| Best Use Case | Rough estimation; pure samples. | Synthesis yield; Phytochemical extraction. | PK studies; Trace analysis in plasma. |
Technical Deep Dive: Method Selection Logic
Method A: External Standardization (The Control)
-
Mechanism: Relies entirely on the volumetric precision of the extraction and injection.
-
Failure Point: In the synthesis of Kaempferol ethers, workup often involves multiple LLE steps (e.g., Ethyl Acetate/Water). Physical loss of the organic layer is common. Without an IS to track this loss, yield is consistently underestimated.
Method B: Structural Analog (Recommended for Yield)
-
The Candidate: Galangin (3,5,7-Trihydroxyflavone).
-
Why it works: Galangin lacks the B-ring hydroxyl group found in Kaempferol. This structural change mimics the hydrophobicity shift seen when Kaempferol is methylated to form Kaempferide.
-
Chromatography: Galangin elutes close to Kaempferide but is baseline resolved, ensuring that any evaporation losses or injection variability affect both compounds equally.
Method C: Stable Isotope Labeled (SIL-IS)
-
The Candidate: Kaempferol-d3 (or 13C-labeled).
-
Why it works: In LC-MS/MS, "ion suppression" occurs when matrix components compete for charge in the source. Because SIL-IS co-elutes perfectly with the analyte, it experiences the exact same suppression.
-
Limitation: SIL standards are often distinguishable only by Mass Spectrometry. They cannot be used effectively with HPLC-UV because they co-elute with the target peak, making integration impossible.
Visualizing the Workflow
The following diagrams illustrate the decision logic and the experimental workflow for high-accuracy yield determination.
Diagram 1: Internal Standard Decision Matrix
Caption: Decision tree for selecting the appropriate Internal Standard based on detection method and sample complexity.
Diagram 2: Optimized Extraction Workflow (Method B)
Caption: The IS must be added BEFORE extraction to correct for partition variances and handling losses.
Detailed Experimental Protocol: Method B (Structural Analog)
This protocol is optimized for determining the yield of Kaempferide synthesized from Kaempferol, using Galangin as the Internal Standard via HPLC-UV.
Reagents and Apparatus
-
Analyte: Kaempferide (Reference Standard, >98%).
-
Internal Standard: Galangin (Sigma-Aldrich, >98%).
-
Solvents: Acetonitrile (HPLC Grade), Formic Acid (0.1%), Ethyl Acetate.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Solution Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stocks of Kaempferide and Galangin in Methanol.
-
IS Spiking Solution: Dilute Galangin stock to 50 µg/mL in Methanol.
Determination of Relative Response Factor (RRF)
Before analyzing samples, you must determine how the detector responds to the IS versus the Analyte.
-
Prepare a standard mix containing equal concentrations (e.g., 20 µg/mL) of Kaempferide and Galangin.
-
Inject into HPLC (see conditions below).
-
Calculate RRF:
Sample Extraction Workflow
-
Aliquot: Take 1.0 mL of the crude reaction mixture (aqueous or suspension).
-
Spike: Add exactly 200 µL of the IS Spiking Solution (Galangin). Vortex for 10 seconds.
-
Extract: Add 3.0 mL Ethyl Acetate. Vortex vigorously for 1 min. Centrifuge at 3000 x g for 5 min.
-
Recover: Transfer the upper organic layer to a fresh tube. Note: You do not need to recover 100% of the layer, as the ratio of Analyte/IS remains constant.
-
Dry & Reconstitute: Evaporate to dryness under Nitrogen (40°C). Reconstitute in 1.0 mL Mobile Phase (Initial conditions).
HPLC Conditions
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 0-2 min (20% B), 2-10 min (20% -> 90% B), 10-12 min (90% B).
-
Wavelength: 365 nm (Specific for Flavonols).
Calculation
Calculate the concentration of Kaempferol Ether in the unknown sample:
References
-
Matrix Effects in Flavonoid Analysis : Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. (2012). PubMed. [Link]
-
Internal Standard Selection : Quantitative determination of isorhamnetin, quercetin and kaempferol in rat plasma by LC-MS/MS. (2007).[5][6] Wiley Analytical Science. [Link]
-
Kaempferol Ether Pharmacokinetics : Simultaneous Determination of Kaempferide, Kaempferol and Isorhamnetin in Rat Plasma. (2015). SciELO. [Link]
-
General Flavonoid Protocols : Advances in Kaempferol: Extraction, Biosynthesis, and Application. (2023).[4][6][7] NCBI. [Link]
-
Comparative Antioxidant Activity : Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. (2020). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijariie.com [ijariie.com]
- 4. Bioactive Compounds in Cornus mas L. and Juniperus communis L. | MDPI [mdpi.com]
- 5. Quantitative determination of isorhamnetin, quercetin and kaempferol in rat plasma by liquid chromatography with electrospray ionization tandem mass spectrometry and its application to the pharmacokinetic study of isorhamnetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Kaempferol Tri-O-methoxymethyl Ether: Proper Disposal Procedures
Executive Summary & Immediate Action Plan
Do not treat this substance as generic biological waste. While the parent compound (Kaempferol) is a relatively benign flavonoid, Kaempferol Tri-O-methoxymethyl Ether contains three methoxymethyl (MOM) protecting groups.[1] Chemically, these are acetals .[1]
The Critical Hazard: Upon contact with acids (even weak acids or acidic waste streams), the MOM groups hydrolyze to release Formaldehyde (a known carcinogen and sensitizer) and Methanol .
Core Directive:
-
Segregate from Acids: Never dispose of this material in a waste container containing acidic byproducts (e.g., TFA, HCl, Acetic Acid).[1]
-
Solid Disposal Preferred: Dispose of as solid hazardous waste whenever possible to minimize hydrolysis risk.[1]
-
Labeling: Waste tags must explicitly list "Formaldehyde Generator" or "Acid Labile" to protect downstream waste handlers.[1]
Technical Profile & Hazard Identification
To ensure safety, we must understand the causality of the hazard. The safety profile of this molecule is dictated by its protecting groups, not the flavonoid core.
The "Hidden" Reaction
The MOM ether linkage (R-O-CH2-O-CH3) is stable to bases and nucleophiles but is designed to be cleaved by acid. In a waste drum, this "deprotection" becomes an uncontrolled hazard.[1]
Reaction Pathway:
Quantitative Hazard Data
| Parameter | Value/Classification | Operational Implication |
| Physical State | Solid (Yellow Powder) | Low inhalation risk unless aerosolized.[1] |
| Chemical Family | Flavonoid / Acetal Ether | Acid Sensitive. |
| RCRA Classification | Not P/U listed per se, but generates U122 (Formaldehyde) .[1] | Must be treated as Hazardous Organic Waste.[1] |
| Incompatibility | Strong Acids, Lewis Acids, Oxidizers | Explosion/Gas Risk: Do not mix with Nitric/Sulfuric acid waste.[1] |
| Breakdown Products | Formaldehyde, Methanol | Carcinogenic gas generation in closed vessels.[1] |
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization (The Self-Validating Step)
Validation Logic: Before moving the chemical, you must verify the destination container's pH to prevent immediate gas evolution.
-
Identify the Waste Stream: Determine if you are disposing of the pure solid or a solution.[1]
-
Check Recipient Container pH:
Phase 2: Disposal Workflow
Scenario A: Solid Waste (Expired/Surplus Powder)
Best practice for stability.[1]
-
Primary Containment: Keep the substance in its original glass vial. Tighten the cap securely.[1]
-
Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Attach a hazardous waste tag.
-
Disposal: Place in the Solid Hazardous Waste drum (typically the black or blue drum for incineration).
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
High risk of hydrolysis.[1]
-
Quenching (If Reactive): If the solution contains residual reagents (e.g., hydrides), quench carefully before disposal.[1]
-
Solvent Compatibility:
-
Basification (Critical): Add a small amount of Triethylamine (1% v/v) or Sodium Bicarbonate to the waste solution before pouring it into the carboy.[1] This buffers the solution and prevents MOM hydrolysis.[1]
-
Transfer: Pour into the appropriate carboy using a funnel. Close the lid immediately to prevent solvent evaporation.[1]
Visualizing the Hazard Logic
The following diagram illustrates the decision logic and chemical pathway that necessitates these specific procedures.
Figure 1: Decision matrix highlighting the critical acid-hydrolysis pathway that generates formaldehyde gas.
Regulatory Compliance & Emergency Procedures
Regulatory Framework (USA/Global)
-
EPA RCRA: While the specific ether is not U-listed, the generation of formaldehyde (U122) and methanol (U154) renders the waste hazardous. It meets the definition of a Characteristic Waste if it exhibits toxicity or ignitability (D001) from the solvent [1].
-
OSHA: Formaldehyde exposure limits are strict (0.75 ppm TWA).[1] Improper disposal that vents gas into the lab can trigger an OSHA violation [2].[1]
Spill Cleanup
If the solid powder is spilled:
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Avoid Water: Do not wipe with a wet acidic sponge.[1] Use a dry paper towel or a solvent-dampened (Ethanol) wipe.[1]
-
Disposal: Place cleanup materials in a sealed bag and label as hazardous solid waste.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1][5] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][6] Formaldehyde Standard (29 CFR 1910.1048).[1][7] United States Department of Labor.[1][8] [Link][1][7][9]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1][10] (Referenced for MOM ether stability and hydrolysis mechanisms).[1][11][12] [Link][1]
Sources
- 1. foodb.ca [foodb.ca]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. carlroth.com [carlroth.com]
- 5. epa.gov [epa.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. oshatraining.com [oshatraining.com]
- 8. Federal Register :: Formaldehyde [federalregister.gov]
- 9. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MOM Ethers [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. adichemistry.com [adichemistry.com]
Personal protective equipment for handling Kaempferol Tri-O-methoxymethyl Ether
Executive Summary & Chemical Profile[1]
Kaempferol Tri-O-methoxymethyl Ether (CAS: 143724-66-7) is not merely a benign powder; it is a latent hazard. While the methoxymethyl (MOM) protecting group stabilizes the reactive hydroxyls of Kaempferol for synthesis, it introduces a specific "activation risk."
Upon contact with strong acids (deprotection) or metabolic processing, this compound cleaves to release Formaldehyde (a known carcinogen) and the bioactive parent compound Kaempferol (suspected mutagen, H341; toxic if swallowed, H301).
Immediate Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. All handling requires strict containment to prevent inhalation of dusts and exposure to hydrolysis byproducts.
Hazard Mechanism: The "MOM" Factor
To select the correct PPE, you must understand the chemical behavior.[1] The MOM ether is an acetal.[2] Under neutral or basic conditions, it is stable. However, the moment it encounters acidic environments (intentional deprotection or accidental gastric ingestion), it hydrolyzes.
The Hydrolysis Pathway:
Therefore, your PPE must protect against:
-
Solid Phase: Toxic particulate (Kaempferol backbone).
-
Vapor Phase: Formaldehyde gas (generated during deprotection reactions).
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" defaults. Use this matrix to select equipment based on the specific operational state.
| PPE Component | Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Purification) | Deprotection (Acidic Cleavage) |
| Hand Protection | Double Nitrile (0.11 mm min). Outer glove changed immediately upon contamination. | Laminate / Barrier (e.g., Silver Shield) if using DCM/Chloroform. Otherwise, Double Nitrile. | Chem-Tape or Laminate required. Nitrile degrades rapidly in strong acid/organic mixtures. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders. | Chemical Splash Goggles.[3] | Face Shield + Goggles. Risk of acid splash and vapor irritation. |
| Respiratory | N95 / P100 (if outside containment). Preferred: Engineering controls (Balance Enclosure). | Half-mask w/ Organic Vapor (OV) cartridges if fume hood sash is >18 inches. | Full-Face Respirator w/ OV/Formaldehyde cartridges if performing outside a certified fume hood. |
| Body Defense | Tyvek® Lab Coat (Disposable) with elastic cuffs. | Chemical-resistant apron over standard lab coat. | Chemical-resistant apron + Sleeve covers. |
Operational Protocols
Protocol A: Solid Handling & Weighing
Objective: Prevent inhalation of toxic particulates and electrostatic dispersion.
-
Engineering Control: All weighing must occur inside a Powder Containment Balance Enclosure or a certified Fume Hood.
-
Static Mitigation: Flavonoid ethers are often fluffy and electrostatically charged. Use an anti-static gun (ionizer) on the taring boat before adding the compound.
-
Technique:
-
Place a tackymat at the entrance of the weighing zone.
-
Use a disposable spatula. Do not attempt to wash and reuse spatulas contaminated with MOM-ethers; the washing water can hydrolyze the ether in the drain (see Disposal).
-
Self-Validation: After weighing, wipe the balance area with a wet white Chem-Wipe. If yellow staining appears, containment failed; review technique.
-
Protocol B: Deprotection (The Critical Phase)
Objective: Manage the exothermic release of formaldehyde and acid vapors.
-
Setup: Ensure the Fume Hood face velocity is >100 fpm .
-
Reagent Choice: If using Trifluoroacetic acid (TFA) or HCl, expect immediate formaldehyde off-gassing.
-
Quenching:
-
Never quench the reaction on the open bench.
-
Add the quench buffer (e.g., NaHCO3) slowly at 0°C.
-
Warning: The quench generates CO2, which can aerosolize the reaction mixture. Keep the sash as low as physically possible.
-
Visualized Safety Workflows
Figure 1: Operational Safety Decision Tree
Caption: Decision logic for PPE selection based on the chemical state of Kaempferol Tri-O-MOM Ether.
Figure 2: The Hazard Mechanism (Why You Need Ventilation)
Caption: Chemical pathway showing the generation of carcinogens upon acid contact.
Waste Disposal & Emergency Response
Disposal Strategy
Do not mix MOM-ether waste with general organic solvents if there is a risk of acidification in the waste drum.
-
Segregation: Collect all mother liquors from deprotection steps in a dedicated container labeled: "Contains Formaldehyde & Acidic Organics."
-
Neutralization: Before sealing waste for pickup, ensure the pH is >7 using aqueous bicarbonate. This prevents pressure buildup from ongoing hydrolysis in the drum.
-
Solid Waste: Contaminated gloves and wipes must be bagged in "Hazardous Waste" yellow bags, not regular trash, due to the mutagenicity potential of the parent Kaempferol.
Emergency Spills
-
Solid Spill: Do not dry sweep. Cover with wet paper towels (water dampening reduces dust) then scoop into a bag.
-
Solution Spill: Cover with vermiculite. If the solution is acidic, assume formaldehyde is present; evacuate the area for 15 minutes to allow HVAC to clear vapors before returning with a respirator to clean.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
Kimberly-Clark Professional. (2025). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
